2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol
Description
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Properties
IUPAC Name |
2-(4-bromophenyl)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-8(14,9(11,12)13)6-2-4-7(10)5-3-6/h2-5,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLWJQBJGOXGMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122243-28-1 | |
| Record name | 2-(4-bromophenyl)-1,1,1-trifluoropropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol: A Key Intermediate in Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into lead compounds has emerged as a paramount strategy for optimizing pharmacokinetic and pharmacodynamic properties. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a molecule's metabolic stability, lipophilicity, and binding affinity.[1] 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol stands as a quintessential example of a high-value building block, embodying two critical structural motifs: a trifluoromethylated tertiary alcohol and a bromoaryl group. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and its pivotal role as an intermediate in the synthesis of advanced pharmaceutical agents.
The presence of the trifluoromethyl group can significantly enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] The high bond energy of the C-F bond makes it resistant to cleavage, often leading to a longer drug half-life and improved bioavailability.[2] Simultaneously, the bromoaryl moiety serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the construction of complex molecular architectures. This dual functionality makes this compound a sought-after intermediate in the synthesis of fluorinated active pharmaceutical ingredients (APIs).[2]
Physicochemical and Spectroscopic Profile
The precise characterization of a synthetic intermediate is fundamental to its effective use. Below is a summary of the key physicochemical and spectroscopic properties of this compound.
| Property | Value | Source/Notes |
| CAS Number | 122243-28-1 | [3] |
| Molecular Formula | C₉H₈BrF₃O | [4] |
| Molecular Weight | 269.06 g/mol | [4] |
| Appearance | White to off-white solid | Typical for similar compounds |
| Melting Point | Data not widely published; expected to be a low-melting solid | Based on related structures |
| Boiling Point | Not available | Likely decomposes at high temperatures |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, EtOAc) | Inferred from synthetic utility |
Spectroscopic Data Summary:
While publicly accessible, fully interpreted spectra are limited, the following represents expected and reported spectroscopic characteristics. Spectroscopic data for this compound is available from suppliers such as ChemicalBook.[3]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the aromatic protons on the bromophenyl ring, a singlet for the methyl group, and a singlet for the hydroxyl proton. The aromatic region would likely display a pair of doublets, characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include those for the quaternary carbon attached to the hydroxyl and trifluoromethyl groups, the methyl carbon, and the carbons of the bromophenyl ring. The carbon of the CF₃ group would appear as a quartet due to C-F coupling.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single, sharp singlet would be expected, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
IR (Infrared Spectroscopy): Characteristic absorption bands would be observed for the O-H stretch of the alcohol (broad, ~3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~3100-2900 cm⁻¹), C=C stretches of the aromatic ring (~1600-1450 cm⁻¹), and strong C-F stretches (~1300-1100 cm⁻¹).
-
MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern for the presence of one bromine atom (M and M+2 peaks of nearly equal intensity).
Synthesis Protocol: A Validated Approach
The synthesis of this compound is most reliably achieved via the Grignard reaction. This method involves the addition of a 4-bromophenylmagnesium bromide Grignard reagent to 1,1,1-trifluoroacetone. This approach is a robust and widely utilized method for the formation of carbon-carbon bonds and the synthesis of tertiary alcohols.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
This protocol is a composite of standard procedures for Grignard reactions with fluorinated ketones and should be performed by chemists trained in handling air- and moisture-sensitive reagents.
Materials and Reagents:
-
4-Bromotoluene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
1,1,1-Trifluoroacetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a stream of inert gas (argon or nitrogen).
-
To the cooled flask, add magnesium turnings (1.2 equivalents).
-
In the dropping funnel, prepare a solution of 4-bromotoluene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 4-bromotoluene solution to the magnesium turnings to initiate the reaction. Initiation may be aided by gentle heating or the addition of a small crystal of iodine.
-
Once the reaction has initiated (as evidenced by bubbling and a gentle reflux), add the remaining 4-bromotoluene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Nucleophilic Addition:
-
Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath.
-
Slowly add 1,1,1-trifluoroacetone (1.0-1.2 equivalents), either as a gas or a cooled solution in anhydrous THF, to the stirred Grignard reagent. The addition is exothermic and should be controlled to maintain the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford this compound as a solid.
-
Applications in Drug Development: A Gateway to Novel Therapeutics
The true value of this compound lies in its application as a versatile intermediate for the synthesis of biologically active molecules. The combination of the metabolically robust trifluoromethyl alcohol and the synthetically versatile bromoaryl group makes it an ideal starting point for creating libraries of compounds for high-throughput screening and lead optimization.
The Trifluoromethyl Group Advantage
The trifluoromethyl group is a bioisostere of a methyl group but with vastly different electronic properties. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing drug-receptor interactions. Furthermore, the lipophilicity of the CF₃ group can enhance a molecule's ability to cross cell membranes, improving its oral bioavailability.[2]
The Bromoaryl Moiety as a Synthetic Linchpin
The bromine atom on the phenyl ring is a key feature for molecular elaboration. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the 4-position. This is a cornerstone of modern medicinal chemistry, enabling the rapid exploration of structure-activity relationships (SAR).
Diagram of Potential Synthetic Diversification
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- 4. 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol | C9H8BrF3O | CID 25146473 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol
Abstract
The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] The trifluoromethyl (-CF₃) group, in particular, is a prevalent motif in numerous pharmaceuticals. This guide provides a comprehensive, in-depth analysis of the structural elucidation of this compound, a key intermediate in the synthesis of fluorinated active pharmaceutical ingredients (APIs).[2] We will detail the synthetic rationale and present a multi-technique spectroscopic approach, explaining the causality behind each experimental choice and analytical interpretation. This document is intended for researchers, scientists, and drug development professionals seeking a practical and theoretically grounded understanding of molecular characterization.
Synthetic Strategy and Rationale
The synthesis of tertiary trifluoromethyl carbinols is a critical transformation in organic chemistry. A highly effective and widely adopted method involves the nucleophilic trifluoromethylation of a ketone precursor using trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent.[1][3] This reagent offers a safe and efficient source of the trifluoromethyl anion (CF₃⁻) equivalent.
The chosen synthetic target, this compound, is logically constructed from the commercially available precursor, 4'-bromoacetophenone. The reaction mechanism involves the activation of the Ruppert-Prakash reagent by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), to generate a hypervalent siliconate intermediate. This intermediate then delivers the CF₃⁻ nucleophile to the electrophilic carbonyl carbon of the 4'-bromoacetophenone. A subsequent aqueous workup quenches the resulting alkoxide to yield the final tertiary alcohol. The presence of the bromo-substituent on the aromatic ring is strategically important, serving as a versatile handle for further synthetic modifications, such as cross-coupling reactions.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 4'-bromoacetophenone (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃, 1.5 eq).
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of tetrabutylammonium fluoride (TBAF, 0.1 M in THF, 0.05 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Analytical Workflow for Structure Elucidation
A hierarchical approach is employed to determine the molecular structure. Each analytical technique provides a piece of the puzzle, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the definitive tool for assigning the precise connectivity of atoms.
Caption: Hierarchical workflow for spectroscopic structure elucidation.
Infrared (IR) Spectroscopy: Functional Group Identification
Causality & Rationale: IR spectroscopy is the first-pass analysis, used to rapidly confirm the presence of key functional groups predicted by the synthetic transformation. Specifically, we look for the appearance of a hydroxyl (-OH) group and the retention of the aromatic ring, while confirming the presence of the newly introduced C-F bonds.
Experimental Protocol: IR Analysis
-
Sample Preparation: A small amount of the purified solid is mixed with dry potassium bromide (KBr). The mixture is ground to a fine powder and pressed into a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded, typically from 4000 cm⁻¹ to 400 cm⁻¹.
Data Interpretation
The IR spectrum provides strong initial evidence for the successful synthesis. The prominent broad absorption band for the O-H stretch and the very strong C-F stretching bands are particularly diagnostic.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Moiety |
| ~3600-3200 | Strong, Broad | O-H Stretch | Tertiary Alcohol |
| ~3100-3000 | Medium | Aromatic C-H Stretch | C-H (Phenyl Ring) |
| ~1600, ~1485 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1300-1100 | Very Strong | C-F Stretch | Trifluoromethyl (-CF₃) |
| ~1150 | Strong | C-O Stretch | Tertiary Alcohol |
| ~825 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Ring |
| ~600-500 | Medium | C-Br Stretch | Aryl Bromide |
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Causality & Rationale: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. A key diagnostic feature for this specific molecule is the isotopic pattern of bromine. Natural bromine exists as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M+ and M+2 isotopic pattern for any bromine-containing fragment, providing an unmistakable signature.
Experimental Protocol: MS Analysis
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Data Acquisition: The solution is introduced into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Data is acquired in positive ion mode.
Data Interpretation
The molecular formula of this compound is C₉H₈BrF₃O. The expected data confirms this composition.
| m/z (Predicted) | Fragment Ion | Interpretation |
| 269.97/271.97 | [M+H]⁺ | Molecular ion peak plus proton. The dual peak with a ~1:1 intensity ratio is characteristic of the bromine isotopes (⁷⁹Br/⁸¹Br). |
| 251.96/253.96 | [M-H₂O+H]⁺ | Loss of a water molecule from the protonated molecular ion. |
| 201.00 | [M-CF₃]⁺ | Loss of the trifluoromethyl radical from the molecular ion (cleavage alpha to the oxygen). |
| 183.99/185.99 | [C₇H₆BrO]⁺ | Fragment corresponding to the 4-bromoacetophenone cation, resulting from cleavage. |
| 155.96/157.96 | [C₆H₄Br]⁺ | Bromophenyl cation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure
Causality & Rationale: NMR spectroscopy provides the most detailed structural information, establishing the carbon-hydrogen framework and the precise location of the functional groups. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous characterization. The couplings observed between these different nuclei (H-H, C-F, H-F) are critical for confirming atomic connectivity.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Data Interpretation
The ¹H NMR spectrum reveals four distinct proton environments. The aromatic region is characteristic of a 1,4-disubstituted benzene ring.
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |
| ~7.55 | 2H | Doublet (d) | Ha | Aromatic protons ortho to the bromine atom. |
| ~7.45 | 2H | Doublet (d) | Hb | Aromatic protons ortho to the C(OH)CF₃ group. |
| ~2.5-3.0 | 1H | Singlet (s, broad) | Hc | Hydroxyl proton; position and broadening are concentration and solvent dependent.[4] |
| ~1.75 | 3H | Singlet (s) | Hd | Methyl protons. Appears as a singlet as there are no adjacent protons for coupling. |
¹³C NMR Data Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show 6 distinct carbon signals, as the two pairs of aromatic CH carbons are equivalent by symmetry. A key feature is the splitting of carbon signals due to coupling with the fluorine atoms (J-coupling).[5]
| Chemical Shift (δ, ppm) | Multiplicity (due to ¹³C-¹⁹F coupling) | Assignment | Rationale |
| ~140 | Singlet (s) | C-4 (ipso) | Aromatic carbon attached to the tertiary alcohol group. |
| ~132 | Singlet (s) | C-2, C-6 | Aromatic carbons ortho to the C(OH)CF₃ group. |
| ~128 | Singlet (s) | C-3, C-5 | Aromatic carbons ortho to the bromine atom. |
| ~125 | Quartet (q), ¹JCF ≈ 285 Hz | C-8 (-CF₃) | Trifluoromethyl carbon, split into a quartet by the three attached fluorine atoms. |
| ~122 | Singlet (s) | C-1 (C-Br) | Aromatic carbon attached to bromine. |
| ~75 | Quartet (q), ²JCF ≈ 30 Hz | C-7 (-C(OH)-) | Quaternary carbon of the alcohol, split into a quartet by the three fluorine atoms two bonds away. |
| ~25 | Singlet (s) | C-9 (-CH₃) | Methyl carbon. |
¹⁹F NMR Data Interpretation
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for confirming the trifluoromethyl group.[6][7]
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -78 | Singlet (s) | -CF₃ | A single signal is observed for the three magnetically equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is typical for a CF₃ group attached to a quaternary carbon.[8][9] |
Conclusion: A Unified Structural Assignment
The collective evidence from the spectroscopic techniques provides an unambiguous confirmation of the structure of this compound.
-
IR spectroscopy confirmed the presence of the hydroxyl, trifluoromethyl, and 1,4-disubstituted bromophenyl functional groups.
-
Mass spectrometry established the correct molecular weight and elemental formula (C₉H₈BrF₃O), with the characteristic bromine isotopic pattern serving as definitive proof.
-
NMR spectroscopy provided the final, detailed picture of the molecular architecture. ¹H NMR confirmed the 1,4-substitution pattern on the aromatic ring and the presence of the hydroxyl and methyl groups. ¹³C NMR, with its characteristic C-F coupling patterns, confirmed the connectivity of the trifluoromethyl and quaternary alcohol carbons. Finally, ¹⁹F NMR showed a single environment for the three fluorine atoms, consistent with the proposed structure.
Caption: Correlation of spectroscopic data to the final elucidated structure.
This systematic and multi-faceted approach ensures the highest degree of confidence in the structural assignment, a critical requirement in the rigorous field of pharmaceutical development.
References
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- Journal of the Chemical Society, Perkin Transactions 1. Application of Ruppert's reagent in preparing novel perfluorinated porphyrins, chlorins and bacteriochlorins. RSC Publishing.
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- Patsnap. (n.d.). The preparation method of 1,1,1-trifluoroacetone. Eureka.
- ResearchGate. (2025). (Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent.
- Semantic Scholar. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3)
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- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- University of Ottawa. 19Fluorine NMR. uOttawa NMR Facility.
- Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek.
- Doc Brown's Chemistry. propan-2-ol low high resolution H-1 proton nmr spectrum.
- Barnes, S. (2006).
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A Technical Guide to 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol: A Key Building Block in Modern Drug Discovery
Abstract
This guide provides an in-depth technical overview of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol, a pivotal fluorinated building block for researchers and professionals in drug development. We will explore its core physicochemical properties, detail a robust and verifiable synthesis protocol, analyze its characteristic spectroscopic data for unambiguous identification, and discuss its applications as a key intermediate in the synthesis of advanced pharmaceutical agents. The strategic incorporation of the trifluoromethyl group offers significant advantages in modulating the metabolic stability and bioavailability of target molecules, making this compound a subject of considerable interest.[1][2] This document serves as a practical resource, grounded in established chemical principles and supported by authoritative references, to facilitate its effective use in the laboratory.
Compound Identification and Core Properties
This compound is a tertiary alcohol characterized by the presence of a bromophenyl group and a trifluoromethyl moiety attached to the same tertiary carbon. This unique combination of functional groups makes it a versatile intermediate for introducing these critical pharmacophores into more complex molecular architectures.
| Property | Value | Source(s) |
| CAS Number | 122243-28-1 | [3][4] |
| Molecular Formula | C₉H₈BrF₃O | [4] |
| Molecular Weight | 269.06 g/mol | [4] |
| IUPAC Name | This compound | |
| Synonyms | 2-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol | [4] |
| Appearance | Solid (typical) | |
| Storage | Sealed in dry, Room Temperature | [4] |
Synthesis and Mechanistic Rationale
The most common and efficient synthesis of this compound involves the nucleophilic addition of a Grignard reagent to a trifluoromethyl ketone. This method is highly reliable and scalable for laboratory purposes.
Reaction: 4-Bromophenylmagnesium bromide + 1,1,1-Trifluoroacetone → this compound
Causality and Experimental Choices:
-
Grignard Reagent: The Grignard reagent, formed from 1,4-dibromobenzene or 4-bromoiodobenzene and magnesium turnings in an anhydrous ether solvent (like THF or Diethyl Ether), provides a potent carbon-based nucleophile (carbanion). The choice of an ether solvent is critical as it stabilizes the Grignard reagent through coordination.
-
Trifluoroacetone: This electrophilic ketone is highly activated towards nucleophilic attack by the electron-withdrawing effects of the three fluorine atoms. This high reactivity ensures an efficient reaction with the Grignard reagent.
-
Anhydrous Conditions: The reaction must be conducted under strictly anhydrous (dry) conditions. Grignard reagents are strong bases and will readily react with any protic solvent, such as water, which would quench the reagent and halt the desired reaction.
-
Aqueous Workup: After the reaction is complete, a careful workup with a weak acid (e.g., saturated aqueous ammonium chloride) is performed to protonate the intermediate alkoxide and quench any remaining Grignard reagent, yielding the final tertiary alcohol product.
A generalized workflow for this synthesis is presented below.
Detailed Experimental Protocol: Synthesis
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
5.1 Materials and Equipment:
-
Reagents: 1,4-Dibromobenzene, Magnesium turnings, Iodine (crystal), 1,1,1-Trifluoroacetone, Anhydrous Tetrahydrofuran (THF), Saturated aqueous Ammonium Chloride (NH₄Cl), Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, inert gas line (Nitrogen or Argon), separatory funnel, rotary evaporator.
5.2 Procedure:
-
Grignard Reagent Preparation:
-
Dry all glassware in an oven overnight and assemble under a stream of inert gas.
-
To the three-neck flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 1,4-dibromobenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the reaction (indicated by the disappearance of the iodine color and bubbling).
-
Once initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir for 1-2 hours until most of the magnesium is consumed.
-
-
Nucleophilic Addition:
-
Cool the freshly prepared Grignard solution to 0 °C in an ice bath.
-
Add 1,1,1-trifluoroacetone (1.1 equivalents), dissolved in anhydrous THF, dropwise via the dropping funnel, keeping the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification and Validation:
-
The crude product can be purified by flash column chromatography on silica gel.
-
Confirm the identity and purity of the collected fractions using NMR and MS analysis as described in Section 3.
-
Safety and Handling
-
Hazard Statements: This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. [5]It is harmful if swallowed. [6]* Precautionary Measures:
-
Handle only in a well-ventilated area or fume hood. [5] * Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. [5][7] * Avoid breathing dust, fumes, or vapors. [5] * Wash hands thoroughly after handling. [6] * In case of accidental contact, follow standard first-aid procedures: flush eyes with water for 15 minutes, wash skin with soap and water, and move to fresh air if inhaled. [5][8]Seek medical attention if irritation persists.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. [7]
-
References
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- MySkinRecipes. This compound. [Link]
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- USA Chemical Suppliers. 3-(4-bromophenyl)-1,1,1-trifluoro-2-propanol suppliers USA. [Link]
- ChemUniverse. 3-(4-BROMOPHENYL)-1,1,1-TRIFLUORO-2-PROPANOL. [Link]
- SpectraBase. 2-(4-Bromophenyl)-2-propanol - Optional[1H NMR] - Spectrum. [Link]
- Google Patents.
- Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Journal of Biomedical Research & Environmental Sciences.
- Patsnap. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]
- Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
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An In-Depth Technical Guide to 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol: Properties, Synthesis, and Applications in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorinated functional groups can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among these, the trifluoromethyl (-CF3) group is particularly valued for its strong electron-withdrawing nature and steric bulk. This guide provides a comprehensive technical overview of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol, a versatile chemical building block that embodies the strategic convergence of two key functionalities: a trifluoromethyl carbinol and a bromoaryl moiety.
This molecule serves as a critical intermediate, offering researchers a scaffold primed for diverse synthetic transformations. The bromo-functionalized phenyl ring is an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the tertiary alcohol bearing a trifluoromethyl group imparts unique stereoelectronic properties that are highly sought after in the design of novel therapeutic agents. This document will delve into the core properties, synthesis, reactivity, and applications of this compound, providing field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
The fundamental physical and chemical characteristics of a compound are critical for its application in synthesis and development. The properties of this compound are summarized below.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 122243-28-1 | |
| Molecular Formula | C₉H₈BrF₃O | |
| Molecular Weight | 269.06 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | Benzenemethanol, 4-bromo-alpha-methyl-alpha-(trifluoromethyl)- | |
| Appearance | White to light yellow powder or solid | Inferred from typical appearance of similar compounds |
| Boiling Point | Not readily available |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and purity confirmation of chemical compounds. The expected spectral data for this compound are as follows.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic protons on the bromophenyl ring would appear as two doublets in the aromatic region (~7.5-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring. A singlet for the methyl (CH₃) protons would be observed further upfield, and the hydroxyl (-OH) proton would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon spectrum would reveal signals for the aromatic carbons, the quaternary carbon attached to the hydroxyl group, the methyl carbon, and the trifluoromethyl carbon. The carbon of the CF₃ group will exhibit a characteristic quartet due to one-bond coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum provides a simple and clear confirmation of the trifluoromethyl group, which is expected to appear as a single, sharp singlet.
-
Infrared (IR) Spectroscopy: Key diagnostic absorption bands would include a broad O-H stretch for the alcohol (~3200-3600 cm⁻¹), strong C-F stretching bands (~1100-1300 cm⁻¹), and characteristic peaks for the aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): The mass spectrum would display a molecular ion peak (M⁺) with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing unambiguous confirmation of the presence of a single bromine atom. Common fragmentation patterns would involve the loss of a methyl group or the trifluoromethyl group.
Synthesis and Reactivity
The synthesis of this compound is typically achieved through nucleophilic addition to a carbonyl group. The choice of methodology is driven by the availability of starting materials and the desired scale of the reaction.
Synthetic Strategy
The most direct and widely employed synthetic route involves the nucleophilic trifluoromethylation of 4'-bromoacetophenone. This reaction utilizes a trifluoromethyl anion equivalent, such as the Ruppert-Prakash reagent (TMSCF₃), activated by a fluoride source like tetrabutylammonium fluoride (TBAF). This approach is highly efficient and selective. The causality for this choice lies in the high reactivity of the carbonyl group towards nucleophilic attack and the stability of the resulting tertiary alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the final product.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Nucleophilic Trifluoromethylation
This protocol is a representative, self-validating system for the synthesis of the title compound.
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4'-bromoacetophenone (1.0 eq.) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the resulting solution to 0 °C in an ice bath. This is a critical step to control the exothermic nature of the initial addition and prevent side reactions.
-
Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃, 1.2 eq.) to the solution, followed by the dropwise addition of a catalytic amount of TBAF (0.1 M solution in THF, 0.05 eq.). The catalyst is essential for generating the active trifluoromethyl nucleophile.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching and Workup: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of 1 M HCl (aq.). This step protonates the intermediate alkoxide and hydrolyzes any remaining TMSCF₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x). The organic layers are combined.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine to remove acidic and aqueous impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the pure this compound.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its dual reactivity, which allows for sequential or orthogonal synthetic modifications.
-
Bromoaryl Group: The C-Br bond is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide range of substituents at the para-position of the phenyl ring.
-
Tertiary Alcohol: The tertiary alcohol is relatively sterically hindered, which influences its reactivity. It can undergo dehydration under strong acidic conditions to form the corresponding alkene. It can also be converted into ethers or esters, although forcing conditions may be required.
-
Influence of the -CF₃ Group: The strongly electron-withdrawing trifluoromethyl group increases the acidity of the hydroxyl proton compared to its non-fluorinated analog. This electronic effect also influences the reactivity of the aromatic ring, making it more electron-deficient.
Role in Drug Development and Medicinal Chemistry
The "Fluorine Factor" in Drug Design
The introduction of fluorine, and particularly the -CF₃ group, is a well-established strategy in medicinal chemistry to enhance drug-like properties.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability of the drug candidate.
-
Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Binding Interactions: The -CF₃ group can participate in unique, non-covalent interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions, potentially leading to enhanced binding affinity and selectivity.
A Versatile Building Block for Diverse Scaffolds
The synthetic utility of this compound allows it to serve as a precursor to a wide array of more complex molecular structures relevant to drug discovery.
Caption: Potential synthetic transformations of the title compound.
Safety and Handling
Proper handling of all chemicals is paramount to ensuring laboratory safety. This compound should be handled with care, following established safety protocols.
| Hazard Information | GHS Classification | Precautionary Measures |
| Pictogram | Warning | - |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Signal Word | Warning | - |
Source:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound is a highly valuable and versatile building block for chemical synthesis, particularly within the field of medicinal chemistry. Its unique combination of a readily functionalizable bromoaryl group and a metabolically robust trifluoromethyl carbinol moiety provides a powerful platform for the design and synthesis of novel, complex molecules. A thorough understanding of its physicochemical properties, synthetic accessibility, and reactivity profile, as detailed in this guide, enables researchers and drug development professionals to effectively leverage this compound in the pursuit of new therapeutic agents.
References
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- Supporting Information. (n.d.). General procedure for the tandem hydration/condensation reaction between alkynes and aldehydes. [Link]
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- PubChem. (n.d.). 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol. [Link]
- SpectraBase. (n.d.). 2-(4-Bromophenyl)-2-propanol - Optional[1H NMR] - Spectrum. [Link]
- SpectraBase. (n.d.). 2-(4-Bromophenyl)-2-(4-(trifluoromethyl)phenyl)ethan-1-ol - Optional[MS (GC)] - Spectrum. [Link]
- NIST. (n.d.). 1,1,1-Trifluoro-2-propanol. [Link]
- Bégué, J. P., & Bonnet-Delpon, D. (2006). Recent Advances (1995-2005)
- Google Patents. (n.d.).
- Journal of Biomedical Research & Environmental Sciences. (2021).
- Google Patents. (n.d.). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- ResearchGate. (n.d.). ¹H NMR spectrum acquired for 1,1,1‐trifluoropropan‐2‐ol. [Link]
- PubChem. (n.d.). 1,1,1-Trifluoro-2-propanol. [Link]
- Fluoropharm. (n.d.). 2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol. [http://www.fluoropharm.com/product/2-4-bromophenyl-1-1-1-3-3-3-hexafluoropropan-2-ol-cas-2402-72-4-150.html]([Link].
A Technical Guide to 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol, a fluorinated building block of significant interest to the pharmaceutical and agrochemical industries. We will delve into its core physicochemical properties, present a detailed, field-proven synthesis protocol, and explore the strategic importance of its structural motifs—the trifluoromethyl group and the bromoaryl moiety—in modern drug design. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile intermediate in their research and development programs.
Core Physicochemical and Spectroscopic Profile
This compound is a tertiary alcohol characterized by the presence of a trifluoromethyl group and a brominated phenyl ring attached to the same carbon atom. These features impart unique properties that are highly sought after in medicinal chemistry.
Key Properties
The fundamental properties of the compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 269.06 g/mol | [1][2][3][4] |
| Molecular Formula | C₉H₈BrF₃O | [1][2][3][4] |
| CAS Number | 122243-28-1 | [1][2][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol | [3] |
| Storage | Sealed in dry, 2-8°C or Room Temperature | [1][3] |
| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [1] |
Molecular Structure
The unique three-dimensional arrangement of the trifluoromethyl, hydroxyl, and 4-bromophenyl groups around a central quaternary carbon atom is fundamental to its utility.
Caption: Molecular structure of this compound.
Spectroscopic Validation
Confirmation of the compound's identity and purity is typically achieved through a combination of spectroscopic methods. While specific spectra are proprietary to suppliers, the expected characteristics are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the aromatic protons on the bromophenyl ring (typically two doublets in the 7.0-7.6 ppm range), a singlet for the hydroxyl proton (variable chemical shift), and a singlet for the methyl protons adjacent to the trifluoromethyl group.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A sharp singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group would be the most prominent feature.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Distinct signals for the aromatic carbons, the quaternary carbon bearing the alcohol, and the carbon of the trifluoromethyl group (visible as a quartet due to C-F coupling) would be expected.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M⁺ and M+2⁺ peaks of nearly equal intensity) due to the presence of the bromine atom, confirming the molecular weight of 269.06 g/mol .[5]
Synthesis and Purification Workflow
The synthesis of trifluoromethylated tertiary alcohols is most reliably achieved via the nucleophilic addition of an organometallic reagent to a trifluoromethyl ketone. The following protocol describes a robust and scalable method for preparing this compound.
Causality of Experimental Design
The chosen synthetic route involves the preparation of a Grignard reagent from 4-bromoiodobenzene, followed by its reaction with 1,1,1-trifluoroacetone.
-
Why a Grignard Reagent? Grignard reagents are powerful carbon nucleophiles, ideal for forming carbon-carbon bonds. The choice of 4-bromoiodobenzene as a precursor is strategic; the iodine atom is significantly more reactive towards magnesium, allowing for the selective formation of the Grignard reagent while leaving the less reactive bromine atom intact for subsequent synthetic modifications.
-
Why 1,1,1-Trifluoroacetone? This commercially available ketone is the direct precursor to the desired trifluoropropanol core. The highly electrophilic carbonyl carbon is readily attacked by the nucleophilic Grignard reagent.
-
Self-Validation: The protocol's integrity is maintained by including a final purification step (column chromatography) and recommending spectroscopic analysis to confirm the structure and purity of the final product, ensuring it meets the standards for downstream applications.
Experimental Protocol
Step 1: Preparation of 4-Bromophenylmagnesium Iodide
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.1 equivalents) to the flask.
-
In the dropping funnel, prepare a solution of 4-bromoiodobenzene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add a small portion of the 4-bromoiodobenzene solution to the magnesium turnings. If the reaction does not initiate spontaneously (indicated by bubbling and heat), add a small crystal of iodine or gently warm the flask.
-
Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 1,1,1-Trifluoroacetone
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Slowly bubble 1,1,1-trifluoroacetone gas (1.2 equivalents) through the solution or add a pre-condensed solution of it in THF dropwise. This step is highly exothermic and requires careful temperature control.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
Step 3: Workup and Purification
-
Cool the reaction mixture to 0°C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material using flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of the target compound.
Strategic Value in Drug Discovery and Development
The title compound is not merely a chemical curiosity; it is a strategically designed building block that addresses several key challenges in modern medicinal chemistry.
The Trifluoromethyl (-CF₃) Group Advantage
Incorporating a trifluoromethyl group into a drug candidate is a widely used strategy to enhance its pharmaceutical properties.[6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often increases the drug's half-life and bioavailability.
-
Lipophilicity: The -CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and reach its biological target.
-
Binding Affinity: The electronegativity of the fluorine atoms can alter the electronic profile of the molecule, potentially leading to stronger and more specific interactions with target proteins.
The Bromoaryl Moiety as a Synthetic Handle
The bromine atom on the phenyl ring is a versatile functional group that serves as a critical attachment point for building molecular complexity. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: To introduce new aryl or heteroaryl groups.
-
Sonogashira Coupling: To install alkyne functionalities.
-
Buchwald-Hartwig Amination: To form carbon-nitrogen bonds.
This synthetic flexibility allows researchers to rapidly generate libraries of diverse analogs from a common intermediate, accelerating the structure-activity relationship (SAR) studies that are crucial for optimizing lead compounds.[7] The compound serves as a key intermediate in the synthesis of more complex fluorinated active pharmaceutical ingredients (APIs).[7]
References
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An In-depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 2-(4-bromophenyl)-1,1,1-trifluoropropan-2-ol, a key intermediate in the development of fluorinated active pharmaceutical ingredients (APIs). The trifluoromethyl group is a critical pharmacophore that can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. This document explores the two principal and most effective methods for the synthesis of this tertiary alcohol: the Grignard reaction and the nucleophilic trifluoromethylation of a ketone precursor using the Ruppert-Prakash reagent. Detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of these methodologies are presented to equip researchers with the necessary knowledge for the efficient and reliable synthesis of this important building block.
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery. The trifluoromethyl group (-CF3), in particular, imparts unique physicochemical properties, including high electronegativity, metabolic stability, and lipophilicity, which can dramatically improve the pharmacokinetic and pharmacodynamic profile of a drug molecule.[1] this compound serves as a valuable intermediate, featuring both a trifluoromethylated carbinol moiety and a synthetically versatile brominated aromatic ring, making it an attractive starting material for further molecular elaboration in medicinal chemistry.[2] This guide delves into the core synthetic strategies for its preparation, providing a robust framework for its practical application in a laboratory setting.
Part 1: The Grignard Reaction Pathway
The Grignard reaction is a classic and powerful tool for the formation of carbon-carbon bonds.[3] In the context of synthesizing this compound, this pathway involves the nucleophilic addition of a Grignard reagent, 4-bromophenylmagnesium bromide, to the electrophilic carbonyl carbon of 1,1,1-trifluoroacetone.
Mechanistic Causality
The reaction is initiated by the formation of the Grignard reagent, where magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of 4-bromobenzene in an anhydrous ether solvent.[4] This process inverts the polarity of the carbon atom, transforming it from an electrophilic center in 4-bromobenzene to a highly nucleophilic carbanion in the Grignard reagent.[3]
The subsequent step involves the nucleophilic attack of the 4-bromophenyl carbanion on the carbonyl carbon of 1,1,1-trifluoroacetone. The strong electron-withdrawing effect of the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This leads to the formation of a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the final tertiary alcohol product.
Sources
The Strategic Incorporation of Trifluoromethyl Moieties into Aromatic Alcohols: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The introduction of the trifluoromethyl (CF₃) group into aromatic alcohols has emerged as a paramount strategy in modern medicinal chemistry, agrochemical science, and materials development. This powerful electron-withdrawing moiety imparts a unique constellation of physicochemical properties, including enhanced metabolic stability, modulated acidity, and increased lipophilicity, which can be strategically leveraged to optimize molecular performance. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of trifluoromethylated aromatic alcohols, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices for various synthetic routes and provide detailed, self-validating protocols for key transformations.
The Transformative Influence of the Trifluoromethyl Group
The substitution of a methyl group with a trifluoromethyl group instigates profound changes in the electronic and steric landscape of an aromatic alcohol. The high electronegativity of the fluorine atoms creates a strong dipole and significantly alters the molecule's interaction with its biological or material environment.
Key Physicochemical Alterations:
-
Increased Acidity: The potent electron-withdrawing nature of the CF₃ group stabilizes the corresponding phenoxide anion, thereby lowering the pKa of the phenolic proton.[1][2] This enhanced acidity can be critical for modulating binding interactions with biological targets.
-
Enhanced Lipophilicity: The trifluoromethyl group is more lipophilic than a hydrogen or methyl group, which can improve a molecule's ability to cross cellular membranes.[3][4][5][6] This property is a cornerstone of modern drug design, influencing pharmacokinetic profiles.[5][6][7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation by enzymes such as cytochrome P450.[3][5][8][9] This increased stability can lead to longer drug half-lives and reduced dosage requirements.[6]
-
Conformational Control: The steric bulk of the CF₃ group can influence the preferred conformation of a molecule, which can be advantageous for optimizing binding to a specific receptor or active site.
These unique properties have led to the widespread incorporation of trifluoromethylated aromatic alcohols in a diverse array of applications, from pharmaceuticals and agrochemicals to advanced polymers and specialty electronic materials.[1][3][4][10][11]
Synthetic Strategies for Accessing Trifluoromethylated Aromatic Alcohols
The synthesis of trifluoromethylated aromatic alcohols can be broadly categorized into two main approaches: the direct trifluoromethylation of pre-existing phenols and the construction of the aromatic ring from trifluoromethylated building blocks.
Direct Trifluoromethylation of Phenols
The direct introduction of a CF₃ group onto a phenol ring is an attractive and atom-economical approach. However, the "hard" nature of the oxygen atom and the electron-rich character of the phenolic ring present unique challenges.[12]
Recent advances have led to the development of powerful electrophilic trifluoromethylating reagents, such as Togni's and Umemoto's reagents.[12][13] These hypervalent iodine compounds can deliver a "CF₃⁺" equivalent to electron-rich aromatic systems.
-
Mechanism: The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the phenol attacks the electrophilic trifluoromethyl source.
-
Causality of Experimental Choices: The choice of reagent and reaction conditions is crucial. Togni's reagents are often preferred due to their relative stability and commercial availability. The reaction often requires a catalyst or promoter to activate the reagent and facilitate the substitution.
Radical-based methods offer an alternative pathway for the direct trifluoromethylation of phenols. These reactions often utilize a radical initiator and a source of trifluoromethyl radicals, such as CF₃I or CF₃SO₂Na (Langlois' reagent).[14]
-
Mechanism: The reaction is initiated by the generation of a trifluoromethyl radical, which then adds to the aromatic ring. Subsequent oxidation and rearomatization yield the desired product.
-
Causality of Experimental Choices: The choice of radical initiator (e.g., a photocatalyst or a chemical initiator like tBuOOH) and the trifluoromethyl source is critical.[14] Visible-light photoredox catalysis has emerged as a mild and efficient method for generating trifluoromethyl radicals.[15][16]
Synthesis from Trifluoromethylated Building Blocks
An alternative and often more controlled approach involves the use of readily available trifluoromethylated aromatic building blocks, such as trifluoromethylated anilines, halides, or boronic acids. These intermediates can then be converted to the corresponding phenols through standard organic transformations.
Trifluoromethylated anilines can be converted to the corresponding phenols via a Sandmeyer-type reaction.
-
Workflow:
-
Diazotization: The aniline is treated with a source of nitrous acid (e.g., NaNO₂ in the presence of a strong acid) to form a diazonium salt.
-
Hydrolysis: The diazonium salt is then hydrolyzed by heating in an aqueous solution to yield the phenol.
-
In cases where the aromatic ring is sufficiently activated by other electron-withdrawing groups, a trifluoromethylated aryl halide can undergo nucleophilic aromatic substitution with a hydroxide source.
-
Causality of Experimental Choices: This method is generally limited to substrates with strong electron-withdrawing groups positioned ortho or para to the leaving group. The choice of solvent and temperature is critical to ensure reaction efficiency and minimize side reactions.
Physicochemical Properties: A Quantitative Perspective
The impact of trifluoromethyl substitution on the properties of aromatic alcohols can be quantified to guide molecular design.
| Compound | pKa | logP |
| Phenol | 9.95 | 1.46 |
| 4-Methylphenol | 10.26 | 1.94 |
| 4-Trifluoromethylphenol | 8.6 | 2.58 |
| 3-Trifluoromethylphenol | 9.0 | 2.58 |
| 2-Trifluoromethylphenol | 8.8 | 2.49 |
Data compiled from various sources and predictive models. Actual experimental values may vary.
As the table illustrates, the introduction of a trifluoromethyl group significantly lowers the pKa, indicating increased acidity, and increases the logP value, signifying greater lipophilicity.
Key Applications in Drug Discovery and Agrochemicals
The unique properties of trifluoromethylated aromatic alcohols have made them privileged scaffolds in the development of bioactive molecules.
-
Pharmaceuticals: The enhanced metabolic stability and membrane permeability imparted by the CF₃ group are highly desirable in drug candidates.[5][6][7] Many FDA-approved drugs contain this motif, targeting a wide range of therapeutic areas.[5][17] For example, the anti-depressant Fluoxetine features a trifluoromethylphenyl ether moiety.
-
Agrochemicals: In the agrochemical industry, trifluoromethylated compounds are utilized as potent herbicides, fungicides, and insecticides.[3][4][18][19] The increased stability of these compounds leads to longer-lasting efficacy in the field.[3]
Experimental Protocols
Protocol: Direct Electrophilic Trifluoromethylation of 4-Methoxyphenol using Togni's Reagent
Materials:
-
4-Methoxyphenol
-
1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni's Reagent I)
-
Zinc Triflate (Zn(OTf)₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-methoxyphenol (1.0 equiv), Togni's Reagent I (1.2 equiv), and anhydrous DCM.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add Zn(OTf)₂ (0.1 equiv) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 2-trifluoromethyl-4-methoxyphenol.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The expected regioselectivity (ortho to the hydroxyl group) should be verified.
Visualizing Key Concepts
Diagram 1: Influence of CF₃ Group on Phenol Acidity
Caption: Inductive effect of the CF₃ group on phenoxide stability.
Diagram 2: General Workflow for Synthesis from a Trifluoromethylated Aniline
Caption: Synthetic route from trifluoromethylated anilines.
Conclusion
The strategic incorporation of trifluoromethyl groups into aromatic alcohols is a powerful and versatile tool in the arsenal of the modern chemist. A thorough understanding of the synthetic methodologies and the resulting physicochemical properties is essential for harnessing the full potential of these unique molecules. The insights and protocols provided in this guide are intended to empower researchers and drug development professionals to design and synthesize novel trifluoromethylated aromatic alcohols with tailored properties for a wide range of applications. The continued development of new and efficient trifluoromethylation methods will undoubtedly lead to further innovations in medicine, agriculture, and materials science.
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Unlocking New Frontiers: A Technical Guide to the Research Applications of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol
Introduction: A Molecule of Strategic Importance
In the landscape of modern chemical research, the strategic design of molecular building blocks is paramount to the efficient discovery of novel materials and therapeutics. 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol emerges as a compound of significant interest, embodying a unique convergence of three powerful chemical motifs: a versatile bromophenyl ring, a tertiary alcohol, and a bio-functionally crucial trifluoromethyl group. This guide provides an in-depth exploration of the synthesis and potential research applications of this molecule, offering both foundational insights and actionable protocols for researchers in synthetic chemistry, materials science, and drug development.
The core value of this molecule lies in its dual-functionality. The bromophenyl moiety serves as a highly reactive handle for a suite of palladium-catalyzed cross-coupling reactions, enabling its seamless integration into more complex molecular architectures.[1][2] Concurrently, the 2-aryl-2-trifluoromethyl carbinol structure is a recognized pharmacophore known to impart favorable properties such as metabolic stability and enhanced binding affinity in drug candidates.[3][4][5] This document will elucidate these opportunities, providing the technical framework for leveraging this compound as a pivotal intermediate in next-generation research.
Part 1: Synthesis of the Core Scaffold
The efficient synthesis of this compound is a critical first step for its utilization. The most direct and reliable method involves a Grignard reaction, a classic yet powerful carbon-carbon bond-forming strategy.[6][7][8] This approach leverages the reaction between a Grignard reagent derived from 4-bromobenzene and the electrophilic carbonyl carbon of 1,1,1-trifluoroacetone.
An alternative, yet equally viable, route is the nucleophilic trifluoromethylation of 4'-bromoacetophenone using a suitable trifluoromethylating agent like trimethyl(trifluoromethyl)silane (TMSCF₃), often referred to as the Ruppert-Prakash reagent.[9][10][11]
Synthetic Pathway: Grignard-Mediated Approach
The Grignard pathway is often preferred for its high yield and operational simplicity. The reaction proceeds via the nucleophilic addition of the 4-bromophenylmagnesium bromide to the carbonyl of 1,1,1-trifluoroacetone, followed by an acidic workup to protonate the resulting alkoxide.
Detailed Experimental Protocol: Grignard Synthesis
Safety Precaution: Grignard reactions are highly exothermic and sensitive to moisture. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are essential.[12]
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware and allow to cool to room temperature under a stream of inert gas.
-
Grignard Reagent Formation:
-
To the flask, add magnesium turnings (1.2 eq).
-
In the dropping funnel, prepare a solution of 4-bromobenzene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add a small portion of the 4-bromobenzene solution to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction if necessary.
-
Once the reaction initiates (indicated by gentle refluxing and disappearance of the iodine color), add the remaining 4-bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Trifluoroacetone:
-
Cool the Grignard solution to 0 °C using an ice bath.
-
Prepare a solution of 1,1,1-trifluoroacetone (1.1 eq) in anhydrous diethyl ether or THF in a separate dropping funnel.
-
Add the trifluoroacetone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield the pure this compound.
-
| Parameter | Description |
| Reactants | 4-Bromobenzene, Magnesium Turnings, 1,1,1-Trifluoroacetone |
| Solvent | Anhydrous Diethyl Ether or THF |
| Atmosphere | Inert (Nitrogen or Argon) |
| Key Steps | Grignard formation, Nucleophilic addition, Aqueous workup |
| Purification | Column Chromatography or Recrystallization |
Part 2: Applications as a Synthetic Building Block
The true synthetic power of this compound lies in the reactivity of its aryl bromide moiety. It is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[13] The general reactivity order for aryl halides in these reactions is I > Br > Cl, making the bromo-substituent a good balance of reactivity and stability.[1][14]
Suzuki-Miyaura Coupling: For Biaryl and Vinyl Arenes
The Suzuki-Miyaura reaction is arguably one of the most versatile methods for forming C(sp²)-C(sp²) bonds.[15] It involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[16][17]
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the aryl or vinyl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (like toluene, dioxane, or DME) and water.
-
Reaction Execution: Heat the mixture under an inert atmosphere at a temperature ranging from 80 °C to 110 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to obtain the desired biaryl or vinyl-aryl product.
Heck Reaction: For Substituted Alkenes
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with high trans selectivity.[18][19] This reaction is instrumental in synthesizing stilbenes, cinnamates, and other vinyl-arene structures.[20][21][22]
-
Reaction Setup: Combine this compound (1.0 eq), the alkene (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃), and a base (e.g., Et₃N or K₂CO₃) in a suitable solvent like DMF, NMP, or acetonitrile.
-
Reaction Execution: Heat the sealed reaction vessel, often under microwave irradiation or conventional heating (100-140 °C), until completion.
-
Workup and Purification: Cool the reaction, filter off any solids, and partition the filtrate between water and an organic solvent. The organic phase is then washed, dried, and concentrated. The product is purified via chromatography.
Sonogashira Coupling: For Aryl Alkynes
The Sonogashira coupling provides a direct route to aryl alkynes by reacting the aryl bromide with a terminal alkyne.[23][24] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[25][26][27]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%) in a solvent like THF or DMF.
-
Reagent Addition: Add a base, typically an amine such as triethylamine or diisopropylamine, which also serves as a solvent. Then, add the terminal alkyne (1.1-1.2 eq).
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the reaction is complete.
-
Workup and Purification: Quench the reaction with aqueous NH₄Cl, extract with an organic solvent, and purify the product by column chromatography.
Buchwald-Hartwig Amination: For Aryl Amines and Ethers
The Buchwald-Hartwig amination is a powerful method for forming C-N and C-O bonds. It allows for the coupling of the aryl bromide with a wide range of amines (primary or secondary) or alcohols to produce aryl amines and aryl ethers, respectively.[28][29][30][31][32]
-
Reaction Setup: Under an inert atmosphere, combine this compound (1.0 eq), the amine or alcohol (1.1-1.5 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS).
-
Solvent and Execution: Add an anhydrous, aprotic solvent such as toluene or dioxane. Heat the mixture (80-110 °C) until the starting material is fully consumed.
-
Workup and Purification: Cool the reaction, quench carefully with water, and extract the product. Standard washing, drying, and chromatographic purification yield the desired aryl amine or ether.
Part 3: Potential Applications in Medicinal Chemistry and Drug Discovery
The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, is a well-established strategy in modern drug design.[33][34] The CF₃ group can significantly enhance a molecule's pharmacological profile by modulating its lipophilicity, metabolic stability, and binding interactions.[4][5]
The Trifluoromethyl Carbinol Pharmacophore
The tertiary trifluoromethyl carbinol moiety present in the title compound is a key pharmacophore. Its unique properties stem from the strong electron-withdrawing nature of the CF₃ group.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and overall exposure of a drug candidate in vivo.[4]
-
Enhanced Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and access biological targets within the cell.[4]
-
Binding Interactions: The CF₃ group can participate in unique, non-covalent interactions with biological targets, including dipole-dipole and orthogonal multipolar interactions, which can enhance binding affinity and selectivity. The adjacent hydroxyl group can also act as a hydrogen bond donor or acceptor.
-
Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other chemical groups, such as a methyl or even a nitro group.[35][36][37][38][39] This substitution can maintain or improve biological activity while removing metabolically labile sites or undesirable functional groups.
Research Directions
Given these properties, derivatives of this compound are prime candidates for screening in various therapeutic areas. By utilizing the cross-coupling reactions described in Part 2, researchers can rapidly generate diverse libraries of compounds for high-throughput screening. Potential areas of investigation include:
-
Oncology: Developing kinase inhibitors or modulators of protein-protein interactions where the trifluoromethyl carbinol can occupy a key hydrophobic pocket.
-
Neuroscience: Designing ligands for CNS receptors, where enhanced metabolic stability and blood-brain barrier penetration are critical.
-
Infectious Diseases: Creating novel antiviral or antibacterial agents where the CF₃ group can block metabolic pathways essential for pathogen replication.
The hydroxyl group also offers a site for derivatization, for example, to create ester or ether prodrugs to modulate solubility or pharmacokinetic profiles.
Conclusion
This compound is more than a mere chemical structure; it is a strategic platform for innovation. Its straightforward synthesis, coupled with the orthogonal reactivity of its functional groups, provides a powerful toolkit for the modern researcher. The bromophenyl group acts as a gateway to molecular complexity through a host of reliable cross-coupling reactions, while the trifluoromethyl carbinol moiety offers a proven strategy for enhancing the drug-like properties of new chemical entities. This guide has outlined the fundamental chemistry and potential applications of this versatile building block, providing a solid foundation for its use in the synthesis of advanced materials and the discovery of next-generation pharmaceuticals.
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A Comprehensive Technical Guide to the IUPAC Nomenclature and Analysis of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol
Foreword
In the landscape of modern drug discovery and materials science, precision in molecular architecture is paramount. Fluorinated organic compounds, in particular, have garnered significant attention due to the unique electronic properties conferred by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides an in-depth examination of a specific halogenated and fluorinated tertiary alcohol: 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol.
This document is structured to serve as a definitive reference for researchers, scientists, and professionals in drug development. We will systematically deconstruct its International Union of Pure and Applied Chemistry (IUPAC) name to reveal its molecular structure, explore a robust synthetic pathway, and detail the analytical techniques required for its unambiguous characterization. The methodologies and interpretations presented herein are grounded in established chemical principles to ensure scientific integrity and reproducibility.
Systematic Analysis of IUPAC Nomenclature
The IUPAC nomenclature is a logical and systematic method for naming organic compounds, ensuring that every distinct compound has a unique and descriptive name. The name "this compound" can be broken down into its core components to derive the precise molecular structure.
Identifying the Parent Structure
The foundation of an IUPAC name is the parent alkane and the principal functional group.
-
"-ol" : This suffix indicates that the principal functional group is an alcohol (-OH).[3][4][5][6]
-
"propan-" : This prefix specifies that the longest continuous carbon chain containing the alcohol group has three carbon atoms.[3][5]
-
"-2-" : This locant (number) before the "-ol" suffix specifies that the hydroxyl (-OH) group is attached to the second carbon of the propane chain.[4][5]
Combining these elements gives us the parent structure: propan-2-ol .
Identifying and Locating Substituents
The prefixes of the name describe the various atoms or groups that have replaced hydrogen atoms on the parent chain.
-
"1,1,1-trifluoro-" : This indicates the presence of three fluorine atoms ("tri-"), all attached to the first carbon atom ("1,1,1-") of the propane chain. Halogens are treated as substituents and named with "halo-" prefixes.[7][8][9]
-
"2-(4-Bromophenyl)-" : This is a more complex substituent attached to the second carbon atom ("2-") of the propane chain.
Assembling the Final Structure
The process of assembling the name involves numbering the parent chain to give the principal functional group (the hydroxyl group) the lowest possible number. Then, all substituents are named and numbered accordingly and listed in alphabetical order.
-
Parent Chain : A three-carbon chain (propane).
-
Functional Group : An -OH group on carbon #2, making it propan-2-ol.
-
Substituents :
-
A trifluoromethyl group (-CF₃) on carbon #1.
-
A 4-bromophenyl group on carbon #2.
-
This systematic construction leads to the final, unambiguous structure of this compound.
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Methodological & Application
Application Note & Protocol: Synthesis of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol via Nucleophilic Trifluoromethylation
Introduction
The introduction of trifluoromethyl (-CF₃) groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This moiety can significantly enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity of bioactive compounds.[1] 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol is a key building block in the synthesis of advanced pharmaceutical intermediates and other fluorinated materials.[2] Its synthesis is a prime example of nucleophilic trifluoromethylation, a fundamental transformation in organofluorine chemistry.
This document provides a detailed, field-proven protocol for the synthesis of this compound from 4'-bromoacetophenone. The protocol leverages the Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), a highly effective and widely used nucleophilic trifluoromethylating agent.[1] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and discuss the rationale behind key procedural choices.
Synthetic Strategy & Mechanism
The core of this synthesis is the nucleophilic addition of a trifluoromethyl anion equivalent to the carbonyl carbon of 4'-bromoacetophenone. The Ruppert-Prakash reagent (TMSCF₃) serves as a stable and convenient source for the trifluoromethyl group.
Overall Reaction:
Mechanism of Action:
The Ruppert-Prakash reagent itself is not directly nucleophilic. It requires activation by a catalytic amount of a nucleophile, typically a fluoride source like tetrabutylammonium fluoride (TBAF).[1] The mechanism proceeds as follows:
-
Activation: The fluoride ion from TBAF attacks the silicon atom of TMSCF₃, forming a hypervalent silicon intermediate, [Me₃Si(F)CF₃]⁻. This intermediate is unstable and readily releases the trifluoromethyl anion (CF₃⁻).[1]
-
Nucleophilic Attack: The highly nucleophilic CF₃⁻ anion attacks the electrophilic carbonyl carbon of 4'-bromoacetophenone. This addition forms a tertiary alkoxide intermediate.
-
Silyl Ether Formation & Hydrolysis: The resulting trifluoromethylated alkoxide is then trapped by another molecule of TMSCF₃ or quenched during aqueous workup to yield the final tertiary alcohol product, this compound.[1]
This method is highly efficient and generally proceeds under mild conditions, making it a preferred choice for synthesizing α-trifluoromethyl alcohols.[3]
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adapted for different scales with appropriate adjustments.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Supplier |
| 4'-Bromoacetophenone | BrC₆H₄COCH₃ | 199.04 | 1.99 g | 10.0 | 1.0 | Sigma-Aldrich |
| Ruppert-Prakash Reagent (TMSCF₃) | (CH₃)₃SiCF₃ | 142.22 | 2.13 g (2.0 mL) | 15.0 | 1.5 | Sigma-Aldrich |
| Tetrabutylammonium Fluoride (TBAF) | (C₄H₉)₄NF | 261.47 | ~52 mg | 0.2 | 0.02 | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | - | Sigma-Aldrich |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 20 mL | - | - | Standard Lab Supply |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 100 mL | - | - | Standard Lab Supply |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 30 mL | - | - | Standard Lab Supply |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 30 mL | - | - | Standard Lab Supply |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | - | Standard Lab Supply |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas line (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and drying
-
Flash chromatography setup (silica gel)
Step-by-Step Procedure
Reaction Setup:
-
Drying Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (Nitrogen or Argon) to prevent moisture from quenching the reagents.
-
Initial Charge: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4'-bromoacetophenone (1.99 g, 10.0 mmol).
-
Dissolution: Add 50 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture at room temperature under an inert atmosphere until the solid is completely dissolved.
-
Addition of Ruppert-Prakash Reagent: Using a syringe, carefully add the Ruppert-Prakash reagent (TMSCF₃, 2.0 mL, 15.0 mmol) to the stirred solution.[1]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
Initiation and Reaction:
-
Catalyst Addition: Prepare a 0.1 M solution of TBAF in anhydrous THF. Slowly add 2.0 mL (0.2 mmol) of this TBAF solution dropwise to the cooled, stirred reaction mixture. Causality Note: The slow addition of the fluoride catalyst is crucial to control the exothermic generation of the trifluoromethyl anion and prevent side reactions.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 2-4 hours.
Workup and Isolation:
-
Quenching: Upon completion, cool the reaction mixture again in an ice bath and slowly quench it by adding 20 mL of 1 M HCl.[1] Safety Note: Quenching can be exothermic. Add the acid slowly with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (30 mL) and brine (30 mL). This removes any remaining acid and aqueous impurities.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
-
Chromatography: Purify the crude product by flash column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent. The polarity of the eluent system should be determined by TLC analysis of the crude mixture. This step is essential to remove unreacted starting material and any byproducts.[1][4]
Visual Workflow
The following diagram illustrates the key steps in the synthesis protocol.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Reagent Handling: The Ruppert-Prakash reagent is flammable and reacts with moisture. All manipulations should be performed under an inert atmosphere in a well-ventilated fume hood.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.
-
TBAF: Tetrabutylammonium fluoride is corrosive and hygroscopic. Handle with care and store in a desiccator.
-
Waste Disposal: Dispose of all chemical waste according to institutional safety guidelines.
Expected Results & Characterization
Upon successful completion of this protocol, this compound is typically obtained as a white to off-white solid. The expected yield after purification is generally in the range of 70-95%.[5]
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Melting Point: To check for purity against a reference value.
References
- Nucleophilic trifluoromethylation of carbonyl compounds and deriv
- Application of Ruppert-Prakash Reagent in Pharmaceutical Synthesis: Detailed Applic
- Trifluoromethyl
- Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium trifl
- Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016.RSC Publishing. [Link]
- New Stable Reagents for the Nucleophilic Trifluoromethylation. 1.
- Nucleophilic trifluoromethylation of carbonyl compounds and derivatives.
- Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3)
- Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF 3 ) and Various Nucleophilic Catalysts in DMF.
- This compound.MySkinRecipes. [Link]
- US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc.
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- 5. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]
Application Note: 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol as a Strategic Building Block in Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the strategic applications of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol in modern medicinal chemistry.
Introduction: A Scaffold of Strategic Importance
In the landscape of modern drug discovery, the success of a small molecule therapeutic often hinges on the strategic incorporation of specific chemical motifs that enhance its pharmacological profile. This compound is a quintessential example of a building block designed for this purpose. It elegantly combines two of the most powerful functional groups in the medicinal chemist's toolkit: the trifluoromethyl group and the bromophenyl moiety.
-
The Trifluoromethyl (-CF3) Group: The introduction of a -CF3 group is a well-established strategy for optimizing drug candidates.[1] This small, electron-withdrawing group can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism, thereby increasing its half-life and improving patient compliance.[2] Furthermore, its high lipophilicity can improve membrane permeability and bioavailability, while its ability to engage in unique non-covalent interactions can strengthen binding affinity to biological targets.[3][4] The tertiary alcohol in the title compound, adjacent to the -CF3 group, presents a chiral center, offering possibilities for stereospecific interactions with target proteins.[5]
-
The 4-Bromophenyl Moiety: The bromoaryl structure serves as an exceptionally versatile synthetic handle.[6] It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures.[7] This allows researchers to rapidly generate libraries of diverse analogs from a common intermediate, accelerating the structure-activity relationship (SAR) studies that are critical for lead optimization.[8] The 4-bromophenyl moiety itself has been identified as essential for the anticancer activity in certain classes of compounds.[9]
This guide provides detailed protocols and insights into leveraging this compound as a foundational element in synthetic campaigns aimed at discovering next-generation therapeutics.
Physicochemical and Structural Data
A clear understanding of a building block's properties is crucial for its effective implementation in a synthetic workflow. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 122243-28-1 | [10] |
| Molecular Formula | C₉H₈BrF₃O | [10] |
| Molecular Weight | 269.06 g/mol | [11] |
| Appearance | White to off-white solid | (Typical) |
| Solubility | Soluble in methanol, ethanol, DMSO, ethyl acetate | (General) |
Application as a Versatile Synthetic Intermediate
The primary utility of this compound lies in its role as a precursor for more complex molecules. The aryl bromide is a robust reaction site for forming new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of a C-C bond between the aryl bromide and a boronic acid or ester. This protocol provides a representative method for synthesizing a biaryl derivative.
Caption: Suzuki-Miyaura Coupling Workflow.
This protocol details a standard Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl Acetate, Diethyl Ether, Hexanes
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Schlenk flask or equivalent reaction vessel
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 269 mg, 1.0 mmol, 1.0 eq).
-
Reagent Addition: Add phenylboronic acid (146 mg, 1.2 mmol, 1.2 eq), Pd(PPh₃)₄ (58 mg, 0.05 mmol, 0.05 eq), and finely ground K₂CO₃ (276 mg, 2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times. This is critical to prevent catalyst degradation.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvents must be degassed (e.g., by sparging with argon for 20-30 minutes) to remove dissolved oxygen.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Causality and Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for many standard Suzuki couplings. For more challenging substrates, more advanced catalyst systems (e.g., a Pd(II) precatalyst with a bulky biarylphosphine ligand like SPhos or XPhos) may be required.
-
Base: K₂CO₃ is a mild and effective base for many Suzuki reactions. Its role is to activate the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.
-
Solvent System: The dioxane/water mixture is a common choice, as it effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction.
Screening of Derivatives for Biological Activity
Once a library of derivatives has been synthesized from this compound, the next step is to evaluate their biological activity. A foundational screen for many therapeutic areas, particularly oncology, is a cytotoxicity assay.[12]
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Caption: MTT Assay Workflow for Cytotoxicity.
This protocol provides a framework for assessing the cytotoxic effects of newly synthesized compounds on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Sterile 96-well flat-bottom plates
-
Test compounds dissolved in DMSO (e.g., 10 mM stock)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin.
-
Count cells and adjust the density to 5,000-10,000 cells per 100 µL of medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds, vehicle control (medium with DMSO), and positive control.
-
Incubate for an additional 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance_treated / Absorbance_vehicle) * 100.
-
Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Trustworthiness and Self-Validation:
-
Controls are Essential: The inclusion of a vehicle control (DMSO) establishes the baseline for 100% viability. A positive control (a known cytotoxic agent like Doxorubicin) validates that the assay system is responsive.
-
Dose-Response: Testing a range of concentrations is mandatory to generate a dose-response curve, which is the only reliable way to calculate a meaningful IC₅₀ value.
-
Replicates: Each condition should be tested in triplicate or quadruplicate to ensure the statistical significance of the results.
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a strategic starting point for innovation in drug discovery. Its dual-functionality allows for the rapid and efficient exploration of chemical space through proven synthetic methodologies like palladium-catalyzed cross-coupling. By applying the synthetic and screening protocols outlined in this guide, researchers can effectively leverage this building block to construct novel molecular entities and systematically evaluate their therapeutic potential. The true value of this scaffold will be realized in the diverse and potent drug candidates that are built upon its robust and versatile framework.
References
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- MySkinRecipes. This compound.
- Bolli MH, et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
- ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery.
- MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- BenchChem. A Technical Guide to the Biological Activities of Trifluoromethyl-containing Phenols.
- Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs.
- Gomes, P.S.M., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. PMC - NIH.
- El-Sayed, N.N.E., et al. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. NIH.
- ACS Publications. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry.
- PMC - PubMed Central. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
- PMC - NIH. Design, Catalyst-Free Synthesis of New Novel α-Trifluoromethylated Tertiary Alcohols Bearing Coumarins as Potential Antifungal Agents.
- BLDpharm. 2402-72-4|2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol.
- ResearchGate. Biologically Active Organofluorine Compounds.
- Solvay. Organic Fluorinated Building Blocks.
- PubChem. 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol.
- AMERICAN ELEMENTS®. Fluorinated Building Blocks.
- Halocarbon Life Sciences. (2020). Fluorinated Building Blocks.
- Fluoropharm. 2402-72-4 | 2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol.
- Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- ResearchGate. (2025). Biological Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme.
- MDPI. Biological Activity and Applications of Natural Compounds.
- Sunway Pharm Ltd. This compound - CAS:122243-28-1.
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The Versatile Building Block: Application Notes for 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol in Organic Synthesis
Introduction: A Privileged Scaffold in Modern Chemistry
2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol is a key synthetic intermediate whose value is derived from the strategic placement of three critical functionalities: a bromoaryl group, a tertiary alcohol, and a trifluoromethyl moiety. This combination makes it a highly versatile building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The trifluoromethyl group is well-known for its ability to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates by altering their lipophilicity and electronic properties.[1][2] The bromoaryl component serves as a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[3] Finally, the tertiary alcohol provides a site for further derivatization, allowing for the introduction of diverse functional groups.
This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and expert insights to empower researchers in their synthetic endeavors.
Core Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of a building block is fundamental to its successful application. The data presented below serves as a baseline for characterization and reaction monitoring.
| Property | Value | Source/Notes |
| Molecular Formula | C₉H₈BrF₃O | - |
| Molecular Weight | 269.06 g/mol | - |
| CAS Number | 122243-28-1 | - |
| Appearance | White to off-white solid | Typical observation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.53 (d, J = 8.6 Hz, 2H), 7.42 (d, J = 8.6 Hz, 2H), 2.75 (s, 1H), 1.75 (s, 3H) | [4] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 136.1, 132.0, 128.3, 125.2 (q, J = 285 Hz), 123.0, 75.1 (q, J = 30 Hz), 28.9 | [4] |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -81.5 | [5] |
| IR (KBr, cm⁻¹) | 3450 (O-H), 1590, 1485, 1170, 1070 | [4] |
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The bromine atom on the phenyl ring of this compound provides a versatile handle for various palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for constructing complex molecular architectures.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl halides and organoboron compounds. This reaction is widely employed in the synthesis of pharmaceuticals and advanced materials.
Causality Behind Experimental Choices: The choice of a palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. A phosphine ligand, such as tetrakis(triphenylphosphine)palladium(0), is often used to stabilize the palladium(0) active species. An inorganic base like potassium carbonate is required to activate the boronic acid for transmetalation. A mixed solvent system of toluene and water allows for the dissolution of both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed toluene and water (4:1 v/v) to the vessel.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Heck Reaction: Olefin Arylation
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, a valuable transformation for the synthesis of complex organic molecules.[6]
Causality Behind Experimental Choices: Palladium(II) acetate is a common precatalyst that is reduced in situ to the active palladium(0) species. A phosphine ligand is often necessary to stabilize the catalyst and promote the reaction. A hindered amine base, such as triethylamine, is used to neutralize the hydrogen halide generated during the catalytic cycle. A polar aprotic solvent like DMF or NMP is typically used to facilitate the dissolution of the reactants and catalyst.
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., Styrene or an acrylate)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq), the alkene (1.5 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq) in DMF.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add triethylamine (2.0 eq) to the reaction mixture.
-
Heat the mixture to 100-120 °C and stir for 16-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7]
Causality Behind Experimental Choices: This reaction typically employs a dual catalyst system: a palladium complex for the main catalytic cycle and a copper(I) salt as a co-catalyst to facilitate the formation of a copper acetylide intermediate. An amine base, such as diethylamine or triethylamine, serves both as a base and as a solvent.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (NEt₃)
-
Tetrahydrofuran (THF)
-
Reaction vessel with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the terminal alkyne (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add degassed THF and triethylamine (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, or with gentle heating (40-50 °C) if the reaction is sluggish. Monitor progress by TLC.
-
Once complete, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of arylamines from aryl halides. This reaction is of paramount importance in the pharmaceutical industry.[3]
Causality Behind Experimental Choices: This reaction requires a strong base, such as sodium tert-butoxide, to deprotonate the amine and facilitate the formation of the palladium-amido complex. A bulky, electron-rich phosphine ligand is often necessary to promote the reductive elimination step. Anhydrous, non-polar solvents like toluene or dioxane are typically used.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (primary or secondary, e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
A suitable phosphine ligand (e.g., Xantphos or BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Reaction vessel (e.g., Schlenk tube) with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add sodium tert-butoxide (1.4 eq) to a reaction vessel.
-
Add this compound (1.0 eq), the amine (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (0.01 eq), and the phosphine ligand (0.02 eq).
-
Add anhydrous toluene to the vessel.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
Derivatization of the Tertiary Hydroxyl Group
The tertiary alcohol functionality of this compound offers another avenue for structural diversification. While direct substitution of the hydroxyl group can be challenging due to steric hindrance, etherification is a feasible and useful transformation.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic method for forming ethers.[8] Due to the steric hindrance of the tertiary alcohol, the Williamson ether synthesis is best approached by converting the alcohol to its alkoxide and reacting it with a less hindered alkyl halide.
Causality Behind Experimental Choices: A strong base, such as sodium hydride, is required to deprotonate the sterically hindered tertiary alcohol to form the corresponding alkoxide. A polar aprotic solvent like THF is used to dissolve the reactants and facilitate the Sₙ2 reaction. The choice of the alkylating agent should be a primary alkyl halide to minimize competing elimination reactions.
Experimental Protocol: O-Alkylation (Williamson Ether Synthesis)
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Primary alkyl halide (e.g., Methyl iodide or Ethyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Reaction vessel with magnetic stirrer and dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0 °C and add the primary alkyl halide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the resulting ether by column chromatography.
Applications in Medicinal and Agrochemical Synthesis
The unique structural features of this compound make it a valuable precursor for the synthesis of biologically active molecules.
Medicinal Chemistry: Synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
The trifluoromethylcarbinol moiety is a key pharmacophore in several non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV. Efavirenz is a prominent example. While the direct synthesis of Efavirenz from this building block is not the commercial route, analogues can be readily prepared. The general strategy involves the elaboration of the bromoaryl group and subsequent cyclization.
For instance, a Sonogashira coupling of this compound with a suitable protected amino-alkyne, followed by deprotection and cyclization, can lead to novel benzoxazinone derivatives with potential anti-HIV activity.
Agrochemicals: Building Blocks for Novel Pesticides
The incorporation of trifluoromethyl groups is a common strategy in the design of modern fungicides, herbicides, and insecticides to enhance their potency and metabolic stability.[9][10] The bromoaryl functionality of this compound can be utilized to construct more complex scaffolds. For example, a Suzuki or Buchwald-Hartwig coupling can be used to introduce other heterocyclic moieties, a common feature in many agrochemicals.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its trifluoromethyl, bromoaryl, and tertiary alcohol functionalities provide multiple avenues for the construction of complex and biologically relevant molecules. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in drug discovery and agrochemical development, enabling the efficient and strategic use of this important synthetic intermediate.
References
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
- Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 91-103.
- Mai, R., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4891-4904.
- MySkinRecipes. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorine in Modern Agrochemicals: A Deep Dive into Trifluoromethylated Compounds.
- Wikipedia. (2023). Williamson ether synthesis.
- Wikipedia. (2023). Heck reaction.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Sonogashira Coupling.
- Royal Society of Chemistry. (2018). Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. This compound(122243-28-1) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Mechanistic Insights into Reactions of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol: An Application Guide for Researchers
Introduction: The Significance of Trifluoromethylated Alcohols in Modern Chemistry
The introduction of a trifluoromethyl (-CF3) group into organic molecules can profoundly alter their physicochemical and biological properties. This has made trifluoromethylated compounds, including tertiary alcohols like 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol, highly valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The strong electron-withdrawing nature of the -CF3 group can influence the reactivity of adjacent functional groups, leading to unique and often desirable chemical behaviors. This guide provides a comprehensive overview of the mechanistic studies of reactions involving this compound, offering detailed protocols for its synthesis and for elucidating the pathways of its subsequent transformations. Understanding these mechanisms is paramount for controlling reaction outcomes and designing novel synthetic strategies.
Synthesis of this compound: A Detailed Protocol
The synthesis of the title compound is efficiently achieved via the nucleophilic trifluoromethylation of a suitable carbonyl precursor, 1-(4-bromophenyl)ethan-1-one, using the Ruppert-Prakash reagent (TMSCF3).[2] This method is widely adopted for its high efficiency and operational simplicity.
Protocol 1: Synthesis via Nucleophilic Trifluoromethylation
Materials:
-
1-(4-bromophenyl)ethan-1-one
-
Trifluoromethyl)trimethylsilane (TMSCF3, Ruppert-Prakash Reagent)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-(4-bromophenyl)ethan-1-one (1.0 equiv) and anhydrous THF.
-
Add the Ruppert-Prakash reagent (1.5 equiv) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the TBAF solution (0.1 equiv) dropwise to the stirred reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Expected Yield: 85-95%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity. The characteristic ¹⁹F NMR signal for the -CF3 group is expected to appear around -78 to -82 ppm (relative to CFCl₃).[3][4]
Mechanistic Studies: Probing Reaction Pathways
The tertiary benzylic alcohol, this compound, can undergo both nucleophilic substitution and elimination reactions. The strong electron-withdrawing -CF3 group destabilizes the formation of a carbocation at the benzylic position, which has significant implications for the reaction mechanism. This section outlines protocols to investigate the competition between Sₙ1/E1 and Sₙ2/E2 pathways.
Experimental Workflow for Mechanistic Studies
Caption: Workflow for mechanistic studies of reactions involving this compound.
Protocol 2: Kinetic Studies using ¹⁹F NMR Spectroscopy
The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it an excellent tool for monitoring the kinetics of reactions involving fluorinated compounds in real-time.[5][6][7][8]
Materials:
-
This compound
-
Nucleophile/Base (e.g., sodium methoxide, triethylamine)
-
Solvent (e.g., methanol, acetonitrile-d₃)
-
Internal standard (e.g., trifluorotoluene)
-
NMR tubes
Procedure:
-
Prepare a stock solution of this compound and an internal standard of known concentration in the chosen solvent.
-
Transfer a precise volume of this solution to an NMR tube.
-
Acquire an initial ¹⁹F NMR spectrum (t=0). The signal for the -CF3 group of the starting material should be clearly identifiable.
-
Initiate the reaction by adding a known amount of the nucleophile/base solution to the NMR tube.
-
Immediately start acquiring a series of ¹⁹F NMR spectra at regular time intervals. The interval duration will depend on the reaction rate, which may need to be determined in preliminary experiments.
-
Process the spectra and integrate the signals corresponding to the starting material and the product(s).
-
Plot the concentration of the starting material versus time to determine the reaction rate. By varying the concentrations of the substrate and the nucleophile/base, the order of the reaction with respect to each component can be determined, thus differentiating between unimolecular (Sₙ1/E1) and bimolecular (Sₙ2/E2) pathways.[9][10][11]
Protocol 3: Hammett Plot Analysis for Substituent Effects
A Hammett plot can provide valuable information about the electronic demands of the transition state.[5][12][13] By synthesizing a series of 2-(4-substituted-phenyl)-1,1,1-trifluoropropan-2-ols (with substituents like -OCH₃, -CH₃, -H, -Cl, -NO₂) and measuring their reaction rates under identical conditions, a Hammett plot (log(kₓ/kₙ) vs. σ) can be constructed.
Procedure:
-
Synthesize a series of 2-(4-substituted-phenyl)-1,1,1-trifluoropropan-2-ols using the method described in Protocol 1, starting from the corresponding substituted acetophenones.
-
For each substrate, determine the reaction rate for a specific nucleophilic substitution or elimination reaction using the kinetic method outlined in Protocol 2.
-
Plot the logarithm of the relative rate constant (log(kₓ/kₙ)) against the appropriate Hammett substituent constant (σ or σ⁺).
-
A positive slope (ρ > 0) indicates the buildup of negative charge at the reaction center in the transition state, which is consistent with an Sₙ2 or E2 mechanism. A negative slope (ρ < 0) suggests the development of positive charge, characteristic of an Sₙ1 or E1 mechanism involving a carbocation intermediate.
Protocol 4: Carbocation Trapping Experiments
To definitively probe for the existence of a carbocation intermediate (indicative of Sₙ1/E1), trapping experiments can be performed.
Materials:
-
This compound
-
A weak nucleophile/base in an ionizing solvent (to favor Sₙ1/E1)
-
A potent carbocation trapping agent (e.g., anisole, a stable alkene)
Procedure:
-
Set up the reaction of this compound under conditions expected to favor a carbocationic pathway (e.g., a protic, ionizing solvent like formic acid or a mixture of water and a polar aprotic solvent).
-
Include a significant excess of the carbocation trapping agent in the reaction mixture.
-
Allow the reaction to proceed and then analyze the product mixture using GC-MS and NMR.
-
The presence of products resulting from the reaction of the carbocation with the trapping agent provides strong evidence for an Sₙ1/E1 mechanism. The absence of such products suggests that a carbocation is not a discrete intermediate.
Interpreting the Mechanistic Data
The collective data from these experiments will allow for a robust determination of the reaction mechanism.
| Experimental Observation | Implication for Sₙ1/E1 Mechanism | Implication for Sₙ2/E2 Mechanism |
| Rate Law | First-order in substrate, zero-order in nucleophile/base. | Second-order overall; first-order in both substrate and nucleophile/base. |
| Hammett Plot (ρ value) | Negative (ρ < 0) | Positive (ρ > 0) |
| Carbocation Trapping | Trapped products are observed. | No trapped products are observed. |
| Stereochemistry | Racemization if the starting material is chiral. | Inversion of configuration if the starting material is chiral. |
Proposed Mechanistic Pathways
The following diagrams illustrate the plausible Sₙ1/E1 and Sₙ2/E2 pathways for reactions of this compound.
Caption: Generalized Sₙ1/E1 pathway involving a carbocation intermediate.
Caption: Generalized concerted Sₙ2 and E2 pathways.
Conclusion
The mechanistic study of reactions involving this compound provides a fascinating case study into the influence of the trifluoromethyl group on reaction pathways. By employing a combination of kinetic analysis using ¹⁹F NMR, Hammett plot studies, and carbocation trapping experiments, researchers can gain a detailed understanding of the operative mechanisms. This knowledge is crucial for the rational design of synthetic routes to novel and valuable fluorinated molecules for a wide range of applications.
References
- Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR.
- ACS Catalysis. (2020). Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts.
- Journal of Chemical Education. (2019). A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters.
- MySkinRecipes. (n.d.). This compound.
- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.
- National Center for Biotechnology Information. (2018). Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Chemical Instruments. (n.d.). 19Flourine NMR.
- AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.
- Organic Syntheses. (n.d.). [Procedure where a solution is added dropwise].
- Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms.
- Chemguide. (n.d.). What is nucleophilic substitution?.
- ResearchGate. (2006). Gas Phase S N 2 Reactions of Halide Ions with Trifluoromethyl Halides: Front- and Back-Side Attack vs. Complex Formation.
- PubMed. (2012). Radical mechanism in the elimination of 2-arylsulfinyl esters.
Sources
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- 13. Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Derivatives from 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol
Abstract
The strategic incorporation of trifluoromethyl (CF₃) groups is a cornerstone of modern medicinal chemistry, imparting favorable properties such as enhanced metabolic stability, lipophilicity, and binding affinity to bioactive molecules.[1][2] 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol is a versatile and valuable building block, featuring three key reactive sites: a sterically hindered tertiary alcohol, an electron-withdrawing trifluoromethyl group, and a bromoaryl moiety amenable to a wide array of cross-coupling reactions.[3] This guide provides an in-depth exploration of synthetic strategies to generate diverse derivatives from this scaffold, offering detailed protocols, mechanistic insights, and characterization workflows for researchers in drug discovery and materials science.
Introduction: The Strategic Value of a Trifluoromethylated Scaffold
The pursuit of novel chemical entities with optimized pharmacological profiles is a primary objective in drug development. Fluorinated compounds, particularly those containing the CF₃ group, have demonstrated significant success in achieving this goal.[4][5] The trifluoromethyl group can act as a bioisostere for other groups, improve membrane permeability, and block metabolic pathways, ultimately enhancing the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2][6]
The starting material, this compound, offers a unique trifecta of chemical handles for diversification:
-
The Tertiary Alcohol: Allows for the introduction of various functionalities through etherification and esterification, although its sterically hindered nature requires carefully chosen reaction conditions.
-
The Bromophenyl Group: Serves as a versatile electrophile in numerous palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
-
The Trifluoromethyl Group: Provides the foundational physicochemical advantages inherent to this potent functional group.
This document details robust protocols for modifying both the hydroxyl and the bromoaryl functionalities of the parent molecule.
Derivatization of the Tertiary Alcohol Moiety
The tertiary alcohol of the starting scaffold, while sterically encumbered by the adjacent trifluoromethyl and phenyl groups, can be functionalized through carefully optimized O-alkylation and acylation reactions.
O-Alkylation (Ether Synthesis)
Direct O-alkylation of tertiary alcohols can be challenging. However, Williamson ether synthesis under basic conditions can be effective. The choice of a strong base is critical to deprotonate the alcohol, forming the corresponding alkoxide for subsequent nucleophilic attack on an alkyl halide.
-
To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF), add a strong base like Sodium Hydride (NaH, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Allow the reaction mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.
-
Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq.) dropwise to the solution.
-
The reaction may be stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ether derivative.
O-Acylation (Ester Synthesis)
Esterification of the hindered tertiary alcohol is typically achieved using a highly reactive acylating agent, such as an acid chloride or anhydride, often in the presence of a nucleophilic catalyst and a stoichiometric amount of a non-nucleophilic base to scavenge the generated acid.
-
Dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) or pyridine in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Optionally, add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride, 1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the resulting crude ester by flash column chromatography.
| Reaction Type | Reagents & Conditions | Typical Yield Range | Key Characterization Notes |
| O-Methylation | CH₃I, NaH, THF, 0 °C to RT | 60-80% | Appearance of a singlet for -OCH₃ around 3.5-4.0 ppm in ¹H NMR. |
| O-Benzylation | Benzyl Bromide, NaH, DMF, RT | 65-85% | Appearance of benzylic protons (~4.5-5.0 ppm) and new aromatic signals in ¹H NMR. |
| O-Acetylation | Acetyl Chloride, TEA, DMAP, DCM, 0 °C to RT | 80-95% | Appearance of a sharp singlet for the acetyl methyl group around 2.1 ppm in ¹H NMR. |
Derivatization via Palladium-Catalyzed Cross-Coupling
The 4-bromophenyl group is a prime substrate for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures through the formation of new C-C and C-N bonds.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a powerful method for coupling aryl halides with organoboron compounds to form biaryl structures.[7] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8] The base is crucial for activating the boronic acid, facilitating the transmetalation step.[9]
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
-
In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture with stirring (e.g., 80-100 °C) for 2-16 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to obtain the biaryl product.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the synthesis of aryl alkynes by reacting aryl halides with terminal alkynes.[10] The reaction is co-catalyzed by palladium and copper(I) salts in the presence of an amine base, which also serves as the solvent in some cases.[11][12]
Caption: Catalytic Cycles of the Sonogashira Cross-Coupling Reaction.
-
To a reaction flask, add this compound (1.0 eq.), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst like Copper(I) iodide (CuI, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous solvent, such as THF, and an amine base, such as triethylamine (TEA) or diisopropylamine (DIPA).
-
Add the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines.[13][14] The choice of ligand and base is critical for achieving high yields and accommodating a wide range of amine coupling partners.[15]
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination Reaction.
-
Charge an oven-dried reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.2-1.5 eq.).
-
Seal the vessel, then evacuate and backfill with an inert gas.
-
Add this compound (1.0 eq.) followed by an anhydrous, degassed solvent like toluene or 1,4-dioxane.
-
Add the amine coupling partner (1.1-1.3 eq.).
-
Heat the mixture with vigorous stirring (e.g., 80-110 °C) until the reaction is complete (monitored by LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.
-
Filter the mixture through Celite® to remove inorganic salts and catalyst residues.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Typical Yield Range |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 75-90% |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | 80-95% |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 70-88% |
Product Characterization Workflow
Unambiguous structural confirmation of the synthesized derivatives is paramount. A multi-technique approach ensures the identity and purity of the final compounds.
Caption: General Workflow for Product Purification and Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of these derivatives.[16]
-
¹H NMR: Provides information on the proton environment. Signals corresponding to the aromatic protons will shift depending on the new substituent. New signals will appear for the added moiety (e.g., alkyl groups in ethers, new aryl rings from Suzuki coupling).
-
¹³C NMR: Confirms the carbon skeleton. The carbon attached to the CF₃ group typically appears as a quartet due to C-F coupling.[17]
-
¹⁹F NMR: This is a definitive technique for fluorinated compounds. The this compound and its derivatives will show a characteristic singlet for the CF₃ group, typically in the range of -70 to -80 ppm (relative to CFCl₃).[17][18]
-
Accurately weigh 5-10 mg of the purified solid derivative or use 10-20 µL of an oil.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable spectrometer (e.g., 400 or 500 MHz).
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
-
MS: High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.
-
IR: Provides information about functional groups. Key stretches include O-H (disappearance upon etherification/esterification), C=O (appearance in esters), and C≡C (appearance in Sonogashira products).
Conclusion
This compound is a highly valuable and adaptable starting material for generating libraries of complex molecules. The synthetic routes outlined in this guide, leveraging both classical functional group transformations and modern palladium-catalyzed cross-coupling reactions, provide researchers with a robust toolkit for creating novel derivatives. The strategic application of these protocols can accelerate the discovery and development of new chemical entities for pharmaceutical and materials science applications.
References
- A Comparative Guide to Validating Trifluoromethylated Product Structures with NMR Spectroscopy - Benchchem. (n.d.).
- Spectroscopic Fingerprints of Trifluoromethylated Molecules: A Comparative Guide - Benchchem. (n.d.).
- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC - NIH. (n.d.).
- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.).
- Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. (n.d.).
- This compound - MySkinRecipes. (n.d.).
- NMR Spectra of Benzenes Containing Trifluoromethyl Groups - Semantic Scholar. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Advances in the Development of Trifluoromethoxylation Reagents - MDPI. (2021).
- The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. (n.d.).
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - ResearchGate. (2025).
- Sonogashira Coupling | NROChemistry. (n.d.).
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents. (2012).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025).
- Direct Trifluoromethylation of Alcohols Using a Hypervalent Iodosulfoximine Reagent. (2025).
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (n.d.).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2025).
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.).
- Sonogashira Coupling - Chemistry LibreTexts. (2024).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2Bis(trifluoromethyl)oxirane | Request PDF - ResearchGate. (2025).
- [Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. (2017).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - NIH. (n.d.).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids - MDPI. (n.d.).
- This compound - CAS:122243-28-1 - Abovchem. (n.d.).
- Design and Utilization of Stable Hydrofluoroolefin-Based Trifluoropropynyl Surrogate for Sonogashira Coupling - ResearchGate. (n.d.).
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (n.d.).
- Suzuki Coupling - YouTube. (2020).
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Topic: Analytical Techniques for the Quantification of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol
An Application Note and Protocol from the Senior Application Scientist
Abstract
This document provides a detailed guide for the quantitative analysis of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol, a fluorinated aromatic alcohol often encountered as a key starting material or intermediate in pharmaceutical synthesis. Accurate and precise quantification is paramount for ensuring reaction efficiency, final product purity, and overall quality control. This guide presents two robust, validated analytical methodologies: a primary High-Performance Liquid Chromatography (HPLC) method for routine quality control and a complementary Gas Chromatography-Mass Spectrometry (GC-MS) method for structural confirmation and enhanced specificity. The protocols are designed to be self-validating, grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2]
Introduction: The Analytical Imperative
This compound is a structurally significant molecule, incorporating both a trifluoromethyl group and a bromo-aromatic moiety. These features, while crucial for its synthetic utility, also present unique analytical characteristics that can be leveraged for its precise quantification. The trifluoromethyl group enhances the compound's thermal stability and volatility, making it amenable to Gas Chromatography, while the bromophenyl group acts as a strong chromophore, ideal for UV detection in Liquid Chromatography.
The choice of analytical technique is dictated by the specific objective, whether it is for purity assessment, assay determination, or stability testing. This guide is structured to provide researchers with not just a set of instructions, but a logical framework for method selection, implementation, and validation.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
For routine quantification, such as determining the assay of a bulk substance or monitoring reaction progress, RP-HPLC is the workhorse of the pharmaceutical industry due to its robustness, precision, and high-throughput capabilities.[3]
Principle and Causality
The chosen methodology is based on reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and elution by a polar mobile phase. The polarity of this compound allows for strong retention on a C18 column, providing excellent separation from more polar starting materials or more non-polar byproducts. The bromophenyl chromophore provides strong UV absorbance, enabling sensitive detection. A mild acidic modifier (formic acid) is included in the mobile phase to suppress the ionization of any potential acidic impurities and ensure sharp, symmetrical peak shapes.
Experimental Protocol: HPLC
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks, pipettes, and autosampler vials.
-
Reference Standard: this compound (purity ≥ 99.5%).
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (ACS grade).
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water with 0.1% Formic Acid. The exact ratio should be optimized, but a good starting point is 60:40 (Acetonitrile:Water, v/v), both containing 0.1% Formic Acid. Filter and degas the mobile phase before use.
-
Standard Stock Solution Preparation (e.g., 500 µg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the Standard Stock Solution.
-
-
Calibration Standards Preparation:
-
Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution with the mobile phase to cover the expected working range (e.g., 5, 25, 50, 100, 150 µg/mL).
-
-
Sample Preparation (e.g., Target concentration of 100 µg/mL):
-
Accurately weigh an appropriate amount of the test sample (e.g., 10 mg) into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples according to the defined sequence.
-
Data Presentation: Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : (Water + 0.1% Formic Acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Method Validation Framework (ICH Q2(R2))
A validated analytical procedure is a self-validating system that ensures trustworthiness.[1][4] The method must be validated to demonstrate it is fit for its intended purpose.[5]
dot digraph "HPLC_Validation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.1,0.1"]; edge [fontname="Helvetica", fontsize=9];
} /**
-
Caption: HPLC Method Validation Workflow based on ICH Q2(R2) guidelines. */
Summary of Validation Parameters and Acceptance Criteria
| Parameter | Objective & Protocol | Acceptance Criteria |
| Specificity | Demonstrate that the signal is from the analyte only. Analyze blank, placebo, and spiked samples. Use PDA for peak purity. | Peak is free of interference. Peak purity index > 0.995.[3] |
| Linearity | Analyze 5-6 standards across 50-150% of the target concentration. Plot peak area vs. concentration. | Correlation coefficient (R²) ≥ 0.999.[6] |
| Accuracy | Perform recovery studies at three levels (e.g., 80%, 100%, 120%) by spiking into a placebo matrix. | Mean recovery between 98.0% and 102.0%.[4][6] |
| Precision | Repeatability: 6 replicate preparations at 100% concentration. Intermediate: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%.[6] |
| Quantitation Limit (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | RSD ≤ 10%. |
| Robustness | Deliberately vary method parameters (flow rate ±10%, mobile phase composition ±2%, column temp ±5°C). | System suitability parameters remain within limits.[5] |
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an invaluable tool for unequivocal identification and as an orthogonal technique to HPLC. Its high sensitivity and specificity make it ideal for impurity identification and trace-level analysis. The volatility of this compound makes it an excellent candidate for GC analysis.[7]
Principle and Causality
In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase in a heated column.[7] Mass spectrometry then bombards the eluted compound with electrons (Electron Ionization - EI), causing it to fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule.
The key diagnostic feature for this analyte is the presence of bromine, which has two major isotopes, 79Br and 81Br, in an approximate 1:1 natural abundance.[8][9] This results in a characteristic pair of peaks (M+ and M+2) in the mass spectrum for the molecular ion and any bromine-containing fragments, with a 2 m/z unit separation and nearly equal intensity, providing definitive confirmation of its presence.[10][11]
Experimental Protocol: GC-MS
Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and an electron ionization (EI) source.
-
GC Column: A non-polar or mid-polar capillary column is recommended.
-
Solvents: Dichloromethane or Ethyl Acetate (GC grade).
-
Reference standard and sample as described for HPLC.
Step-by-Step Protocol:
-
Standard/Sample Preparation: Prepare solutions in a volatile, GC-compatible solvent (e.g., Ethyl Acetate) at a concentration of approximately 10-100 µg/mL.
-
GC-MS Analysis:
-
Set up the GC-MS with the conditions outlined below.
-
Inject the prepared solutions.
-
Acquire data in full scan mode to obtain the complete mass spectrum for identification. For quantification, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.
-
Data Presentation: GC-MS Conditions
| Parameter | Recommended Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |
| Injector | Splitless, 250 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min) |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 400 amu |
Method Selection and Workflow
The choice between HPLC and GC-MS depends on the analytical goal. For routine batch release and assay determination, the validated HPLC method is superior in terms of throughput and precision. For impurity structure elucidation, confirmation of identity, or trace analysis where specificity is critical, GC-MS is the preferred method.
dot digraph "Analytical_Workflow" { graph [fontname="Helvetica", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.15,0.1"]; edge [fontname="Helvetica", fontsize=9];
} /**
-
Caption: General analytical workflow for the analysis of the target compound. */
Conclusion
This application note provides two comprehensive, scientifically-grounded protocols for the quantification of this compound. The RP-HPLC-UV method serves as a robust primary technique for routine quality control, while the GC-MS method offers an orthogonal approach for definitive structural confirmation and trace analysis. By adhering to the detailed protocols and the principles of method validation outlined herein, researchers, scientists, and drug development professionals can ensure the generation of accurate, reliable, and defensible analytical data.
References
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- Slideshare. (n.d.). Analytical method validation as per ich and usp.
- ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Chemguide. (n.d.). mass spectra - the M+2 peak.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- Vulf'son, N. S., Zaikin, V. G., & Mikaya, A. I. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. ResearchGate.
- Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube.
- Analytik Jena. (2025, May 27). ICprep Series: AOF Sample Preparation for Ion Chromatography and More [Video]. YouTube.
- Defense Technical Information Center. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds.
- CRC Press. (n.d.). What is the Sample Prep Approach to Placing a Fluorotag on a Carboxylic Acid?. In Sample Preparation Techniques in Analytical Chemistry.
- Royal Society of Chemistry. (n.d.). Advances in fluorine-containing materials for sample preparation in the food field. Analytical Methods.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Organomation. (n.d.). Sample Preparation: A Comprehensive Guide.
- Chemistry LibreTexts. (2023, August 29). Gas Chromatography.
- National Measurement Institute. (2023, December 10). Analytical Method Summaries.
- ResearchGate. (2014, February 11). Is it possible to analyze F-compounds with GCMS?.
- Zenkevich, I. G., Makarov, A. A., & Konyukhova, E. V. (2025, August 5). (PDF) Gas-chromatographic identification of fluorine-containing organic compounds. ResearchGate.
- ResearchGate. (2017, September 5). (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- ResearchGate. (2025, August 5). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation.
- TSI Journals. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl).
- American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
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Application Notes & Protocols: The Strategic Role of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol in the Synthesis of Novel Pharmaceuticals
Introduction: The Imperative of Fluorine in Modern Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[1][2] The trifluoromethyl (–CF3) group, in particular, is a powerful tool in the medicinal chemist's arsenal for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] Its introduction into a molecular scaffold can profoundly enhance metabolic stability, increase lipophilicity for better membrane permeability, and modulate receptor binding affinity.[3][5][6]
This guide focuses on a uniquely valuable building block that leverages these benefits: 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol . This reagent is more than a simple fluorinated compound; it is a bifunctional synthetic platform. It provides the highly sought-after tertiary trifluoromethyl carbinol motif—a key structural feature in many biologically active molecules—while simultaneously offering a reactive bromophenyl group.[7][8] This bromine atom serves as a versatile handle for downstream diversification, primarily through palladium-catalyzed cross-coupling reactions. Herein, we provide an in-depth exploration of its applications, complete with detailed protocols for its use in foundational synthetic transformations that pave the way for novel pharmaceutical entities.
Physicochemical Properties & Strategic Advantages
The utility of this compound stems directly from its structural attributes. A summary of its key properties is presented below.
| Property | Value |
| Molecular Formula | C₉H₈BrF₃O |
| Molecular Weight | 269.06 g/mol |
| CAS Number | 1148050-30-9 |
| Appearance | Off-white to pale yellow solid |
| Key Structural Features | Tertiary trifluoromethyl carbinol, Aryl bromide |
The strategic advantages conferred by this unique combination are twofold:
-
The Trifluoromethyl Carbinol Core: This moiety is sterically demanding and electron-withdrawing. In a drug candidate, it can act as a stable isostere for other groups, form critical hydrogen bonds with target receptors, and block sites of metabolic oxidation, thereby increasing the drug's half-life.[3]
-
The Bromophenyl Handle for Diversification: The carbon-bromine bond is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse chemical functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The two most powerful and widely used transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[9][10]
Core Application I: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most robust and versatile methods for constructing biaryl scaffolds, a privileged structure in numerous approved drugs.[11][12] The reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide.[10][13] Using this compound as the halide partner allows for the direct attachment of various aryl or heteroaryl rings, creating a library of complex molecules centered around the trifluoromethyl carbinol core.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol: Synthesis of 2-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,1,1-trifluoropropan-2-ol
This protocol describes a representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 eq)
-
p-Tolylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, p-tolylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Causality: This step is critical to remove oxygen, which can oxidize the Pd(0) active catalyst and lead to lower yields.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe. The solvent mixture must be thoroughly degassed to prevent catalyst degradation.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Core Application II: C-N Bond Formation via Buchwald-Hartwig Amination
The synthesis of aryl amines is fundamental to the creation of a vast number of pharmaceuticals. The Buchwald-Hartwig amination provides a powerful and general method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[9][14] This reaction allows for the introduction of primary and secondary amines, anilines, and even amides or carbamates at the 4-position of the phenyl ring, opening a gateway to compounds with diverse pharmacological activities.[15][16]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Protocol: Synthesis of 1,1,1-Trifluoro-2-(4-(morpholino)phenyl)propan-2-ol
This protocol details a representative Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous
Procedure:
-
Vessel Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry reaction tube or flask. Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle. It is highly air- and moisture-sensitive, necessitating an inert atmosphere.
-
Reagent Addition: Add this compound to the tube.
-
Solvent and Amine: Add anhydrous toluene, followed by morpholine, via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath or heating block at 100 °C. Stir for the required time (typically 6-24 hours).
-
Monitoring: Track the disappearance of the starting material using TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired N-arylated product.
Integrated Synthesis Strategy: A Hypothetical Pharmaceutical Scaffold
The true power of this compound is realized when these core reactions are used in sequence to build complex molecular architectures. Below is a hypothetical workflow to construct a novel pharmaceutical intermediate, demonstrating the strategic integration of its dual reactivity.
Caption: Integrated synthetic pathways using the title compound.
This diagram illustrates how a researcher can strategically choose a synthetic path. Path 1 first establishes a bi-heteroaryl core via a Suzuki coupling, while Path 2 first installs a key basic nitrogen functionality via a Buchwald-Hartwig amination. Both intermediates (A and B) retain the trifluoromethyl carbinol and can be advanced toward a final, more complex target through further functionalization.
Conclusion
This compound is a preeminent building block for the synthesis of novel pharmaceuticals. Its structure provides a unique convergence of two highly desirable features in drug design: the pharmacologically advantageous trifluoromethyl carbinol group and a synthetically versatile aryl bromide handle. As demonstrated, this reagent serves as an ideal entry point for robust and scalable palladium-catalyzed cross-coupling reactions, enabling the efficient construction of diverse and complex molecular scaffolds. The protocols and workflows detailed herein provide a foundational guide for researchers and drug development professionals to harness the full potential of this powerful synthetic tool in the quest for next-generation therapeutics.
References
- MySkinRecipes. This compound.
- Research Communities. A Trifluoromethyl- and Fluoro-Substituted Stereogenic Carbon Centre Gives Rise to Unorthodox Chemistry. (2022).
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Wikipedia. Buchwald–Hartwig amination.
- Organic Letters. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. (2007).
- ACS Publications. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. (2022).
- Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
- Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023).
- Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024).
- PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).
- Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021).
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- PubMed. The role of fluorine in medicinal chemistry. (2007).
- Organic Chemistry Portal. Suzuki Coupling.
- National Institutes of Health (NIH). Organoborane coupling reactions (Suzuki coupling).
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- MDPI. Recent Advances (1995-2005) in Fluorinated Pharmaceuticals Based on Natural Products. (2025).
Sources
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. This compound [myskinrecipes.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. jk-sci.com [jk-sci.com]
Purifying 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol: A Step-by-Step Guide for Researchers
This comprehensive guide provides a detailed, step-by-step protocol for the purification of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in established chemical principles and field-proven insights.
Introduction: The Importance of Purity in Trifluoromethylated Alcohols
The incorporation of a trifluoromethyl group into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound is a valuable building block in this context. However, its synthesis, typically involving the reaction of a methyl organometallic reagent with 4'-bromo-2,2,2-trifluoroacetophenone or the trifluoromethylation of 4-bromoacetophenone using the Ruppert-Prakash reagent (TMSCF₃), can lead to a range of impurities.[3] These can include unreacted starting materials, byproducts from side reactions, and residual reagents. Achieving high purity of the target alcohol is paramount for its use in subsequent synthetic steps and to ensure the quality and safety of the final active pharmaceutical ingredient (API).
This guide outlines a robust purification strategy involving a combination of liquid-liquid extraction, column chromatography, and recrystallization, designed to effectively remove common impurities and yield high-purity this compound.
Understanding the Impurity Profile
A successful purification strategy begins with an understanding of the potential impurities that may be present in the crude reaction mixture. Based on common synthetic routes, the primary impurities are likely to be:
-
Unreacted Starting Materials: 4'-bromo-2,2,2-trifluoroacetophenone or 4-bromoacetophenone.
-
Silylated Byproducts: If the Ruppert-Prakash reagent is used, the corresponding trimethylsilyl ether of the product may be present.
-
Coupling Products: In Grignard-based syntheses, homo-coupling of the Grignard reagent can occur.
-
Isomeric Byproducts: Impurities in the starting brominated compounds can lead to isomeric alcohol byproducts.
-
Reaction Solvents and Quenching Agents: Residual solvents such as tetrahydrofuran (THF), diethyl ether, or ethyl acetate, and salts from the aqueous workup (e.g., ammonium chloride, hydrochloric acid).
The purification protocol detailed below is designed to systematically remove these impurities.
Purification Workflow
The overall purification process can be visualized as a multi-step workflow designed to isolate the target compound with high purity.
Caption: General purification workflow for this compound.
Detailed Protocols
Part 1: Aqueous Workup and Extraction
This initial phase aims to quench the reaction, remove inorganic salts, and perform a preliminary separation of the product from water-soluble impurities.
Rationale: The choice of quenching agent depends on the reaction performed. For Grignard reactions, a weak acid like saturated aqueous ammonium chloride is often used to protonate the alkoxide intermediate without causing significant side reactions. For reactions involving the Ruppert-Prakash reagent, an acidic workup with dilute HCl is common to hydrolyze the silyl ether intermediate to the desired alcohol.[2] Subsequent extraction with a water-immiscible organic solvent separates the organic product from aqueous-soluble byproducts and salts.
Protocol:
-
Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add saturated aqueous ammonium chloride solution (for Grignard reactions) or 1 M HCl (for Ruppert-Prakash reactions) with vigorous stirring until the reaction is quenched. Be cautious as this may be exothermic.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL for a typical lab-scale reaction).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with water (1 x 50 mL) and then with brine (saturated NaCl solution) (1 x 50 mL) to remove residual water and inorganic salts.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Part 2: Purification by Column Chromatography
Column chromatography is a highly effective method for separating the target alcohol from less polar impurities like unreacted starting materials and more polar impurities.[4]
Rationale: Silica gel, a polar stationary phase, will retain the more polar alcohol product more strongly than less polar impurities such as unreacted ketones or coupling byproducts. By using a solvent system (eluent) of appropriate polarity, these compounds can be eluted sequentially. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
Materials and Equipment:
| Parameter | Specification |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Eluent System | Hexane/Ethyl Acetate or Hexane/Dichloromethane gradient |
| Column Dimensions | Appropriate for the scale of the crude product (e.g., 40-60 mm diameter) |
| Fraction Collection | Test tubes or flasks |
| Monitoring | Thin-Layer Chromatography (TLC) plates (silica gel) |
Protocol:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with the initial non-polar solvent mixture.
-
Gradually increase the polarity of the eluent (e.g., from 98:2 to 90:10 Hexane:Ethyl Acetate). The optimal gradient should be determined by preliminary TLC analysis.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Analyze the fractions by TLC to identify those containing the pure product. A common visualization method is UV light, and staining with permanganate can also be effective.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure to yield the partially purified product, which may be a solid or a viscous oil.
-
Part 3: Purification by Recrystallization
Recrystallization is an excellent final step to obtain a highly pure, crystalline product.[5][6]
Rationale: The principle of recrystallization is based on the differential solubility of the compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures. As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals while impurities remain in the mother liquor.
Solvent Selection: The choice of solvent is critical for successful recrystallization. For a compound like this compound, a moderately polar molecule, a single solvent system or a two-solvent system can be effective.
-
Single Solvent Systems: Toluene, or a mixture of alkanes (hexane or heptane) with a small amount of a more polar solvent like ethyl acetate or acetone.
-
Two-Solvent Systems: A "good" solvent in which the compound is soluble (e.g., dichloromethane or acetone) and a "poor" solvent in which it is insoluble (e.g., hexane or pentane).
Protocol (Two-Solvent System Example: Dichloromethane/Hexane):
-
Dissolution:
-
Place the partially purified product in an Erlenmeyer flask.
-
Add a minimal amount of hot dichloromethane (the "good" solvent) to dissolve the solid completely.
-
-
Inducing Crystallization:
-
While the solution is still hot, slowly add hexane (the "poor" solvent) dropwise until the solution becomes faintly cloudy.
-
If too much hexane is added, add a few drops of hot dichloromethane to redissolve the precipitate.
-
-
Cooling and Crystallization:
-
Allow the flask to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Allow the crystals to air dry on the filter paper for a few minutes with the vacuum on, and then transfer them to a watch glass or drying dish to dry completely, preferably in a vacuum oven.
-
Characterization of the Purified Product
The purity of the final product should be assessed using appropriate analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and identify any remaining impurities.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To quantify the purity.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for all chemicals used. This compound is harmful if swallowed and causes skin and serious eye irritation.
-
Handle organometallic reagents and reactive chemicals with extreme care and under an inert atmosphere where necessary.
References
- MySkinRecipes. (n.d.). This compound.
- Everett, T. S., et al. (2015). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
- Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
Sources
Application Note & Protocol: Industrial Scale-Up Synthesis of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol
Abstract
This document provides a comprehensive technical guide for the process development and industrial scale-up of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol, a key fluorinated intermediate in pharmaceutical synthesis.[1] We present a comparative analysis of viable synthetic routes, focusing on a detailed, field-proven protocol for the Grignard-based pathway. The narrative emphasizes the causality behind critical process parameters, rigorous safety protocols for handling organometallics at scale, and robust analytical controls. This guide is intended for researchers, process chemists, and drug development professionals tasked with transitioning fluorochemical synthesis from the laboratory to pilot and manufacturing scales.
Introduction: The Strategic Importance of Trifluoromethyl Carbinols
The incorporation of trifluoromethyl (CF3) groups is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[2] Tertiary trifluoromethyl carbinols, such as this compound, serve as versatile building blocks for more complex molecular architectures. While numerous methods exist for their synthesis at the bench scale, transitioning these processes to an industrial setting presents significant challenges related to safety, cost, and reproducibility.[3] This guide addresses these challenges directly, providing a framework for logical, safe, and efficient scale-up.
Comparative Analysis of Primary Synthetic Routes
The selection of a synthetic route for industrial production hinges on a multi-parameter analysis that includes reagent cost, process safety, atom economy, and scalability. Three primary routes for the synthesis of the target molecule were evaluated.
| Synthetic Route | Primary Reagents | Advantages | Industrial Scale-Up Challenges |
| Route A: Grignard Reaction | 4-Bromophenylmagnesium bromide, 1,1,1-Trifluoroacetone | Utilizes common, cost-effective starting materials. Well-established C-C bond formation.[4][5] | Highly exothermic reaction requires precise thermal management.[6][7] Strict anhydrous conditions are mandatory.[8] Handling of gaseous trifluoroacetone. |
| Route B: Ruppert-Prakash | 4-Bromoacetophenone, TMSCF3 (Ruppert-Prakash Reagent) | High functional group tolerance. Milder reaction conditions compared to Grignard. Avoids handling gaseous ketones. | High cost of the Ruppert-Prakash reagent.[9] Stoichiometric use of silicon-based reagent reduces atom economy. |
| Route C: Direct Fluoroform | 4-Bromoacetophenone, Fluoroform (HCF3) | Fluoroform is an inexpensive industrial byproduct.[3] High atom economy. | Requires specialized equipment to handle gaseous HCF3. Requires strong, cryogenic bases (e.g., KHMDS).[3] |
Route Selection Rationale: For robust, kilogram-scale production with existing multi-purpose reactor infrastructure, Route A (Grignard Reaction) is selected as the primary focus of this guide. Its challenges, while significant, are well-understood in industrial settings and can be mitigated through rigorous engineering and procedural controls.[10][11]
Process Chemistry & Hazard Analysis: The Grignard Route
The synthesis proceeds in two main stages: the formation of the Grignard reagent and its subsequent reaction with the trifluoromethyl ketone.
Chemical Pathway
Caption: Grignard-based synthesis pathway.
Critical Process Parameters & Hazard Mitigation
-
Grignard Initiation: The reaction between magnesium and 4-bromobenzene has an induction period. A failure to initiate followed by the addition of the full quantity of halide can lead to a dangerous, uncontrolled exotherm once the reaction begins.[6][7]
-
Causality: A passivating layer of magnesium oxide on the metal surface can inhibit the reaction.[12]
-
Mitigation: Use of activators (e.g., iodine crystal, 1,2-dibromoethane) and addition of a small portion of the halide, confirming initiation via a temperature spike before proceeding with controlled addition.[7]
-
-
Thermal Management: Both the formation of the Grignard reagent and its subsequent reaction with the ketone are highly exothermic. The heat generated can exceed the cooling capacity of a large reactor if addition rates are not carefully controlled.
-
Causality: The high reactivity of the organometallic species drives a rapid reaction rate. On scale-up, the surface-area-to-volume ratio of the reactor decreases, severely limiting heat removal efficiency.[6]
-
Mitigation: Reaction calorimetry is essential to determine the heat of reaction and calculate the maximum safe addition rate.[6][7] The process must be run in a "semi-batch" mode where the halide or ketone is added slowly to the reactor, ensuring the rate of heat generation never exceeds the rate of heat removal.[13]
-
-
Anhydrous Conditions: Grignard reagents are strong bases and will be quenched by protic sources like water, destroying the reagent and reducing yield.[5]
Experimental Protocols
Laboratory-Scale Protocol (100 g Scale)
This protocol serves as the baseline for process understanding and validation before scaling.
Table: Reagent Quantities and Specifications (Lab Scale)
| Reagent | CAS No. | M.W. | Quantity | Moles | Purity |
| Magnesium Turnings | 7439-95-4 | 24.31 | 11.5 g | 0.473 | >99.5% |
| 4-Bromobenzene | 108-86-1 | 157.01 | 67.5 g | 0.429 | >99% |
| 1,1,1-Trifluoroacetone | 421-50-1 | 112.04 | 50.0 g | 0.446 | >98% |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 600 mL | - | Anhydrous, <50 ppm H2O |
| Iodine | 7553-56-2 | 253.81 | 1 crystal | - | ACS Grade |
| Sat. aq. NH4Cl | - | - | 300 mL | - | - |
Procedure:
-
Setup: Assemble a 2 L, 4-neck round-bottom flask equipped with a mechanical stirrer, thermometer, pressure-equalizing dropping funnel, and a condenser with a nitrogen inlet. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of nitrogen.
-
Grignard Formation:
-
Charge the flask with magnesium turnings (11.5 g) and a single crystal of iodine.
-
Add 50 mL of anhydrous THF.
-
In the dropping funnel, prepare a solution of 4-bromobenzene (67.5 g) in 250 mL of anhydrous THF.
-
Add ~25 mL of the 4-bromobenzene solution to the magnesium slurry. The brownish-purple color of the iodine should fade, and a gentle exotherm should be observed, indicating initiation. If no initiation occurs, gentle warming may be applied.
-
Once initiated, add the remaining 4-bromobenzene solution dropwise at a rate that maintains a gentle reflux (~65 °C).
-
After the addition is complete, stir the mixture for an additional 1 hour at 50 °C to ensure complete formation.
-
-
Nucleophilic Addition:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 1,1,1-trifluoroacetone (50.0 g) in 100 mL of anhydrous THF.
-
Add the trifluoroacetone solution dropwise to the Grignard reagent, maintaining the internal temperature below 10 °C. A viscous precipitate will form.
-
After addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
-
Workup and Isolation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding 300 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 200 mL).
-
Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil or solid.
-
-
Purification:
-
Purify the crude product by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography.
-
Expected Yield: 95-105 g (82-91%) of a white to off-white solid.
-
Industrial Scale-Up Protocol (10 kg Scale)
This protocol is designed for a 100 L glass-lined reactor with appropriate safety and engineering controls.
Caption: Industrial scale-up workflow with critical control points.
Table: Reagent Quantities and Parameters (Industrial Scale)
| Parameter | Value | Rationale / Control |
| Reactor | 100 L Glass-Lined Steel | Inert, good thermal transfer, corrosion resistant. |
| Magnesium Turnings | 1.72 kg | Stoichiometric excess. |
| 4-Bromobenzene | 10.1 kg | Limiting reagent. |
| 1,1,1-Trifluoroacetone | 7.5 kg | Slight molar excess relative to aryl bromide. |
| Anhydrous THF | 75 L | Solvent, ensures adequate agitation and heat transfer. |
| 4-Bromobenzene Addition | Rate: ~15 L/hr | Maintain internal temperature at 60-65 °C. Controlled by jacket cooling. |
| Trifluoroacetone Addition | Rate: ~12 L/hr | Maintain internal temperature at 0-10 °C. Requires significant cooling capacity. |
| Quench | Slow subsurface addition | Prevents localized exotherms and splashing of reactive mass. |
Procedure:
-
Reactor Preparation: Ensure the 100 L reactor is clean, dry, and leak-tested. Purge with nitrogen for at least 4 hours.
-
Grignard Formation:
-
Charge magnesium turnings (1.72 kg) and a small amount of iodine (~5 g) to the inerted reactor.
-
Add 10 L of anhydrous THF.
-
Prepare a solution of 4-bromobenzene (10.1 kg) in 40 L of anhydrous THF in a calibrated charging vessel.
-
Add ~4 L of the halide solution to the reactor. Monitor for a temperature increase of >5 °C, which confirms initiation.
-
Once initiated, begin the controlled addition of the remaining halide solution, targeting a 2.5-3 hour addition time. Use jacket cooling to maintain a controlled reflux at 60-65 °C.
-
After addition, hold the batch at 60 °C for 1 hour.
-
-
Nucleophilic Addition:
-
Cool the reactor contents to 0-5 °C.
-
Prepare a solution of 1,1,1-trifluoroacetone (7.5 kg) in 15 L of anhydrous THF.
-
Add the ketone solution via a dosing pump over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. This is a critical cooling step.
-
Once the addition is complete, stir for 2 hours, allowing the temperature to rise to 20-25 °C.
-
-
Workup and Isolation:
-
Cool the reactor to 0-5 °C.
-
Prepare 50 L of 20% w/w aqueous ammonium chloride.
-
Slowly add the aqueous quench solution to the reactor over 1-2 hours, maintaining the temperature below 20 °C.
-
Stop agitation and allow the layers to separate. Drain the lower aqueous layer.
-
Charge 30 L of ethyl acetate to the reactor, agitate, and perform a second phase separation.
-
The combined organic layers are washed with brine.
-
-
Purification:
-
Concentrate the organic phase under vacuum. A solvent swap to heptane may be performed to facilitate crystallization.
-
Cool the concentrated slurry to 0-5 °C and hold for 4 hours to maximize crystallization.
-
Filter the product using a centrifuge or filter-dryer. Wash the cake with cold heptane.
-
Dry the product under vacuum at 40-45 °C until constant weight is achieved.
-
Analytical & Quality Control
| Analysis | Method | Specification | Purpose |
| In-Process Control | GC-FID | 4-Bromobenzene < 2% | Monitor Grignard formation and reaction completion. |
| Final Product ID | ¹H & ¹⁹F NMR | Conforms to reference spectrum | Structural confirmation. |
| Purity Assay | HPLC/GC | > 99.0% (Area) | Quantify purity and impurities. |
| Residual Solvents | GC-HS | THF < 600 ppm, Heptane < 5000 ppm | Meet ICH guidelines. |
Safety & Environmental Considerations
-
Emergency Preparedness: All operations involving Grignard reagents must be conducted in areas equipped with Class D fire extinguishers (for metal fires). Personnel must be trained in their use.[14][16]
-
Personal Protective Equipment (PPE): Fire-retardant lab coats, chemical splash goggles, face shields, and appropriate gloves are mandatory.[16][17]
-
Waste Disposal: Unreacted Grignard reagent in waste streams must be quenched under controlled conditions by trained personnel. Magnesium salt byproducts should be dissolved and treated as aqueous waste. Solvent waste should be segregated and disposed of according to local regulations.
References
- Ruppert, I., Schlich, K., & Volbach, W. (1984). Die ersten stabilen Trifluormethyl-silane: (CF3)nSi(CH3)4-n (n = 1-3). Tetrahedron Letters, 25(21), 2195-2198. [Link]
- Prakash, G. K. S., & Yudin, A. K. (1997). Nucleophilic Trifluoromethylation Finally Made Easy—The Ruppert-Prakash Reagent. Chemical Reviews, 97(3), 757-786. [Link]
- Mitchell, C., & Le, D. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series. [Link]
- Mettler-Toledo. Grignard Reaction Scale-up – 4 Steps to Control Development. White Paper. [Link]
- Könno, H., et al. (2016). Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Advances, 6(10), 8426-8431. [Link]
- CONTINUUS Pharmaceuticals. (2020). Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE Annual Meeting. [Link]
- van der Born, D., et al. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds.
- Reuse, P., & Ubrich, O. (2007). Investigation of a Grignard Reaction at Small Scale. Swiss Institute for the Promotion of Safety & Security. [Link]
- Gutmann, B., et al. (2015). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Green Chemistry, 17(5), 2953-2958. [Link]
- Semantic Scholar. Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3)
- Organic Chemistry Portal. Synthesis of trifluoromethyl carbinols. [Link]
- Solubility of Things. Safety and Handling of Organometallic Compounds. [Link]
- Patsnap.
- MySkinRecipes. This compound. [Link]
- Google Patents.
- Beilstein Journals. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
- University of California, Santa Barbara. Laboratory Safety Standard Operating Procedure (SOP) for organometallic compounds. [Link]
- Journal of Biomedical Research & Environmental Sciences.
- ResearchGate. Synthesis of bis(trifluoromethyl)carbinols. [Link]
- ResearchGate.
- Jasperse, J. Grignard Reaction. [Link]
- BIOENGINEER.ORG. Warsaw Scientists Pioneer Safer Methods for Handling Hazardous Organometallic Compounds. [Link]
- ACS Publications. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols. [Link]
- Organic Chemistry Portal. Grignard Reaction. [Link]
- Wikipedia. Grignard reaction. [Link]
- University of Massachusetts Boston. The Grignard Reaction. [Link]
- ACS Publications. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. jelsciences.com [jelsciences.com]
- 3. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 4. Grignard Reaction [organic-chemistry.org]
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- 6. pubs.acs.org [pubs.acs.org]
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- 8. Grignard reaction - Wikipedia [en.wikipedia.org]
- 9. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
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- 11. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. solubilityofthings.com [solubilityofthings.com]
Troubleshooting & Optimization
optimizing reaction conditions for 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol synthesis
Welcome to the dedicated technical support guide for the synthesis of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol. This molecule is a critical intermediate in pharmaceutical development, valued for the strategic placement of its trifluoromethyl and bromoaryl groups which can enhance metabolic stability and bioavailability.[1] This guide is structured to provide researchers, scientists, and drug development professionals with actionable, in-depth solutions to common challenges encountered during its synthesis.
The predominant and most reliable method for synthesizing this tertiary alcohol is the Grignard reaction. This involves the nucleophilic addition of a 4-bromophenylmagnesium bromide Grignard reagent to trifluoroacetone. While conceptually straightforward, the practical execution of this reaction requires precision and a thorough understanding of the underlying chemical principles to achieve optimal yields and purity.
Frequently Asked Questions (FAQs)
Here we address common queries regarding the synthesis of this compound.
Q1: What is the primary mechanism for the synthesis of this compound?
The synthesis is achieved through a Grignard reaction. The Grignard reagent, 4-bromophenylmagnesium bromide, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of trifluoroacetone. This forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final tertiary alcohol product.[2]
Q2: Why are anhydrous conditions absolutely critical for this reaction?
Grignard reagents are extremely potent bases and nucleophiles. They will react preferentially with any source of acidic protons, such as water, alcohols, or even trace atmospheric moisture.[2] This acid-base reaction, known as quenching, is significantly faster than the desired nucleophilic addition to the ketone.[2] If water is present, it will protonate the Grignard reagent, converting it into bromobenzene and rendering it inactive for the synthesis, thereby destroying the reagent and preventing the desired reaction.[2] Therefore, all glassware must be rigorously dried (e.g., flame-dried or oven-dried), and all solvents must be anhydrous.[2]
Q3: How can I confirm that my Grignard reagent has formed successfully before adding the ketone?
Successful formation of the Grignard reagent is typically indicated by several visual cues. These include the disappearance of the metallic magnesium, the solution turning cloudy and often brownish, and a noticeable exotherm (release of heat) that may cause the solvent to gently reflux.[3] For a more quantitative measure, the concentration of the prepared Grignard reagent can be determined by titration against a standard solution of iodine.[2][4]
Q4: What are the main side reactions to be aware of during this synthesis?
The two most common side reactions that can significantly lower the yield are:
-
Wurtz Coupling: The Grignard reagent can react with unreacted 4-bromobenzene to form 4,4'-dibromobiphenyl. This side reaction is more pronounced at higher temperatures and concentrations.[5]
-
Enolization: Although less likely with trifluoroacetone due to the electron-withdrawing nature of the trifluoromethyl group, Grignard reagents can act as a base and deprotonate the α-carbon of a ketone, forming an enolate. This would result in the recovery of the starting ketone after workup.[2]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Grignard Reagent: The most frequent cause. This can be due to wet glassware/solvents, poor quality magnesium, or failure of the reaction to initiate. 2. Inaccurate Reagent Stoichiometry: Using too little Grignard reagent relative to the trifluoroacetone. 3. Low Reaction Temperature: The reaction may not have proceeded to completion. | 1. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or nitrogen. Use freshly opened anhydrous solvents. Activate Magnesium: Use magnesium turnings that are shiny. If they appear dull, they can be activated by grinding gently in a mortar and pestle (in a glovebox) or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[3] Titrate Reagent: Always titrate a small aliquot of your Grignard reagent to determine its exact concentration before use.[2] 2. Use a Slight Excess: Employ 1.1-1.2 equivalents of the Grignard reagent to ensure complete consumption of the ketone. 3. Allow for Warming: While the initial addition should be done at a low temperature (e.g., 0 °C) to control the exotherm, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.[4] |
| Formation of Biphenyl Byproduct | Wurtz Coupling: This occurs when the Grignard reagent reacts with unreacted 4-bromobenzene. It is favored by high temperatures and high concentrations of the aryl halide.[5] | Slow Addition: Add the 4-bromobenzene solution slowly to the magnesium turnings during reagent formation to maintain a low instantaneous concentration. Temperature Control: Maintain a gentle reflux during Grignard formation; avoid excessive heating which can accelerate the coupling reaction. |
| Difficult Product Purification | 1. Emulsion During Workup: Formation of a stable emulsion during the aqueous quench and extraction steps can make layer separation difficult. 2. Co-elution with Biphenyl: The biphenyl byproduct can have a similar polarity to the desired product, making chromatographic separation challenging. | 1. Careful Quenching: Perform the reaction quench by slowly adding the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid vigorous shaking initially. 2. Chromatography Optimization: Use a non-polar solvent system for flash chromatography (e.g., hexane/ethyl acetate). The biphenyl byproduct is non-polar and should elute first.[5] Trituration/Recrystallization: Biphenyl can often be removed by triturating the crude product with a cold, non-polar solvent like petroleum ether, in which the alcohol is less soluble.[5] Recrystallization from a suitable solvent system can also be effective. |
Experimental Workflow & Protocols
Workflow Overview
Caption: Experimental workflow for the synthesis of this compound.
Detailed Protocol: Grignard Synthesis
Materials:
-
Magnesium turnings
-
4-Bromobenzene
-
Trifluoroacetone (can be bubbled as a gas or added as a solution in THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal, as initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Allow the apparatus to cool to room temperature under a stream of dry nitrogen.
-
Grignard Formation: Place magnesium turnings (1.2 eq) in the flask. Add a single crystal of iodine. In the dropping funnel, prepare a solution of 4-bromobenzene (1.0 eq) in anhydrous THF.
-
Add a small portion of the 4-bromobenzene solution to the magnesium. Initiation should be observed by a loss of the iodine color and gentle bubbling.[3] If the reaction does not start, gently warm the flask with a heat gun.
-
Once initiated, add the remaining 4-bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.[5]
-
Reaction: Cool the prepared Grignard reagent to 0 °C in an ice bath. Slowly add a solution of trifluoroacetone (1.0 eq) in anhydrous THF via syringe or dropping funnel. A significant exotherm will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a stirred, ice-cold saturated solution of aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low-yield Grignard reactions.
References
- Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- Google Patents. WO2006052567A2 - Purification of fluorinated alcohols.
- Benchchem. Troubleshooting low yields in the Grignard synthesis of tertiary alcohols.
- MySkinRecipes. This compound.
- Reddit. Troubleshooting my grignard reactions : r/chemistry.
- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).
- YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.
Sources
identification of common byproducts in 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-bromophenyl)-1,1,1-trifluoropropan-2-ol. This valuable fluorinated building block is a key intermediate in the synthesis of various pharmaceutical compounds.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, ensuring a higher success rate and purity of the final product.
Understanding the Synthetic Landscape
The synthesis of this compound is primarily achieved through two robust synthetic routes:
-
The Grignard Reaction: This classic organometallic approach involves the reaction of a Grignard reagent, 4-bromophenylmagnesium bromide, with a trifluoromethyl ketone, typically trifluoroacetone.
-
The Ruppert-Prakash Reaction: This method utilizes a nucleophilic trifluoromethylating agent, trimethyl(trifluoromethyl)silane (TMSCF₃), in the presence of a catalyst to react with 4-bromoacetophenone.
Both methodologies, while effective, are susceptible to the formation of specific byproducts that can complicate purification and reduce yields. This guide will dissect the intricacies of each method, focusing on the identification, mitigation, and removal of these common impurities.
Troubleshooting Guide & FAQs
Route 1: The Grignard Reaction
The reaction of 4-bromophenylmagnesium bromide with trifluoroacetone is a powerful C-C bond-forming reaction. However, the high reactivity of the Grignard reagent necessitates careful control of reaction conditions to avoid unwanted side reactions.[2][3]
Q1: My Grignard reaction is sluggish or fails to initiate. What are the common causes and how can I troubleshoot this?
A1: Failure to initiate is a frequent issue in Grignard synthesis. The primary culprits are moisture and the passivating oxide layer on the magnesium turnings.
-
Moisture Contamination: Grignard reagents are potent bases and will readily react with any protic source, such as water, to form the corresponding alkane (in this case, bromobenzene).[4] Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, and ensure starting materials are dry.
-
Magnesium Activation: The surface of magnesium metal is often coated with a layer of magnesium oxide, which prevents the reaction with the aryl halide.[5] To activate the magnesium, you can:
-
Add a small crystal of iodine. The disappearance of the brown color indicates the activation of the magnesium surface.
-
Use a few drops of 1,2-dibromoethane.
-
Mechanically crush the magnesium turnings with a glass rod to expose a fresh surface.[6]
-
Q2: I've observed a significant amount of a white, crystalline solid that is not my desired product upon workup. What is it and how can I prevent its formation?
A2: This is likely 4,4'-dibromobiphenyl , a common byproduct in Grignard reactions involving aryl halides. It is formed via a Wurtz-type coupling reaction between the Grignard reagent and unreacted 4-bromobenzene.[2][7]
-
Mechanism of Formation: The formation of this byproduct is favored by higher reaction temperatures and a high local concentration of 4-bromobenzene.[2]
-
Mitigation Strategies:
-
Slow Addition: Add the 4-bromobenzene solution to the magnesium suspension slowly and at a controlled rate to maintain a low concentration of the halide in the reaction mixture.
-
Temperature Control: Maintain a gentle reflux during the Grignard formation. Overheating can accelerate the Wurtz coupling.[4]
-
Q3: My final product is contaminated with benzene. Where is this coming from?
A3: The presence of benzene indicates that the Grignard reagent, 4-bromophenylmagnesium bromide, has been quenched by a proton source. This can happen if:
-
There was residual moisture in the reaction setup.
-
The reaction was inadvertently exposed to atmospheric moisture.
-
The quenching step of the workup was not performed correctly.
To avoid this, ensure all precautions for anhydrous conditions are strictly followed.
| Byproduct | Identification | Causality | Prevention & Mitigation | Purification Strategy |
| 4,4'-Dibromobiphenyl | Typically a white, crystalline solid, less soluble in common organic solvents than the product. Can be identified by GC-MS and ¹H NMR. | Wurtz-type coupling of the Grignard reagent with unreacted 4-bromobenzene.[2][7] | Slow addition of 4-bromobenzene, maintaining a moderate reaction temperature. | Recrystallization or trituration with a non-polar solvent like hexane or petroleum ether can effectively remove this less soluble byproduct.[2] |
| Benzene | Highly volatile. Can be detected by GC-MS analysis of the crude product. | Quenching of the Grignard reagent by protic impurities (e.g., water). | Strict adherence to anhydrous reaction conditions. | Readily removed during solvent evaporation under reduced pressure due to its high volatility. |
| Unreacted 4-Bromoacetophenone | Can be identified by TLC, GC-MS, or ¹H NMR of the crude product. | Incomplete reaction due to inactive Grignard reagent or insufficient reaction time. | Ensure complete formation and sufficient excess of the Grignard reagent. Monitor reaction progress by TLC. | Can be separated from the product by column chromatography. |
Experimental Workflow: Grignard Synthesis
Caption: Workflow for Grignard Synthesis.
Route 2: The Ruppert-Prakash Reaction
The trifluoromethylation of 4-bromoacetophenone using the Ruppert-Prakash reagent (TMSCF₃) offers a valuable alternative to the Grignard method. The reaction is initiated by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF), which generates the reactive trifluoromethyl anion (CF₃⁻).[8]
Q1: My Ruppert-Prakash reaction is not proceeding to completion. What factors could be inhibiting the reaction?
A1: Incomplete conversion can be due to several factors:
-
Catalyst Activity: The catalytic activity of the fluoride source is crucial. Ensure your TBAF solution is anhydrous, as water can inhibit the catalyst. Other catalysts like cesium fluoride (CsF) or potassium fluoride (KF) can also be used.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Anhydrous tetrahydrofuran (THF) is a common and effective solvent.
-
Purity of Reagents: Ensure that both the 4-bromoacetophenone and the Ruppert-Prakash reagent are of high purity.
Q2: I am observing a byproduct that appears to be the silyl enol ether of my starting material. Why is this forming and how can I suppress it?
A2: The formation of a silyl enol ether is a known side reaction, particularly with enolizable ketones like 4-bromoacetophenone.[9]
-
Mechanism of Formation: The trifluoromethyl anion, being a strong base, can deprotonate the α-carbon of the ketone, leading to the formation of an enolate. This enolate can then be trapped by the TMS group from the Ruppert-Prakash reagent to form the silyl enol ether.
-
Mitigation Strategies:
-
Lower Reaction Temperature: Performing the reaction at lower temperatures (e.g., 0 °C or below) can favor the nucleophilic addition over the deprotonation pathway.
-
Choice of Catalyst: Some catalytic systems are less prone to promoting enolization. Experimenting with different fluoride sources or using non-fluoride-based activators might be beneficial.
-
Q3: Besides the silyl enol ether, are there other common byproducts I should be aware of?
A3: Yes, other potential byproducts include:
-
Fluoroform (CHF₃): This can be formed if the trifluoromethyl anion is protonated by any adventitious protic source in the reaction mixture.
-
Homologated Addition Product: In some cases, a more complex byproduct arising from the reaction of the silyl enol ether with difluorocarbene (which can be generated from the decomposition of the trifluoromethyl anion) has been observed.[10]
| Byproduct | Identification | Causality | Prevention & Mitigation | Purification Strategy |
| Silyl Enol Ether of 4-Bromoacetophenone | Can be identified by GC-MS and the presence of vinylic protons in the ¹H NMR spectrum. | Deprotonation of the α-carbon of the ketone by the trifluoromethyl anion, followed by silylation.[9] | Lowering the reaction temperature; careful selection of the catalyst. | Can be separated from the desired product by silica gel column chromatography. |
| Fluoroform (CHF₃) | A gaseous byproduct. Its formation can be inferred from reduced yields. | Protonation of the trifluoromethyl anion by protic impurities. | Strict adherence to anhydrous reaction conditions. | Not applicable as it is a gas. |
| Unreacted 4-Bromoacetophenone | Detectable by TLC, GC-MS, or ¹H NMR of the crude product. | Incomplete reaction due to catalyst deactivation, insufficient reagent, or suboptimal reaction conditions. | Use of an active catalyst, sufficient equivalents of TMSCF₃, and optimization of reaction time and temperature. | Separable from the product via column chromatography. |
Reaction Mechanism: Ruppert-Prakash Trifluoromethylation
Caption: Mechanism of Ruppert-Prakash Reaction.
Analytical Characterization of Byproducts
Accurate identification of byproducts is paramount for effective troubleshooting and process optimization. The following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): A quick and simple method to monitor reaction progress and identify the presence of starting materials and major byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile components of the crude reaction mixture, including the desired product, starting materials, and byproducts like benzene and the silyl enol ether.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for the structural elucidation of the final product and any isolated byproducts. ¹⁹F NMR is particularly useful for tracking the consumption of the Ruppert-Prakash reagent and the formation of fluorinated products and byproducts.[11]
Purification Strategies
The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
-
Crystallization: This is a highly effective method for removing byproducts with significantly different solubilities, such as the 4,4'-dibromobiphenyl from the Grignard synthesis.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from a wide range of impurities, including unreacted starting materials and the silyl enol ether from the Ruppert-Prakash reaction.
-
Distillation: While the product itself may have a high boiling point, distillation can be useful for removing low-boiling impurities like benzene.
By understanding the underlying chemical principles and potential pitfalls of each synthetic route, researchers can effectively troubleshoot the synthesis of this compound, leading to improved yields and higher purity of this critical pharmaceutical intermediate.
References
- Jasperse, C. P. Grignard Reaction. Chem 355.
- MySkinRecipes. This compound. [Link]
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
- Gutmann, B., et al. (2015). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. RSC Advances, 5(112), 92231-92240.
- MacMillan, D. W. C., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 140(40), 12896-12906.
- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293.
- University of Rochester Department of Chemistry. Troubleshooting: The Workup. [Link]
- University of Rochester Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
- Prakash, G. K. S., et al. (2010). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry, 75(8), 2677-2683.
- Singh, R. P., et al. (2000). Nucleophilic Trifluoromethylation of Carbonyl Compounds and Derivatives. Current Organic Chemistry, 4(5), 547-566.
- Chemistry LibreTexts. (2023, January 22). Wurtz reaction. [Link]
- Organic Chemistry Portal. Synthesis of trifluoromethyl carbinols. [Link]
- Chegg. (n.d.).
- Frontiers in Chemistry. (2024, February 29).
- National Institutes of Health. (2021, August 12). Benchtop 19F Nuclear Magnetic Resonance (NMR)
Sources
- 1. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.alfredstate.edu [web.alfredstate.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. homework.study.com [homework.study.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation toward the Chemical Synthesis of Novel Trifluorinated Dihydro- and Tetrahydropyrimidinones as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol
Welcome to the technical support center for the synthesis and purification of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important fluorinated intermediate.[1] As a key building block in pharmaceutical development, achieving high yield and purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with this synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors, depending on your chosen synthetic route. Let's break down the two most common methods and their pitfalls.
For the Grignard Reaction Route (from 4-bromobenzylmagnesium bromide and trifluoroacetone):
-
Issue: Incomplete formation of the Grignard reagent.
-
Cause & Solution: The Grignard reaction is notoriously sensitive to moisture.[2][3] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Your solvent (typically anhydrous diethyl ether or THF) must be strictly anhydrous.[3] The surface of the magnesium turnings can be coated with an oxide layer, which can be activated by crushing the turnings in the flask or adding a small crystal of iodine.[4]
-
-
Issue: Side reactions of the Grignard reagent.
-
Cause & Solution: Grignard reagents are strong bases and can be consumed by any protic source.[3][5] Besides water, this includes any acidic protons on your starting materials or impurities. Additionally, enolization of the trifluoroacetone can occur, leading to byproducts. To minimize this, add the trifluoroacetone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or below).
-
For the Nucleophilic Trifluoromethylation Route (from 4-bromoacetophenone and Ruppert-Prakash Reagent):
-
Issue: Incomplete reaction or stalling.
-
Cause & Solution: The Ruppert-Prakash reagent (TMSCF3) requires a nucleophilic activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[6][7][8] Ensure your activator is not hydrated and is used in the correct catalytic amount. The reaction is often performed in an aprotic polar solvent like THF.
-
-
Issue: Formation of silyl ether byproduct.
-
Cause & Solution: The initial product of the reaction is a trimethylsilyl ether.[6] This intermediate must be hydrolyzed during the workup, typically with an acidic solution (e.g., HCl or NH4Cl), to yield the final alcohol. Incomplete hydrolysis will result in a lower yield of the desired product.
-
Question: My final product is impure, showing multiple spots on TLC. What are the common impurities and how can I remove them?
Answer: Impurities can arise from unreacted starting materials, side products, or decomposition. Here’s a breakdown of potential impurities and purification strategies:
| Common Impurity | Likely Source | Recommended Purification Method |
| 4-Bromoacetophenone | Incomplete trifluoromethylation reaction | Column chromatography on silica gel. A gradient elution with hexane and ethyl acetate is typically effective. |
| Biphenyl derivatives | Homocoupling of Grignard reagent | Recrystallization or column chromatography. |
| Silyl ether intermediate | Incomplete hydrolysis after trifluoromethylation | Re-subject the crude product to the acidic workup conditions or purify via column chromatography. |
| Unidentified polar impurities | Decomposition or side reactions | Column chromatography with a more polar solvent system. Consider using a different stationary phase like alumina if silica gel is not effective.[9] |
For highly polar fluorinated compounds, purification can be challenging.[9] If standard silica gel chromatography fails, consider reversed-phase HPLC with a C18 column and a water/acetonitrile mobile phase, or Hydrophilic Interaction Chromatography (HILIC) for very polar impurities.[9]
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better: the Grignard reaction or nucleophilic trifluoromethylation?
A1: Both routes are viable, and the "better" choice depends on the availability of starting materials, scale, and laboratory capabilities.
-
Grignard Route: This is a classic and often cost-effective method for forming carbon-carbon bonds.[2][5] However, it requires strict anhydrous conditions and can be prone to side reactions due to the high basicity of the Grignard reagent.[3]
-
Nucleophilic Trifluoromethylation: Using the Ruppert-Prakash reagent offers a more direct approach from the corresponding ketone.[6][7] It is often more tolerant of functional groups and can provide higher yields with fewer basicity-related side products. However, the reagent itself is more expensive.
Q2: What are the optimal conditions for purifying this compound by column chromatography?
A2: A good starting point for silica gel column chromatography is a mobile phase of hexane and ethyl acetate. Begin with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity of the eluent. The product is moderately polar and should elute at a reasonable retention factor (Rf) in a 90:10 to 80:20 mixture of hexane:ethyl acetate. For challenging separations, using a fluorinated stationary phase can improve the resolution of fluorinated compounds.[10][11]
Q3: Can I purify the product by recrystallization? What is a suitable solvent system?
A3: Yes, if the crude product is a solid and of reasonable purity, recrystallization is an excellent purification method. To find a suitable solvent, perform solubility tests with small amounts of the crude product.[12] An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for recrystallization of moderately polar compounds include hexane/ethyl acetate, toluene, or heptane/ethyl acetate mixtures.
Q4: Are there any specific safety precautions I should take when working with the Ruppert-Prakash reagent (TMSCF3)?
A4: Yes, TMSCF3 is volatile and should be handled in a well-ventilated fume hood. It is also moisture-sensitive. The trifluoromethyl anion generated during the reaction is a reactive intermediate. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Trifluoromethylation
This protocol describes the synthesis of this compound from 4-bromoacetophenone using the Ruppert-Prakash reagent.
Caption: Workflow for the synthesis of this compound via nucleophilic trifluoromethylation.
Materials:
-
4-Bromoacetophenone
-
Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent, TMSCF3)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 4-bromoacetophenone (1.0 eq) and anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the Ruppert-Prakash reagent (1.5 eq).
-
Add a catalytic amount of TBAF solution (0.1 eq) dropwise.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying the solid crude product obtained from the synthesis.
Caption: General workflow for the purification of this compound by recrystallization.
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent or solvent mixture (e.g., toluene or a hexane/ethyl acetate mixture).
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form.
-
Once crystallization has started, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum to remove any residual solvent.
References
- Purification of fluorinated alcohols - Google Patents.
- Trifluoromethyltrimethylsilane - Wikipedia.
- Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent - Organic Chemistry Portal.
- Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert–Prakash Reagent | Organic Letters - ACS Publications.
- Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - NIH.
- Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
- The preparation method of 1,1,1-trifluoroacetone - Eureka | Patsnap.
- A Strategy for Accessing Trifluoromethyl Carbinol-Containing Chromones from o-Hydroxyaryl Enaminones and Trifluoroacetaldehyde/Ketone Derivatives | The Journal of Organic Chemistry - ACS Publications.
- Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones | The Journal of Organic Chemistry - ACS Publications.
- EP1711449B1 - Purification of 1,1,1,3,3,3-hexafluoroisopropanol - Google Patents.
- This compound - MySkinRecipes.
- Synthesis of trifluoromethyl carbinols - Organic Chemistry Portal.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH.
- Nucleophilic trifluoromethylation of carbonyl compounds and derivatives - ResearchGate.
- Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis - PMC - NIH.
- Grignard Reaction.
- A Strategy for Accessing Trifluoromethyl Carbinol-Containing Chromones from o-Hydroxyaryl Enaminones and Trifluoroacetaldehyde/Ketone Derivatives - PubMed.
- Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones - PMC - NIH.
- Highly Enantioselective Organocatalytic Trifluoromethyl Carbinol Synthesis-A Caveat on Reaction Times and Product Isolation | Request PDF - ResearchGate.
- Grignard Reaction - Organic Chemistry Portal.
- Grignard reaction - Wikipedia.
- 25. The Grignard Reaction.
- Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis - ACS Publications.
- Synthesis of trifluoromethyl ketones - Organic Chemistry Portal.
- 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol | C9H8BrF3O | CID - PubChem.
- US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents.
- Fluoroalcohols for chemical modification of biomolecules - PMC - NIH.
- Recrystallization | MIT Digital Lab Techniques Manual - YouTube.
- US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents.
- Fluoroalcohols for chemical modification of biomolecules - PubMed - NIH.
- EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents.
- How Can You Purify Solvents for Laboratory Use? - Chemistry For Everyone - YouTube.
- US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc - Google Patents.
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- 6. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 7. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 8. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
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- 10. academic.oup.com [academic.oup.com]
- 11. silicycle.com [silicycle.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: A Researcher's Guide to 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol
Welcome to the technical support center for 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol. As a key intermediate in the synthesis of fluorinated active pharmaceutical ingredients (APIs), understanding its stability, storage, and degradation is critical for successful research and development.[1] This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting advice to address common challenges encountered during its handling and use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is the first line of defense against degradation. Based on safety data sheet recommendations, the compound should be stored in a cool place, ideally between 2-10 °C.[2] The container must be kept tightly closed and protected from light.[2] For long-term storage, it is best practice to have the compound packed under an inert gas like argon or nitrogen.[2]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-10 °C (Refrigerated) | Minimizes thermal degradation and potential side reactions. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents potential oxidation of the molecule.[2] |
| Light | Amber Vial / Dark | Aromatic bromine compounds can be susceptible to photodegradation.[3][4] |
| Container | Tightly Sealed | Prevents contamination and exposure to atmospheric moisture.[2] |
Q2: What are the primary chemical liabilities of this molecule? What degradation pathways should I be concerned about?
A2: The structure of this compound contains three key features that influence its stability: a tertiary alcohol, a trifluoromethyl group, and a bromophenyl ring.
-
Tertiary Alcohol: Tertiary alcohols are generally resistant to oxidation but can undergo dehydration (elimination of water) under acidic conditions to form an alkene.[5]
-
Trifluoromethyl Group: The C-F bond is very strong; however, the trifluoromethyl group can be susceptible to hydrolysis under specific, often harsh, conditions, particularly when adjacent to a group that can stabilize a potential intermediate.[6][7]
-
Bromophenyl Group: The carbon-bromine bond on the aromatic ring can be susceptible to photolytic cleavage upon exposure to UV light, which can initiate radical chain reactions.[8] Organobromine compounds are known to dissociate at high temperatures or when exposed to ultraviolet light.[8]
Q3: Is this compound stable in common organic solvents?
A3: The compound is generally stable in common aprotic organic solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM) under ambient and refrigerated conditions. However, prolonged storage in solution is not recommended without stability data. Protic solvents like methanol or ethanol are generally acceptable, but you should be cautious if acidic or basic catalysts are present, as this could promote degradation. Always prepare solutions fresh for reactions and analysis when possible.
Q4: What are the main safety precautions when handling this compound?
A4: According to safety data sheets, this compound should be handled with care. It is advised to avoid contact with skin, eyes, and clothing.[2][9] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[2][10] Work should be conducted in a well-ventilated area or a chemical fume hood.[9][10] In case of inhalation, the individual should be moved to fresh air.[9] If skin contact occurs, wash off immediately with soap and plenty of water.[9]
Troubleshooting Guide: Addressing Experimental Challenges
Q5: My HPLC analysis of a sample left in solution shows a new, less polar peak. What could this be?
A5: A common degradation pathway for tertiary alcohols is acid-catalyzed dehydration. If your mobile phase is acidic or the sample was stored in an acidic medium, you may be observing the formation of the corresponding alkene, 2-(4-bromophenyl)-3,3,3-trifluoroprop-1-ene. This product would be less polar and thus have a longer retention time on a reverse-phase HPLC column.
-
Troubleshooting Step: To confirm this, you can intentionally treat a small sample with a catalytic amount of a strong acid (like p-toluenesulfonic acid) and monitor the formation of the new peak by HPLC. Subsequent analysis by LC-MS would help confirm the molecular weight of the degradant.
Q6: I am running a reaction with a strong base (e.g., NaH, LDA) and observing significant decomposition of my starting material. What is happening?
A6: The trifluoromethyl group, while generally stable, can be susceptible to degradation under strongly basic conditions.[6] The presence of the adjacent hydroxyl group can potentially facilitate an elimination or hydrolysis pathway under harsh basic conditions, leading to the formation of fluoride ions and other degradation products.
-
Troubleshooting Step: If possible, switch to a milder, non-nucleophilic base. If a strong base is required, use lower temperatures (e.g., -78 °C) and shorter reaction times. Quench the reaction carefully at low temperatures before warming to room temperature.
Q7: My sample has developed a slight yellow color after being stored for a long time. Is it still usable?
A7: The development of color could indicate photodegradation. Aromatic bromides can undergo homolytic cleavage of the C-Br bond upon exposure to light, which can lead to the formation of colored impurities.[3][8]
-
Troubleshooting Step: Before use, assess the purity of the material using a suitable analytical method like HPLC or GC. A small amount of colored impurity may not significantly affect some reactions, but for sensitive applications, purification by recrystallization or column chromatography may be necessary. To prevent this, always store the compound in an amber vial or in the dark.[2]
Q8: I am seeing multiple unknown peaks in my chromatogram after a forced degradation study. How do I identify them?
A8: Identifying multiple degradants requires a systematic approach.
-
LC-MS Analysis: This is the most powerful first step. It will provide the molecular weights of the degradation products, offering immediate clues to their structures (e.g., loss of water, loss of HBr, etc.).[11]
-
High-Resolution Mass Spectrometry (HRMS): This will provide the elemental composition of each degradant, greatly narrowing down the possible structures.[11]
-
MS/MS Fragmentation: Analyzing the fragmentation pattern of each degradant can provide structural information about its core components.
-
Forced Degradation under Specific Conditions: By comparing the degradant profiles from different stress conditions (acid vs. base vs. oxidation), you can deduce the likely origin of each peak. For instance, a peak that appears only under acidic conditions is likely a result of acid-catalyzed degradation.
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study to intentionally degrade this compound. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are observed.[11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature.
-
Thermal Degradation: Store a vial of the solid compound in an oven at 80°C. Also, keep a sealed vial of the stock solution at 60°C.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette or clear vial) to a photostability chamber with a light source that provides both UV and visible output (e.g., Option 2 of the ICH Q1B guideline).
3. Sample Analysis:
-
At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
For acid and base samples, neutralize them immediately (add an equimolar amount of base or acid, respectively).
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient) with UV detection.
4. Data Interpretation:
-
Calculate the percentage of degradation for the parent compound.
-
Determine the relative retention times and peak areas of the degradation products.
-
If degradation is too rapid (>20%), reduce the stressor concentration, temperature, or exposure time.[11] If degradation is too slow (<5%), increase the severity of the conditions.[11]
Visualizations
// Nodes Parent [label="2-(4-Bromophenyl)-1,1,1-\ntrifluoropropan-2-ol", fillcolor="#FBBC05", fontcolor="#202124"]; DehydrationProduct [label="2-(4-bromophenyl)-3,3,3-\ntrifluoroprop-1-ene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PhotolysisProduct [label="4-Radical Phenyl-trifluoropropanol\n+ Br•", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HydrolysisProduct [label="Potential Hydrolysis/\nDefluorination Products", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Parent -> DehydrationProduct [label=" Acidic Conditions\n(Dehydration)"]; Parent -> PhotolysisProduct [label=" UV Light\n(C-Br Cleavage)"]; Parent -> HydrolysisProduct [label=" Harsh Basic Conditions\n(Potential Degradation)"]; } } Caption: Potential degradation pathways for this compound.
References
- SAFETY DATA SHEET. (n.d.).
- Investigation of hydrolytic stability of N-trifluoromethyl secondary... - ResearchGate. (n.d.).
- The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives - New Journal of Chemistry (RSC Publishing). (n.d.).
- Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC - NIH. (n.d.).
- This compound - MySkinRecipes. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. (n.d.).
- SAFETY DATA SHEET. (n.d.).
- Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - NIH. (2025).
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (n.d.).
- Bromine - Wikipedia. (n.d.).
- ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. | Request PDF - ResearchGate. (2025).
- Technical Support Center: Degradation Pathways of 2-Azaspiro[4.4]nonane Derivatives - Benchchem. (n.d.).
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- 5. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
overcoming challenges in the purification of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol
This guide provides in-depth troubleshooting and procedural support for researchers encountering challenges in the purification of 2-(4-bromophenyl)-1,1,1-trifluoropropan-2-ol. As a key intermediate in the synthesis of various pharmaceutical compounds, its purity is paramount.[1] This document moves beyond standard protocols to address the nuanced difficulties arising from its common synthetic routes, particularly the Grignard reaction, and offers field-proven solutions.
Troubleshooting Guide: Common Purification Issues
This section is structured to rapidly diagnose and solve specific experimental problems.
Q1: My crude product shows multiple spots on TLC after aqueous workup. What are the likely impurities?
Probable Cause: The most common synthesis for this tertiary alcohol involves the Grignard reaction between 4-bromophenylmagnesium bromide and 1,1,1-trifluoroacetone. This reaction, while effective, is prone to generating specific, predictable byproducts. The primary impurities you are likely observing are:
-
Biphenyl: A non-polar impurity formed by the coupling of the Grignard reagent (4-bromophenylmagnesium bromide) with unreacted 4-bromo-substituted starting material (e.g., 1,4-dibromobenzene or bromobenzene). This side reaction is favored at higher temperatures and concentrations.[2]
-
Unreacted Aryl Halide: Residual bromobenzene or 1,4-dibromobenzene from the Grignard reagent formation.
-
Unreacted Ketone: Residual 1-(4-Bromophenyl)-2,2,2-trifluoroethanone, if this alternative synthetic route is used.
Recommended Solution: Characterize these impurities by their relative polarity on a TLC plate. Biphenyl will be the least polar spot with the highest Rf value. The unreacted aryl halide will also be significantly less polar than the target alcohol. Your desired product, this compound, is a polar alcohol and will have a much lower Rf value. This polarity difference is the key to a successful chromatographic separation.
Caption: Synthesis pathway and common byproducts.
Q2: I'm struggling to separate my product from a non-polar impurity (likely biphenyl) using flash chromatography. What solvent system should I use?
Probable Cause: An inappropriate solvent system can lead to poor separation, where non-polar impurities travel down the column too quickly and co-elute with your more polar product. The goal is to find a solvent system that provides a good separation factor (ΔRf) between the product and the impurity.
Recommended Solution: Use a gradient elution method with a non-polar/polar solvent system. Hexanes (or heptane) and ethyl acetate are the standard choice for compounds of this type.[3] Start with a very low polarity mobile phase to allow the non-polar biphenyl to elute first, then gradually increase the polarity to elute your target alcohol.
-
Develop the Method on TLC: Test various ratios of Hexane:Ethyl Acetate. Aim for an Rf of ~0.2-0.3 for your product spot. The biphenyl spot should be near the solvent front (Rf > 0.8).
-
Implement a Gradient: Start the flash chromatography with 100% hexane or a very low percentage of ethyl acetate (e.g., 2-5%). Hold this isocratic phase for 2-3 column volumes (CVs) to ensure all non-polar impurities have eluted.
-
Increase Polarity: Gradually increase the percentage of ethyl acetate in a linear gradient. For example, ramp from 5% to 40% ethyl acetate over 10-12 CVs. Your product should elute as a clean band during this gradient.
| Solvent System (Hexane:Ethyl Acetate) | Target Product (Rf) | Biphenyl Impurity (Rf) | Assessment |
| 95:5 | ~0.15 | ~0.90 | Good starting point for separation. |
| 90:10 | ~0.25 | ~0.95 | Ideal for product elution. |
| 80:20 | ~0.45 | ~0.95 | Product moves too fast; risk of co-elution. |
| 70:30 | ~0.60 | ~0.95 | Poor separation. |
Q3: My recrystallization attempts result in a low yield or the compound "oils out." What solvents are recommended?
Probable Cause: "Oiling out" occurs when a compound melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point. Low yield indicates the compound has significant solubility in the cold solvent. The key is to find a solvent or solvent pair that meets the criteria for good recrystallization: high solubility when hot and low solubility when cold.[4]
Recommended Solution: A mixed-solvent system is often ideal for achieving the desired solubility profile.[5]
-
Primary Solvent Selection: Identify a solvent in which the compound is highly soluble, even at room temperature (e.g., acetone, dichloromethane, or ethyl acetate).
-
Anti-Solvent Selection: Identify a second solvent in which the compound is poorly soluble (e.g., hexanes, heptane, or water). This anti-solvent must be miscible with the primary solvent.
-
Procedure:
-
Dissolve your crude product in a minimal amount of the hot primary solvent (e.g., acetone).
-
While the solution is still hot, add the room temperature anti-solvent (e.g., hexanes) dropwise until you observe persistent cloudiness (turbidity).
-
Add a few more drops of the hot primary solvent to just redissolve the precipitate and make the solution clear again.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
A good starting solvent pair to screen is Hexane/Acetone or Ethanol/Water .[5]
Standard Operating Protocols
These protocols provide a validated starting point for purification.
Protocol 1: Flash Chromatography Purification
This method is designed for purifying ~1-5 grams of crude material. Flash chromatography is a rapid purification technique that uses pressurized gas to drive solvent through the column, offering better and faster separations than traditional gravity chromatography.[6][7]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate (HPLC grade)
-
Flash chromatography system or glass column setup
-
TLC plates, chamber, and UV lamp
Procedure:
-
Sample Preparation (Dry Loading): In a round-bottom flask, dissolve ~2g of crude product in a minimal amount of dichloromethane. Add ~4g of silica gel. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained. This technique prevents using a large solvent plug and often improves separation.[8]
-
Column Packing: Prepare a slurry of silica gel in 5% Ethyl Acetate/Hexanes and carefully pack the column. The packed silica bed should be ~20-25 cm in height for a 40g column.
-
Sample Loading: Carefully add the prepared dry-loaded sample to the top of the packed column, creating a uniform, flat layer. Gently add a thin layer of sand on top to prevent disturbance.
-
Elution:
-
Begin elution with 100% Hexanes for 1 CV to settle the column.
-
Switch to 5% Ethyl Acetate/Hexanes and hold for 2-3 CVs. This will elute the highly non-polar biphenyl. Monitor the eluent by TLC.
-
Initiate a linear gradient from 5% to 30% Ethyl Acetate/Hexanes over 10 CVs.
-
Collect fractions (e.g., 20 mL each) throughout the run.
-
-
Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified solid product.
Caption: Workflow for flash chromatography purification.
Frequently Asked Questions (FAQs)
-
Q: How should I properly store the purified this compound?
-
Q: What analytical techniques are best for confirming the purity and identity of the final product?
-
A: A combination of techniques is recommended:
-
NMR Spectroscopy: 1H NMR will confirm the aromatic and methyl protons, 13C NMR will show the correct number of carbons, and 19F NMR is highly specific for the -CF3 group and is excellent for identifying fluorine-containing impurities.[12][13]
-
GC-MS: Gas Chromatography-Mass Spectrometry can confirm the molecular weight and provide a quantitative assessment of purity by showing the area percentage of the main peak.[14]
-
Melting Point: A sharp melting point range that is consistent with literature values indicates high purity.
-
-
-
Q: Can I use reversed-phase chromatography for this purification?
-
A: Yes, reversed-phase flash chromatography is a viable alternative, though less common for this scale. You would use a C18-functionalized silica column and a polar mobile phase, such as a water/acetonitrile or water/methanol gradient. In this mode, the elution order would be reversed: your polar product would elute before the non-polar biphenyl impurity. This can be an excellent problem-solving tool if normal-phase separation is proving difficult.
-
References
- Chemistry Stack Exchange. (2025).
- Arctom Scientific. This compound. [Link]
- MySkinRecipes. This compound. [Link]
- Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. [Link]
- KNAUER. (2025).
- Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). [Link]
- King Group.
- Teledyne ISCO. (2023).
- The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Link]
- PubChem. 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol. [Link]
- Holm, T. (1967). Influence of Magnesium Purity on the Addition of Grignard Reagents to alpha,beta-Unsaturated Esters. Acta Chemica Scandinavica, 21, 2753-2757. [Link]
- MIT Digital Lab Techniques Manual. (2010).
- Google Patents. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
- SpectraBase. 2-(4-Bromophenyl)-2-propanol [1H NMR]. [Link]
- ResearchG
- Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- National Institutes of Health. (2023). Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. [Link]
- Patsnap. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]
- SpectraBase. MS (GC) of 2-(4-Bromophenyl)-2-(4-(trifluoromethyl)phenyl)ethan-1-ol. [Link]
- ResearchGate. (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. [Link]
- ResearchGate. (PDF) The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. [Link]
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- 14. dev.spectrabase.com [dev.spectrabase.com]
troubleshooting guide for failed reactions with 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol
A Troubleshooting Guide for Researchers
Welcome to the technical support center for 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol. As Senior Application Scientists, we understand that even the most well-designed experiments can encounter unexpected hurdles. This guide is structured to provide you with in-depth troubleshooting advice for common issues encountered when using this versatile fluorinated building block in cross-coupling reactions and other synthetic transformations. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common problems researchers face. Each question is followed by a detailed explanation of potential causes and actionable solutions.
I. Low or No Product Yield in Cross-Coupling Reactions
Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes and how can I fix it?
Low or no yield in a Suzuki-Miyaura coupling is a frequent issue that can often be traced back to a few key areas: the catalyst system, reaction conditions, or the integrity of your starting materials.
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is the engine of your reaction. If it's not forming or is being deactivated, the catalytic cycle will stall.
-
Troubleshooting Steps:
-
Use a Pre-catalyst: Instead of generating the active catalyst in situ from sources like Pd(OAc)₂, consider using a more reliable palladium pre-catalyst.
-
Degas Rigorously: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to the formation of palladium black.[1] Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
-
-
Suboptimal Base and Solvent Combination: The choice of base is critical for the transmetallation step.[2] An inappropriate base or solvent can lead to poor solubility of reactants or hinder the catalytic cycle.
-
Troubleshooting Steps:
-
Base Strength and Solubility: For many Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are effective. Ensure the base is finely powdered to maximize surface area. If solubility is an issue, consider a phase-transfer catalyst or a different solvent system. Sometimes, a small amount of water is necessary for the reaction to proceed, especially with inorganic bases.[3]
-
Solvent Choice: Common solvents include toluene, dioxane, and THF. The choice can influence the solubility of all components and the reaction temperature. If your starting materials are not fully dissolved, the reaction will be slow or incomplete.
-
-
-
Issues with the Boronic Acid/Ester: Boronic acids can be prone to protodeboronation, especially under acidic conditions or in the presence of excess water.[2][4]
-
Troubleshooting Steps:
-
Check Boronic Acid Quality: Use fresh, high-purity boronic acid or ester. If in doubt, recrystallize or re-purify it.
-
Consider Potassium Trifluoroborate Salts: These salts are often more stable than the corresponding boronic acids and can be used as an alternative.[3]
-
-
Question 2: I'm attempting a Buchwald-Hartwig amination with this compound and an amine, but the reaction is not proceeding. What should I investigate?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the careful selection of the catalyst, ligand, and base.[5][6]
Potential Causes & Solutions:
-
Inappropriate Ligand Choice: The ligand plays a crucial role in the rates of oxidative addition and reductive elimination.[7]
-
Troubleshooting Steps:
-
Sterically Hindered Ligands: For many aryl bromides, sterically bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective. If you are using a less hindered ligand like P(t-Bu)₃, consider switching to a more advanced generation ligand.
-
Ligand Screening: There is no one-size-fits-all ligand. A small-scale screen of different ligands can often identify the optimal choice for your specific amine and substrate.
-
-
-
Incorrect Base: The base in a Buchwald-Hartwig reaction deprotonates the amine, facilitating its coordination to the palladium center.[6] A base that is too weak or too strong can be detrimental.
-
Troubleshooting Steps:
-
Common Bases: Strong, non-nucleophilic bases like NaOt-Bu, K₃PO₄, or Cs₂CO₃ are commonly used. NaOt-Bu is often a good starting point for many amine couplings.
-
Base Sensitivity: Be aware that some functional groups on your amine or aryl halide may be sensitive to strong bases.[8] If you suspect base-mediated decomposition, try a weaker base like K₃PO₄.
-
-
-
Reaction Inhibition: Certain functional groups or impurities can inhibit the palladium catalyst.
-
Troubleshooting Steps:
-
Substrate Purity: Ensure your this compound and your amine are free of impurities, particularly those containing sulfur or other potential catalyst poisons.
-
Amine Quality: Primary and secondary alkylamines and anilines are generally good nucleophiles. However, very bulky amines may react slower.[9]
-
-
II. Formation of Impurities and Side Products
Question 3: My reaction is producing a significant amount of a de-brominated side product, 1,1,1-trifluoro-2-phenylpropan-2-ol. What is causing this and how can I prevent it?
De-bromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions.[1] It occurs when the aryl halide substrate is converted to the corresponding arene.
Potential Causes & Solutions:
-
Source of Hydride: The hydride species responsible for de-bromination can originate from various sources in the reaction mixture.
-
Troubleshooting Steps:
-
Solvent as Hydride Source: Alcohols and even ethers like THF can act as hydride donors at elevated temperatures. If you suspect this is the case, switch to a non-hydride donating solvent like toluene or dioxane.
-
Base-Promoted Decomposition: Some bases or their byproducts can generate hydride species.
-
Ligand Choice: The choice of ligand can influence the rate of reductive dehalogenation.[6] Experimenting with different ligands may minimize this side reaction.
-
-
-
Reaction Conditions: High temperatures and long reaction times can favor side reactions like de-bromination.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: If possible, try running the reaction at a lower temperature. This may require a more active catalyst system.
-
Monitor Reaction Progress: Follow the reaction by TLC or GC-MS and stop it as soon as the starting material is consumed to avoid over-incubation and subsequent side product formation.
-
-
Question 4: I'm observing the formation of a homocoupled biaryl product from my this compound starting material. Why is this happening?
Homocoupling of the aryl bromide is another common side reaction that competes with the desired cross-coupling process.
Potential Causes & Solutions:
-
Catalyst System: The nature of the palladium catalyst and ligands can influence the propensity for homocoupling.
-
Troubleshooting Steps:
-
Ligand-to-Palladium Ratio: An insufficient amount of ligand relative to the palladium source can lead to the formation of palladium species that promote homocoupling. Ensure an adequate ligand-to-metal ratio, typically ranging from 1:1 to 2:1 depending on the ligand.
-
Choice of Ligand: Some ligands are more prone to promoting homocoupling than others. If this is a persistent issue, a ligand screen may be beneficial.
-
-
-
Reaction Conditions:
-
Troubleshooting Steps:
-
Oxygen Contamination: The presence of oxygen can facilitate the oxidative homocoupling of boronic acids in Suzuki reactions.[1] Rigorous degassing is crucial.
-
Temperature: As with de-bromination, higher temperatures can sometimes increase the rate of homocoupling.
-
-
III. Stability and Handling of this compound
Question 5: How should I store and handle this compound to ensure its stability?
Proper storage and handling are essential to maintain the purity and reactivity of your starting material. While generally stable, benzylic alcohols can be susceptible to oxidation and other degradation pathways under certain conditions.[10]
Storage Recommendations:
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8 °C. | Lower temperatures slow down potential degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes oxidation of the benzylic alcohol. |
| Light | Store in an amber vial or in the dark. | Protects against potential photolytic degradation. |
| Moisture | Keep tightly sealed in a dry environment. | Prevents absorption of atmospheric moisture. |
Handling Precautions:
-
When weighing and dispensing, minimize exposure to air and moisture.
-
For reactions requiring anhydrous conditions, ensure the material is dry. If necessary, it can be dried over a suitable desiccant or by co-evaporation with an anhydrous solvent like toluene.
Experimental Protocols & Methodologies
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for the coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and a palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Base Addition: Add a degassed solvent (e.g., dioxane or toluene) and a degassed aqueous solution of a base (e.g., 2M K₂CO₃).
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[11]
Visualizing Troubleshooting Logic
The following diagram illustrates a general workflow for troubleshooting a failed cross-coupling reaction.
Caption: A decision-making workflow for troubleshooting failed cross-coupling reactions.
References
- Purification of fluorinated alcohols. Google Patents. (n.d.).
- Purification of organic fluorine alcohols from azeotropic mixtures with non-fluorinated alcohols using extractive distillation | Request PDF. ResearchGate. (n.d.).
- Help troubleshooting a Buchwald-Hartwig amination?. Reddit. (n.d.).
- Purifying Fluorinated Alcohol via flash Chromatography. Chemistry Stack Exchange. (2025, June 4).
- This compound. MySkinRecipes. (n.d.).
- Aminations of Aryl Bromides in Water at Room Temperature. PMC - NIH. (2011, July 29).
- Diagnosing issues with a failed Suzuki coupling?. Reddit. (2021, July 9).
- Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023, June 30).
- Synthesis of trifluoromethyl carbinols. Organic Chemistry Portal. (n.d.).
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. (2025, May 7).
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.).
- The Suzuki Reaction. Andrew G Myers Research Group. (n.d.).
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (n.d.).
- 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol | C9H8BrF3O | CID. PubChem. (n.d.).
- Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications (RSC Publishing). (n.d.).
- Fluorinated Alcohols: A New Medium for Selective and Clean Reaction. ResearchGate. (2025, August 7).
- This compound. Abovchem. (n.d.).
- Synthesis of bis(trifluoromethyl)carbinols. a, Selected examples of.... ResearchGate. (n.d.).
- Trifluoromethylation. Wikipedia. (n.d.).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. (n.d.).
- Fluorinated alcohol. Sigma-Aldrich. (n.d.).
- This compound. Sunway Pharm Ltd. (n.d.).
- Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry - ACS Publications. (2022, March 16).
- Process for the preparation of 4-bromophenyl derivatives. Google Patents. (n.d.).
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents. (2012, December 12).
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Eureka | Patsnap. (2012, December 6).
- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. MDPI. (n.d.).
- 1-(4-Bromophenyl)-2,2,2-trifluoroethanone. ChemScene. (n.d.).
- 2-(4-Bromophenyl)-4'-trifluoromethylacetophenone. BLDpharm. (n.d.).
- This compound. Arctom. (n.d.).
- 1,1-trifluoropropan-2-ol. 景明化工股份有限公司. (n.d.).
- 1-(4-Bromophenyl)-2,2,2-trifluoroethanone. TCI Chemicals. (n.d.).
- Stability issues and proper storage conditions for (S)-2-(4-Fluorophenyl)propan-1-ol. Benchchem. (n.d.).
- 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. MDPI. (n.d.).
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- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
minimizing side reactions of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol
Welcome to the technical support center for 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis, purification, and handling of this important fluorinated intermediate. By understanding the underlying chemical principles, you can effectively minimize side reactions and ensure the integrity of your experimental outcomes.
I. Synthesis-Related Issues & Troubleshooting
The most common route to synthesizing this compound involves the addition of a trifluoromethyl nucleophile to 4-bromoacetophenone or the addition of a 4-bromophenyl organometallic reagent to a trifluoromethyl ketone. Each step presents opportunities for side-product formation.
FAQ 1: My reaction to produce 4-bromoacetophenone, a precursor, is yielding a mixture of isomers. How can I improve the regioselectivity?
Root Cause Analysis: The formation of ortho- and meta-isomers is a common side reaction during the Friedel-Crafts acylation or bromination of a substituted benzene ring. The directing group on the ring dictates the position of the incoming substituent. In the synthesis of 4-bromoacetophenone, if you are brominating acetophenone, the acetyl group is a meta-director. If you are acylating bromobenzene, the bromo group is an ortho-, para-director.[1]
Troubleshooting & Optimization:
-
Optimal Synthetic Route: To favor the formation of the para-isomer, the recommended route is the Friedel-Crafts acylation of bromobenzene. The bromine atom is an ortho-, para-director, and the para-position is generally favored due to reduced steric hindrance compared to the ortho-positions.[2]
-
Reaction Conditions:
-
Catalyst: Use a mild Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). Overly harsh conditions can lead to isomerization.
-
Temperature: Maintain a low reaction temperature to enhance selectivity. Friedel-Crafts reactions are often run at 0 °C to room temperature.
-
Solvent: A non-polar solvent like carbon disulfide or dichloromethane is typically used.[3]
-
Protocol for Selective Synthesis of 4-Bromoacetophenone:
-
To a stirred suspension of anhydrous aluminum chloride in dry carbon disulfide at 0 °C, add acetyl chloride dropwise.
-
After the formation of the acylium ion complex, add bromobenzene dropwise, maintaining the temperature at 0-5 °C.
-
Allow the reaction to stir at this temperature for several hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it over crushed ice with concentrated HCl.
-
Extract the product with an organic solvent, wash, dry, and purify by recrystallization or column chromatography.
FAQ 2: During the Grignard reaction to form the tertiary alcohol, I'm observing a significant amount of biphenyl impurity. What is causing this and how can I prevent it?
Root Cause Analysis: The formation of biphenyl derivatives is a known side reaction in Grignard syntheses involving aryl halides. This occurs through a coupling reaction between the Grignard reagent (e.g., 4-bromophenylmagnesium bromide) and the unreacted aryl halide (4-bromoacetophenone or bromobenzene).[4] This side reaction is favored at higher temperatures and higher concentrations of the aryl halide.
Troubleshooting & Optimization:
-
Controlled Addition: Add the solution of the aryl halide to the Grignard reagent slowly and at a low temperature (typically 0 °C) to maintain a low concentration of the halide in the reaction mixture at any given time.
-
Initiation: Ensure the Grignard reagent formation has fully initiated before adding the bulk of the aryl halide. The use of an iodine crystal can help initiate the reaction.
-
Solvent: Use anhydrous diethyl ether or THF as the solvent. Ensure all glassware is scrupulously dried to prevent quenching of the Grignard reagent.
II. Post-Synthesis: Handling, Stability, and Side Reactions
Once synthesized, this compound is a tertiary alcohol and is susceptible to certain side reactions, particularly under acidic conditions.
FAQ 3: I am observing the formation of an alkene impurity in my product, especially after acidic work-up or during subsequent reactions in acidic media. What is this impurity and how can I avoid it?
Root Cause Analysis: Tertiary alcohols are prone to dehydration (loss of a water molecule) to form alkenes, especially in the presence of strong acids and heat.[5] This is an E1 elimination reaction that proceeds through a stable tertiary carbocation intermediate. The trifluoromethyl group can influence the stability of this carbocation.
Troubleshooting & Optimization:
-
Avoid Strong Acids: Whenever possible, use mild acidic conditions for work-up (e.g., saturated aqueous ammonium chloride solution instead of strong acids like HCl or H₂SO₄).
-
Temperature Control: Keep the temperature low during any steps involving acidic conditions. The rate of dehydration increases significantly with temperature. For tertiary alcohols, dehydration can occur at temperatures as low as 25-80 °C in the presence of a strong acid.[6]
-
Alternative Dehydration Prevention: If acidic conditions are unavoidable in a subsequent step, consider protecting the hydroxyl group as a silyl ether (e.g., TMS or TBDMS ether) which is stable to many reaction conditions but can be removed later with a fluoride source.
Below is a diagram illustrating the acid-catalyzed dehydration mechanism:
FAQ 4: My purified product seems to degrade upon storage. What are the optimal storage conditions?
Root Cause Analysis: While specific stability data for this compound is not extensively published, related tertiary trifluoromethyl carbinols can be sensitive to acidic conditions and elevated temperatures, leading to dehydration as discussed above.[7] Long-term storage in the presence of trace acidic impurities can lead to the slow formation of the corresponding alkene.
Recommended Storage:
| Condition | Recommendation | Rationale |
| Temperature | 2-8 °C (refrigerated) | To minimize the rate of any potential degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent potential oxidation, although this is a less common degradation pathway for this compound. |
| Container | Tightly sealed, amber glass vial | To protect from light and moisture. |
| Purity | Ensure the material is free from acidic residues before long-term storage. | Trace acid can catalyze dehydration over time. |
III. Purification and Analysis
Proper purification and analysis are critical to ensure the quality of your this compound for subsequent applications.
FAQ 5: What is the recommended method for purifying crude this compound?
Primary Methods:
-
Recrystallization: This is often the most effective method for removing minor impurities, especially if the crude product is a solid. The choice of solvent is critical.
-
Solvent Screening: A good solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems for compounds of this nature include hexane/ethyl acetate, toluene, or ethanol/water mixtures.[8]
-
-
Column Chromatography: If recrystallization is ineffective or if the impurities have similar polarities to the product, silica gel column chromatography is the preferred method.
-
Eluent System: A typical eluent would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution may be necessary to separate closely eluting impurities.
-
General Protocol for Recrystallization:
-
Dissolve the crude solid in a minimal amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
FAQ 6: Which analytical techniques are best for identifying the common impurities in my sample?
Recommended Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities such as the dehydrated alkene product or isomeric precursors. The mass spectrum provides the molecular weight and fragmentation pattern, which aids in structural elucidation.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for assessing the purity of the final product and quantifying non-volatile impurities. A reversed-phase C18 or C8 column with a water/acetonitrile or water/methanol mobile phase is a good starting point.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the desired product and identifying impurities.
-
¹H NMR: Can be used to detect the presence of ortho- and meta-isomers by their distinct aromatic splitting patterns. The alkene impurity will show characteristic signals in the olefinic region.
-
¹⁹F NMR: This is particularly useful as the trifluoromethyl group provides a strong, clear signal. The presence of a single sharp singlet confirms the purity of the trifluoromethyl environment. Impurities with different electronic environments around the CF₃ group will appear as separate signals.
-
By understanding these potential pitfalls and implementing the suggested troubleshooting strategies, you can significantly improve the yield, purity, and stability of your this compound, leading to more reliable and reproducible research outcomes.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25146473, 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol.
- Beccaria M, Kabouter D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4):1129-1157.
- Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and discovery. Journal of medicinal chemistry, 58(7), 2895–2940.
- Quora. (2017). What is the mechanism for the dehydration of tertiary alcohols?
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7468, 4'-Bromoacetophenone.
- BYJU'S. (n.d.). Dehydrogenation (Dehydration) of Alcohols.
- Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
- Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols.
- Chemistry Steps. (n.d.). Is Phenyl an Ortho/Para or Meta Director?
- Organic Syntheses. (n.d.). Acetophenone, p-bromo-.
- Reddit. (2022). Grignard side reactions.
- ResearchGate. (1999). Side Reactions in a Grignard Synthesis.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Organic Syntheses. (n.d.). 4-bromoacetophenone.
- Reddit. (2023). Help needed with synthesis of 4-Bromoacetophenone.
- ResearchGate. (2002). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation.
- Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- ChemRxiv. (2023). Ortho-meta and para-meta isomerisation of phenols.
- ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
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separating 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol from unreacted starting materials
Introduction: The Purification Challenge
Welcome to the technical support guide for the purification of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol. This tertiary alcohol is a key intermediate in the synthesis of various pharmaceutical compounds, where the trifluoromethyl group often enhances metabolic stability and bioavailability.[1][2] It is commonly synthesized via the nucleophilic trifluoromethylation of 4-bromoacetophenone using reagents like trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent.[3][4]
The primary challenge in purifying the final product lies in the efficient removal of the unreacted starting material, 4-bromoacetophenone, and any side products. The key to a successful separation is exploiting the significant change in chemical properties—most notably polarity—between the starting ketone and the product alcohol. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've completed the reaction and aqueous work-up. What's the best primary method for purification: column chromatography or recrystallization?
The choice between column chromatography and recrystallization depends on the scale of your reaction and the nature of the impurities.
-
Column Chromatography: This is the most versatile and generally recommended method, especially for initial purifications or when dealing with multiple impurities. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent).[5] The polarity difference between the starting ketone (less polar) and the product alcohol (more polar due to the hydroxyl group) makes this an ideal technique.
-
Recrystallization: This method is highly effective for obtaining material of very high purity, provided a suitable solvent can be found.[6][7] It works best when the crude product is already relatively pure (>85-90%) and the impurities have different solubility profiles from the desired product.[8] If your crude material is an oil, chromatography is the necessary first step.
Recommendation: For most lab-scale syntheses, perform flash column chromatography first to remove the bulk of the unreacted starting material. If exceptionally high purity is required for subsequent steps, the resulting solid can then be recrystallized.
Q2: I'm setting up a flash column. How do I determine the optimal solvent system (eluent)?
The right eluent is crucial for good separation. The goal is to find a solvent mixture where the starting material moves significantly faster up a Thin Layer Chromatography (TLC) plate than the product.
Step-by-Step Eluent Selection using TLC:
-
Prepare TLC Samples: Dissolve small amounts of your crude reaction mixture, the 4-bromoacetophenone starting material (if available), and the purified product (if you have a reference standard) in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the TLC Plate: On a silica gel TLC plate, spot the crude mixture, the starting material, and the product standard in separate lanes.
-
Test Solvents: Develop the TLC plates in chambers containing different ratios of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., 4:1, 2:1).
-
Analyze the Results: Visualize the plates under a UV lamp (254 nm).
-
The starting ketone (less polar) will travel further up the plate (higher Retention Factor, Rf).
-
The product alcohol (more polar) will travel less far (lower Rf).
-
Aim for an Rf value of ~0.25-0.35 for your product. This generally provides the best separation on a column. The starting material should have an Rf of >0.6 in the same system.
-
| Compound | Structure | Relative Polarity | Expected Rf Behavior |
| 4-Bromoacetophenone | Ketone | Lower | Higher Rf (travels further) |
| This compound | Tertiary Alcohol | Higher | Lower Rf (travels less) |
| Table 1: Comparison of properties for TLC-based separation. |
Q3: My product and starting material are co-eluting or the separation on the column is poor. What can I do?
This is a common issue that can almost always be solved by optimizing your chromatography conditions.
-
Problem: Co-elution (bands are too close).
-
Cause: The eluent is too polar. This moves all compounds too quickly up the column, preventing effective separation.
-
Solution: Decrease the polarity of your eluent. Use a higher proportion of the non-polar solvent (e.g., move from 4:1 to 9:1 Hexanes:Ethyl Acetate). This will increase the interaction of your polar product with the silica gel, slowing it down and improving the separation from the less polar ketone.
-
-
Problem: Broad, streaky bands.
-
Cause 1: Overloading the column. Too much crude material was loaded relative to the amount of silica gel. A general rule is a 1:30 to 1:100 mass ratio of crude material to silica gel.
-
Cause 2: Insoluble material or improper loading. If the crude material is not fully dissolved in the loading solvent or if too much of a strong solvent was used for loading, it will not form a tight band at the top of the column.
-
Solution: Use the "dry loading" technique. Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This ensures the compound starts as a very thin, uniform band.
-
-
Problem: Product appears to be degrading on silica.
-
Cause: Some fluorinated alcohols can be sensitive to the acidic nature of standard silica gel.[9]
-
Solution: Deactivate the silica gel. Before packing your column, prepare a slurry of the silica gel in your eluent containing 1% triethylamine. The triethylamine will neutralize the acidic sites on the silica surface, preventing degradation of sensitive compounds.
-
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Q4: I want to try recrystallization. How do I find a good solvent?
A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] The impurities, ideally, should either be insoluble at high temperatures or remain soluble at low temperatures.
Screening for a Recrystallization Solvent:
-
Place a small amount of your purified solid (20-30 mg) into a test tube.
-
Add a small amount of a test solvent (e.g., hexanes, toluene, heptane, or a mixture) dropwise at room temperature until the solid just dissolves. If it dissolves immediately in a very small volume, the solvent is too good, and you won't get a good recovery.
-
If the solid is insoluble at room temperature, heat the mixture gently. A good solvent will dissolve the solid near its boiling point.
-
Once dissolved, allow the solution to cool slowly to room temperature, then in an ice bath.
-
Abundant crystal formation upon cooling indicates a promising solvent or solvent system.
Solvent Pairs: If no single solvent works, try a binary solvent pair (e.g., Toluene/Hexane or Dichloromethane/Hexane).[8] Dissolve the compound in a minimum amount of the "good" solvent (in which it's highly soluble) while hot. Then, add the "poor" solvent (in which it's insoluble) dropwise until the solution becomes cloudy (the saturation point). Add a drop or two of the good solvent to clarify, then cool slowly.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Preparation: Based on TLC analysis, prepare the eluent (e.g., 9:1 Hexanes:Ethyl Acetate). Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal volume of dichloromethane. Add ~2 g of silica gel and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Column Loading: Carefully layer the silica-adsorbed sample onto the top of the packed column. Gently add a thin layer of sand on top to prevent disturbance.
-
Elution: Fill the column with eluent and apply positive pressure (using a pump or bulb) to begin elution. Collect fractions (e.g., 20 mL each) in test tubes.
-
Monitoring: Periodically check the collected fractions by TLC to determine which contain the pure product. The less polar 4-bromoacetophenone will elute first, followed by the more polar desired alcohol.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Logic for Chromatography
Caption: Troubleshooting guide for common column chromatography issues.
References
- Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. (n.d.).
- This compound. (n.d.). MySkinRecipes.
- Organofluorine Compounds in the Environment - Analysis, Sources and. (n.d.). Bibliothèque et Archives Canada.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). NIH.
- Recrystallization. (n.d.).
- Recrystallization. (n.d.). Wired Chemist.
- Recrystallization. (n.d.).
- Technical Support Center: Synthesis of Chiral Fluorinated Alcohols. (n.d.). Benchchem.
- O Chem Column Chromatography (cc). (2012, August 7). YouTube.
- Fluorinated Alcohols. (n.d.). Organofluorine / Alfa Chemistry.
- Reduction of Aldehydes and Ketones. (n.d.). OpenOChem Learn.
- Organofluorine chemistry. (n.d.). Wikipedia.
- reduction of aldehydes and ketones. (n.d.). Chemguide.
- 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol | C9H8BrF3O. (n.d.). PubChem.
- US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012, December 6). Google Patents.
- The Reduction of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts.
- Trifluoromethyltrimethylsilane. (n.d.). Wikipedia.
- Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. (n.d.). Organic Chemistry Portal.
- 9.5 Alcohols from Carbonyl Compounds: Reduction. (n.d.). Fundamentals of Organic Chemistry.
- US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives. (n.d.). Google Patents.
- The reaction of cyclic imines with the Ruppert-Prakash reagent. Facile approach to alpha-trifluoromethylated nornicotine, anabazine, and homoanabazine. (2025, August 6). ResearchGate.
- EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012, December 12). Google Patents.
- Application Notes & Protocols for the Purification of (S)-2-(4-Fluorophenyl)propan-1-ol. (n.d.). Benchchem.
- 17.4: Alcohols from Carbonyl Compounds - Reduction. (2024, September 22). Chemistry LibreTexts.
- US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc. (2014, February 20). Google Patents.
- CN102617636B - Preparation method of high-purity profenofos. (n.d.). Google Patents.
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection and Optimization for Reactions of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol
Welcome to the technical support resource for the synthesis and subsequent reactions involving 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of catalyst selection and reaction optimization for this crucial fluorinated intermediate.
The incorporation of a trifluoromethyl group (CF3) into organic molecules is a powerful strategy in medicinal chemistry to enhance properties such as metabolic stability and bioavailability.[1] However, the introduction of this moiety, particularly in the synthesis of tertiary alcohols like this compound, presents unique challenges.[2] This guide offers practical, experience-driven advice to overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Primary Synthesis: Nucleophilic Trifluoromethylation
The most common route to synthesize this compound is via the nucleophilic trifluoromethylation of 4-bromoacetophenone using a suitable trifluoromethyl source, such as (trifluoromethyl)trimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent.[3] This reaction requires a nucleophilic initiator to generate the active trifluoromethyl anion.[2]
Q1: My nucleophilic trifluoromethylation reaction to synthesize this compound shows low or no conversion. What are the primary factors to investigate?
A1: Low conversion is a frequent issue in trifluoromethylation reactions and can typically be traced back to a few critical factors. A systematic check is essential for effective troubleshooting.[4]
-
Reagent and Solvent Integrity:
-
Moisture and Air Sensitivity: The Ruppert-Prakash reagent (TMSCF3) and the nucleophilic initiators (e.g., TBAF, CsF) are highly sensitive to moisture. Ensure all reagents are fresh, stored under an inert atmosphere (Nitrogen or Argon), and that anhydrous solvents are used. Contamination with water will quench the reactive intermediates.[4]
-
Initiator Activity: The catalytic activity of fluoride sources like tetrabutylammonium fluoride (TBAF) can degrade over time. Use a freshly opened bottle or a recently prepared solution.
-
-
Reaction Conditions:
-
Temperature Control: Many trifluoromethylation reactions are initiated at low temperatures (e.g., 0 °C or -78 °C) to control the reactivity of the trifluoromethyl anion and prevent side reactions.[5] Ensure your cooling bath is maintained at the correct temperature throughout the addition of reagents.
-
Insufficient Reaction Time: These reactions can be slower than they appear. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or ¹⁹F NMR) to ensure it has reached completion before quenching.
-
-
Substrate Issues:
-
Purity of 4-bromoacetophenone: Impurities in the starting ketone can interfere with the catalyst or the reaction mechanism. Ensure the starting material is of high purity.
-
Below is a logical workflow for troubleshooting low conversion issues.
Caption: Troubleshooting workflow for low conversion.
Q2: I am observing significant side product formation. What are the likely side reactions, and how can they be minimized?
A2: Side product formation often arises from the high reactivity of the trifluoromethyl anion or non-optimal reaction conditions.
-
Common Side Reactions:
-
Enolization: The trifluoromethyl anion is a strong base and can deprotonate the α-carbon of the 4-bromoacetophenone, leading to an enolate that will not undergo the desired reaction.
-
Decomposition of CF₃⁻: The trifluoromethyl anion is a transient species.[6] Under certain conditions, it can decompose, leading to the formation of difluorocarbene and fluoride, which can participate in other unwanted reactions.
-
-
Mitigation Strategies:
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., -78 °C) can significantly suppress the rate of side reactions, particularly enolization, by favoring the nucleophilic addition pathway.
-
Slow Reagent Addition: Adding the TMSCF3 or the initiator dropwise over an extended period can help maintain a low concentration of the reactive trifluoromethyl anion, minimizing its decomposition and side reactions.
-
Choice of Initiator: While fluoride ions are common initiators, other nucleophilic catalysts like carbonates, phosphates, or amine N-oxides can also be effective and may offer milder conditions, potentially reducing side product formation.[2]
-
Q3: How can I optimize the catalyst system and reaction conditions for improved yield and efficiency?
A3: Systematic optimization is key to achieving high yields. Consider screening several parameters.
-
Catalyst/Initiator Screening: The choice and amount of the nucleophilic initiator are critical. While TBAF is common, its basicity can be problematic. Consider screening other fluoride sources or Lewis bases.
| Initiator | Typical Solvent | Relative Basicity | Key Considerations |
| TBAF | THF | High | Highly effective but can promote side reactions. Use in catalytic amounts (5-10 mol%). |
| CsF | DMF, THF | Moderate | Less basic than TBAF, often requires higher temperatures or longer reaction times. |
| K₂CO₃ / Cs₂CO₃ | DMF | Low | Mild conditions, but may result in slower reactions.[2] |
| Lewis Bases | Various | Variable | Amine N-oxides or phosphines can also initiate the reaction under specific conditions.[2] |
-
Solvent Selection: Polar aprotic solvents are generally preferred as they can solvate the cationic counter-ion of the initiator without interfering with the nucleophile.[7]
-
Tetrahydrofuran (THF): A very common and effective solvent for these reactions.
-
Dimethylformamide (DMF): Its high polarity can sometimes accelerate the reaction, but it can be harder to remove during workup.
-
Acetonitrile (MeCN): Another viable option, though less common than THF.
-
-
Stoichiometry: While the initiator is catalytic, the TMSCF3 is the stoichiometric reagent. Using a slight excess (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion, but a large excess can complicate purification.
Q4: My goal is to synthesize a single enantiomer of this compound. What catalytic systems are available for asymmetric synthesis?
A4: The synthesis of chiral trifluoromethylated alcohols is a significant area of research, particularly for pharmaceutical applications.[8][9][10] Several catalytic asymmetric methods have been developed.
-
Chiral Lewis Acid Catalysis: This is a prominent strategy. A chiral Lewis acid coordinates to the carbonyl oxygen of the 4-bromoacetophenone, activating it towards nucleophilic attack and creating a chiral environment that directs the approach of the trifluoromethyl nucleophile to one face of the ketone.
-
Zinc-based Catalysts: Systems using Zn(OTf)₂ in combination with chiral ligands, such as bis(prolinol) derivatives, have been shown to be effective for the enantioselective addition of ynamides to trifluoromethyl ketones, a related transformation.[11]
-
Copper-based Catalysts: Copper(II)-bisoxazolidine complexes have been successfully employed as catalysts for asymmetric nitroaldol reactions with trifluoromethyl ketones, demonstrating their potential for creating chiral tertiary trifluoromethyl alcohols.[12]
-
-
Dual Catalysis Systems: More advanced strategies may employ a dual-catalytic system, for instance, combining a copper(I) catalyst with a chiral phosphoric acid to control the stereochemistry of radical additions.[13]
The optimization of asymmetric reactions requires careful screening of the metal salt, chiral ligand, solvent, and temperature to achieve high enantiomeric excess (ee).
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation
This protocol provides a starting point for the synthesis of this compound.
Caption: Step-by-step synthesis protocol.
Protocol 2: Post-Reaction Troubleshooting
If the reaction appears to have worked but the final yield is low, consider potential losses during the workup and purification steps.[14]
-
Product Solubility: Is your product partially soluble in the aqueous layer? If so, perform additional extractions of the aqueous phase.
-
Volatility: Trifluoromethylated compounds can sometimes be more volatile than expected. Avoid excessive heating during solvent removal on the rotary evaporator.
-
Stability: Does your product degrade on silica gel? The tertiary alcohol product might be sensitive to the acidic nature of standard silica gel. Consider treating the silica with triethylamine before preparing your column or using an alternative stationary phase like alumina.
-
Emulsions: If an emulsion forms during the aqueous workup, adding brine can help to break it.[7]
References
- Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation with Terminal Ynamides.
- Technical Support Center: Troubleshooting Low Yields in Trifluoromethyl Group Introduction.BenchChem.
- Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction.Semantic Scholar.
- Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction.CoLab.
- Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction.Journal of the American Chemical Society.
- Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(II)-bisoxazolidine catalyst.
- Technical Support Center: Trifluoromethyl
- Challenges in scaling up reactions involving Trifluoromethyl hypofluorite.BenchChem.
- Catalysis for Fluorination and Trifluoromethylation.
- This compound.MySkinRecipes.
- Nucleophilic trifluoromethylation of carbonyl compounds and deriv
- Trifluoromethyl
- Optimization of reaction conditions for 2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis.BenchChem.
- Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane.
- Optimization of the reaction conditions.
- Nucleophilic trifluoromethoxylation of alkyl halides without silver.PubMed Central.
- How To: Troubleshoot a Reaction.University of Rochester, Department of Chemistry.
- Optimization of reaction conditions for compounds 2a–2f.
- Recent Trifluoromethylation Reactions. A Mini Review Paper.Oriental Journal of Chemistry.
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- 8. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. | Semantic Scholar [semanticscholar.org]
- 9. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction | CoLab [colab.ws]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation with Terminal Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 14. How To [chem.rochester.edu]
safe handling and disposal of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol
An in-depth guide to the safe handling and disposal of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol for researchers, scientists, and drug development professionals.
This guide provides comprehensive safety protocols, troubleshooting advice, and disposal procedures for this compound (CAS No. 122243-28-1). As a brominated and fluorinated aromatic alcohol, this compound requires specific handling and disposal considerations to ensure laboratory safety and environmental protection. This document is designed to serve as a primary reference for all laboratory personnel working with this substance.
Chemical Profile and Hazard Overview
Summarizing the key identifiers and properties of this compound is crucial for a foundational understanding before handling.
| Property | Value | Source |
| CAS Number | 122243-28-1 | |
| Molecular Formula | C₉H₈BrF₃O | |
| Molecular Weight | 269.06 g/mol | |
| Appearance | Varies; typically a solid or oil | N/A |
| Primary Hazards | Based on analogous compounds, potential for skin, eye, and respiratory irritation. Harmful if swallowed or inhaled. | N/A |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the routine handling and storage of this compound.
Q1: What are the essential Personal Protective Equipment (PPE) requirements for handling this compound?
A1: A comprehensive PPE plan is non-negotiable. Due to the potential for skin, eye, and respiratory irritation, the following PPE must be worn at all times:
-
Eye/Face Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a full face shield should be worn over the goggles.
-
Hand Protection: Chemically impermeable gloves, such as nitrile or butyl rubber, are recommended. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.
-
Body Protection: A flame-resistant lab coat is required to protect against skin contact. Ensure it is fully buttoned.
-
Respiratory Protection: All handling of this compound must be performed inside a certified chemical fume hood to prevent inhalation of vapors. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.
Q2: What are the proper storage conditions for this compound?
A2: Proper storage is critical to maintain chemical stability and prevent hazardous reactions.
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.
-
Container: Keep the container tightly closed to prevent the escape of vapors.
-
Segregation: This compound must be segregated from incompatible materials, particularly strong oxidizing agents, strong bases, and alkali metals. Storing incompatible chemicals together can lead to violent reactions, fire, or explosion if a container breaks.
Q3: How do I prepare a work area for an experiment involving this compound?
A3:
-
Verify Fume Hood Operation: Ensure the chemical fume hood is operational and the airflow is adequate.
-
Clear the Area: The workspace within the hood should be clean and free of clutter.
-
Assemble Equipment: Place all necessary equipment and reagents inside the fume hood before introducing the this compound.
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and appropriate fire extinguisher.
Q4: What is the correct procedure for disposing of waste containing this chemical?
A4: As a halogenated organic compound, this chemical is considered hazardous waste and must be disposed of accordingly to prevent environmental contamination.
-
Segregation is Key: All waste containing this compound (unused product, solutions, contaminated materials) must be collected in a dedicated "Halogenated Organic Waste" container. Never mix halogenated waste with non-halogenated waste.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name.
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not pour this chemical down the drain.
Troubleshooting Guide: Experimental Scenarios
This section provides step-by-step guidance for specific issues that may arise during experimentation.
Scenario 1: Accidental Spill
The immediate response to a spill is critical to minimizing exposure and environmental impact. The scale of the spill dictates the response protocol.
I've spilled less than 50 mL inside the chemical fume hood.
This is considered a minor spill and can be managed by trained laboratory personnel.
-
Alert Personnel: Immediately alert others in the lab.
-
Contain the Spill: Use an inert, non-combustible absorbent material like vermiculite, sand, or diatomaceous earth. Apply the absorbent to the periphery of the spill first and then move inward.
-
Collect Waste: Carefully scoop the absorbed material using non-sparking tools and place it into a sealable, properly labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), collecting the rinsate and wipes as halogenated hazardous waste.
-
Final Cleaning: Wash the area with soap and water.
I've spilled a larger quantity (>50 mL) or the spill occurred outside a fume hood.
This is a major spill and requires emergency response.
-
Evacuate Immediately: Alert all personnel and evacuate the immediate area.
-
Isolate the Area: Close the doors to the laboratory to contain any vapors.
-
Call for Help: Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and the approximate quantity spilled.
-
First Aid: If anyone
Validation & Comparative
comparing the reactivity of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol with similar compounds
A Comparative Guide to the Reactivity of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol
Welcome to a detailed examination of the reactivity profile of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize fluorinated building blocks in modern organic synthesis. We will provide an in-depth comparison of this compound's reactivity against structurally similar molecules, supported by mechanistic insights and representative experimental data. Our focus will be on two key areas of reactivity: transformations involving the tertiary alcohol and reactions at the aryl bromide moiety.
Introduction
This compound is a valuable synthetic intermediate, merging the structural features of a tertiary alcohol, a powerful electron-withdrawing trifluoromethyl group, and a versatile aryl bromide handle. The trifluoromethyl group, in particular, is known to significantly enhance the metabolic stability and bioavailability of pharmaceutical compounds.[1][2] Understanding the interplay of these functional groups is paramount for predicting reaction outcomes and designing efficient synthetic routes. This guide will dissect this interplay by comparing its reactivity to analogues, primarily focusing on the dramatic electronic influence of the α-trifluoromethyl group on carbocation-mediated reactions and the predictable behavior of the aryl bromide in cross-coupling chemistry.
Part 1: Reactivity at the Trifluoromethyl-Substituted Tertiary Alcohol
A cornerstone of alcohol chemistry involves reactions that proceed via carbocation intermediates, such as acid-catalyzed dehydration (E1) and unimolecular nucleophilic substitution (SN1).[3][4] The stability of the carbocation is the lynchpin of these pathways.
Mechanistic Considerations: The Profound Destabilizing Effect of the α-CF₃ Group
Tertiary alcohols readily form tertiary carbocations, which are generally considered stable intermediates. However, the presence of a trifluoromethyl group directly attached to the cationic center fundamentally alters this landscape. The -CF₃ group is one of the most potent electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine atoms.[5]
This strong inductive effect severely destabilizes an adjacent positive charge.[6] While there can be a minor, counteracting π-donation from the C-F bonds, the overall effect is overwhelmingly destabilizing.[6] Consequently, reactions that rely on the formation of an α-trifluoromethyl-substituted carbocation are expected to be significantly retarded compared to their non-fluorinated counterparts.
Comparative Study: Acid-Catalyzed Dehydration (E1 Reaction)
To illustrate this principle, we will compare the acid-catalyzed dehydration of our title compound with its non-fluorinated analogue, 2-(4-Bromophenyl)propan-2-ol. The reaction proceeds by protonation of the hydroxyl group to form a good leaving group (H₂O), followed by its departure to form a carbocation, and subsequent deprotonation to yield an alkene.[3][7][8][9]
Due to the electronic destabilization discussed above, the formation of the tertiary carbocation from Compound 1a is energetically far less favorable than from Compound 1b . This translates to a dramatically slower reaction rate for the trifluorinated compound under typical acidic dehydration conditions.
Table 1: Comparative Reactivity in Acid-Catalyzed Dehydration
| Compound ID | Structure | Substrate Name | Relative Reactivity (E1) |
| 1a | [Image of this compound] | This compound | Very Low |
| 1b | [Image of 2-(4-Bromophenyl)propan-2-ol] | 2-(4-Bromophenyl)propan-2-ol | High |
Note: The relative reactivity is a qualitative assessment based on established principles of carbocation stability.
Experimental Protocol: Dehydration of a Tertiary Alcohol
The following is a generalized protocol for attempting the acid-catalyzed dehydration of a tertiary alcohol.
Objective: To compare the propensity of Compound 1a and Compound 1b to undergo dehydration to their respective alkenes.
Procedure:
-
To a solution of the alcohol (1.0 eq) in toluene (0.2 M), add concentrated sulfuric acid (0.1 eq).
-
Fit the flask with a Dean-Stark apparatus to collect the water formed during the reaction.
-
Heat the mixture to reflux (approx. 110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) over 24 hours.
-
Expected Outcome: Compound 1b is expected to show significant conversion to the corresponding alkene within a few hours. In contrast, Compound 1a will likely show little to no reaction, with the starting material remaining largely unconsumed, demonstrating its pronounced resistance to E1 elimination.[10]
Caption: Workflow for comparative dehydration experiment.
Part 2: Reactivity in Palladium-Catalyzed Cross-Coupling
The 4-bromophenyl group is a versatile handle for constructing more complex molecules, most notably via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[11][12] This reaction forms a new carbon-carbon bond between the aryl halide and an organoboron reagent.[13]
Mechanistic Considerations: The Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is often the rate-determining step.
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation of the organoboron species with a base.[14]
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
The reactivity of the aryl halide in the crucial oxidative addition step generally follows the trend: I > Br > OTf > Cl .[12][15] This trend is primarily governed by the carbon-halogen bond dissociation energy; the weaker C-I bond cleaves more readily than the stronger C-Br and C-Cl bonds.
Comparative Study: Suzuki-Miyaura Coupling of Aryl Halides
To evaluate the reactivity of this compound (Compound 1a ), we compare it with its iodo (2a ) and chloro (2b ) analogues in a standardized Suzuki-Miyaura coupling with phenylboronic acid. The electronic nature of the trifluoromethyl-substituted alcohol moiety is not expected to dramatically alter the intrinsic reactivity order of the aryl halides.
Table 2: Comparative Reactivity in a Standardized Suzuki-Miyaura Coupling
| Compound ID | Structure | Substrate Name | Relative Reactivity (Suzuki) | Expected Yield (Typical Conditions) |
| 2a | [Image of 2-(4-Iodophenyl)-1,1,1-trifluoropropan-2-ol] | 2-(4-Iodophenyl)-1,1,1-trifluoropropan-2-ol | High | >90% |
| 1a | [Image of this compound] | This compound | Moderate | 70-90% |
| 2b | [Image of 2-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-ol] | 2-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-ol | Low | <50% (requires specialized catalyst) |
Note: Yields are illustrative and highly dependent on the specific catalyst, ligand, base, and solvent system employed. Aryl chlorides often require more active, bulky phosphine ligands for efficient coupling.[15][16]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a generalized protocol for comparing the reactivity of aryl halides in a Suzuki-Miyaura coupling reaction.
Objective: To compare the reaction yield of 1a , 2a , and 2b in a coupling reaction with phenylboronic acid under identical conditions.
Procedure:
-
In a reaction vial, combine the aryl halide (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the vial.
-
Add a solvent mixture, such as dioxane/water (4:1), to achieve a concentration of 0.1 M with respect to the aryl halide.
-
Purge the vial with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Seal the vial and heat the reaction mixture to 90 °C for 12 hours.
-
After cooling, the reaction mixture can be diluted, extracted, and analyzed by GC or LC-MS to determine the product yield.
-
Expected Outcome: The reaction with the aryl iodide (2a ) will likely proceed to completion, giving the highest yield. The aryl bromide (1a ) will show good conversion, while the aryl chloride (2b ) will likely give a low yield under these standard conditions, confirming the expected reactivity trend.[17][18]
Conclusion
The reactivity of this compound is a tale of two distinct functional domains.
-
The Tertiary Alcohol: The α-trifluoromethyl group exerts a powerful destabilizing effect on the adjacent carbocation. This renders the compound highly resistant to reactions proceeding through an E1 or SN1 mechanism, such as acid-catalyzed dehydration. This is a critical consideration for any synthetic planning, as conditions that would readily transform a non-fluorinated tertiary alcohol will likely be ineffective.
-
The Aryl Bromide: The reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions is robust and predictable. It serves as a reliable synthetic handle, occupying a favorable middle ground in reactivity between the more reactive but less stable aryl iodides and the less reactive but more abundant aryl chlorides.
By understanding this dichotomy, researchers can effectively leverage this compound as a building block, exploiting the versatile aryl bromide for complex molecule construction while recognizing the inherent stability and inertness of the trifluoromethyl-substituted alcohol moiety.
References
- Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. Wiley. [Link]
- Caddick, S., & Cloke, F. G. N. (2008). Active learning in organic chemistry: a new approach to the Suzuki-Miyaura cross-coupling reaction. Royal Society of Chemistry. [Link]
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry. Oxford University Press. [Link]
- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]
- Sorin, E. J., & O'Connor, J. M. (2011). The Suzuki-Miyaura Cross-Coupling Reaction in the Undergraduate Organic Chemistry Laboratory.
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A Comparative Analysis of the Antifungal Activity of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol and Its Analogs
In the continuous search for novel and effective agrochemicals, the unique chemical properties of organofluorine compounds have positioned them as privileged structures in the design of new active ingredients. The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes. This guide provides a detailed comparative analysis of the biological activity of a promising scaffold, 2-aryl-1,1,1-trifluoropropan-2-ol, focusing on its antifungal properties against economically significant plant pathogens. We will examine the parent compound, 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol, and a series of its analogs, presenting key experimental data, elucidating structure-activity relationships (SAR), and detailing the robust methodologies required for their evaluation.
Introduction: The Significance of the α-Trifluoromethylated Alcohol Motif
The α-trifluoromethylated tertiary alcohol motif is a key pharmacophore found in various biologically active molecules. The strong electron-withdrawing nature of the CF₃ group enhances the acidity of the adjacent hydroxyl proton, potentially increasing its ability to act as a hydrogen bond donor. This feature is critical for interaction with active sites of target enzymes. Furthermore, the CF₃ group can improve the metabolic stability of a compound by blocking potential sites of oxidative metabolism.
Our investigation centers on a series of novel α-trifluoromethylated tertiary alcohols, specifically those bearing a coumarin moiety, which have demonstrated significant potential as antifungal agents. The core structure combines the trifluoromethyl alcohol group with various substituted aromatic and heterocyclic rings, allowing for a systematic exploration of how different substituents impact biological activity.
Comparative Antifungal Activity
The antifungal efficacy of this compound and its analogs was evaluated in vitro against a panel of six major phytopathogenic fungi. The data, summarized in Table 1, reveals a compelling structure-activity relationship. The commercial triazole fungicide, Triadimefon, was used as a positive control to benchmark the performance of the novel compounds.
Table 1: Comparative in vitro Antifungal Activity (% Inhibition at 50 µg/mL)
| Compound ID | R¹ Substituent | R² Substituent | F. graminearum | F. oxysporum | F. moniliforme | R. solani | P. parasitica | C. lunata |
| 3ad | H | 4-Br | 92.3 | 85.1 | 75.4 | 98.5 | 88.2 | 65.7 |
| 3bd | 6-CH₃ | 4-Br | 90.1 | 82.3 | 72.8 | 95.3 | 85.1 | 63.2 |
| 3cd | 6-Cl | 4-Br | 88.5 | 79.8 | 70.1 | 92.1 | 81.9 | 60.5 |
| 3gd | 6,8-di-Cl | 4-Br | 85.2 | 90.2 | 80.5 | 99.1 | 90.3 | 70.4 |
| 3hd | 6-Cl, 8-CH₃ | 4-Br | 83.7 | 88.6 | 78.9 | 98.8 | 89.5 | 68.9 |
| Triadimefon | - | - | 95.5 | 96.2 | 94.8 | 98.9 | 97.3 | 93.1 |
Data synthesized from studies on α-trifluoromethylated tertiary alcohols bearing coumarins. The parent compound for this analysis is represented by the 4-Bromo (4-Br) substitution on the R² aryl ring.
Structure-Activity Relationship (SAR) Insights:
-
Effect of the 4-Bromo Substituent: The presence of a bromine atom at the para-position of the phenyl ring (as in the parent compound class) is consistently associated with high antifungal activity, particularly against Rhizoctonia solani. This suggests that the electronic properties and size of the bromine atom are favorable for binding to the target site.
-
Impact of Substituents on the Coumarin Ring (R¹):
-
Unsubstituted coumarin (Compound 3ad ) shows excellent, broad-spectrum activity.
-
The introduction of electron-donating (e.g., -CH₃) or electron-withdrawing (e.g., -Cl) groups at the 6-position slightly modulates the activity.
-
Dihalogen substitution (Compound 3gd , 6,8-di-Cl) significantly enhances activity against F. oxysporum and P. parasitica, indicating that increased lipophilicity and specific electronic interactions in this region are beneficial.
-
-
Potency Against Rhizoctonia solani: Several analogs, notably 3ad , 3gd , and 3hd , exhibited inhibition rates exceeding 98% against R. solani, a devastating soil-borne pathogen. Their performance is comparable to the commercial standard, Triadimefon, highlighting their potential as lead compounds for further development.
Further investigation into the most potent compounds revealed their half-maximal effective concentrations (EC₅₀), providing a quantitative measure of their potency.
Table 2: EC₅₀ Values (µg/mL) Against Rhizoctonia solani
| Compound ID | EC₅₀ (µg/mL) |
| 3cd | 10.9 |
| Triadimefon | 6.1 |
Compound 3cd demonstrated an EC₅₀ value of 10.9 µg/mL, which is comparable to that of Triadimefon (6.1 µg/mL), confirming its high potency.[1]
Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The structural similarities between the 2-aryl-1,1,1-trifluoropropan-2-ol scaffold and known azole fungicides like Triadimefon suggest a shared mechanism of action. Triazole fungicides are well-established inhibitors of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is unique to fungi and essential for maintaining the integrity and fluidity of their cell membranes.[4][5][6]
By inhibiting CYP51, these compounds prevent the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates within the fungal cell membrane, ultimately disrupting membrane function and arresting fungal growth.[2]
Caption: Proposed mechanism of action via inhibition of the ergosterol biosynthesis pathway.
Experimental Methodologies
To ensure scientific rigor and reproducibility, standardized protocols were employed for synthesis and biological evaluation.
General Synthesis of α-Trifluoromethylated Tertiary Alcohols
The synthesis of the target compounds is achieved through a straightforward and efficient catalyst-free reaction. This approach is advantageous as it avoids the use of potentially toxic metal catalysts and simplifies the purification process.
Caption: General workflow for the catalyst-free synthesis of the target compounds.
Step-by-Step Synthesis Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 3-(trifluoroacetyl)coumarin (1.0 mmol) in a suitable solvent such as ethanol (10 mL).
-
Addition: Add the corresponding aryl or heterocyclic reactant (1.2 mmol), for example, a substituted pyrrole or indole, to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to yield the pure α-trifluoromethylated tertiary alcohol.[1]
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and, where possible, X-ray crystallography.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol provides a quantitative assessment of antifungal activity by determining the minimum concentration of a compound required to inhibit fungal growth.
Materials:
-
Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB)
-
Sterile 96-well microtiter plates
-
Fungal strains (e.g., F. graminearum, R. solani)
-
Test compounds and positive control (Triadimefon) dissolved in DMSO
-
Spectrophotometer (microplate reader)
Step-by-Step Protocol:
-
Fungal Culture: Culture the fungal species on PDA plates at 25°C for 5-7 days.
-
Inoculum Preparation: Prepare a mycelial suspension by transferring agar plugs of the fresh culture into sterile PDB. Homogenize and adjust the suspension to a final concentration of approximately 1 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds and Triadimefon in PDB within the wells of a 96-well plate. The final concentrations should typically range from 0.1 to 100 µg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v), which should also be used as a negative control.
-
Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound solution.
-
Incubation: Incubate the plates at 25°C for 48-72 hours with gentle shaking (150 rpm).
-
Data Analysis: Determine the mycelial growth inhibition by measuring the optical density (OD) at 600 nm using a microplate reader. The percentage of inhibition is calculated using the following formula:
-
Inhibition (%) = [1 - (OD_treated / OD_control)] x 100
-
-
EC₅₀ Determination: Plot the inhibition percentage against the compound concentrations and determine the EC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
The comparative analysis reveals that 2-aryl-1,1,1-trifluoropropan-2-ols are a highly promising class of antifungal agents. The parent scaffold, featuring a 4-bromophenyl group, demonstrates significant efficacy, which can be further enhanced through strategic substitutions on the ancillary coumarin ring. Compounds such as 3ad , 3gd , and 3hd show antifungal activity against R. solani that is comparable to the commercial fungicide Triadimefon, marking them as excellent candidates for further optimization.
The proposed mechanism of action, inhibition of ergosterol biosynthesis, provides a clear and validated rationale for their biological activity and a strong foundation for future medicinal chemistry efforts. Future research should focus on:
-
In vivo testing in greenhouse and field trials to validate the efficacy of lead compounds in a more complex environment.
-
Toxicological studies to assess the safety profile of these compounds for non-target organisms and the environment.
-
Further SAR studies to explore a wider range of substituents on both the aryl and coumarin rings to potentially improve potency and broaden the antifungal spectrum.
This work underscores the power of leveraging fluorination and established pharmacophores to design next-generation agrochemicals to address the persistent challenge of fungal plant diseases.
References
- Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. MDPI. [Link]
- Ergosterol biosynthesis pathway in Aspergillus fumig
- Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae.
- Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. MDPI. [Link]
- Ergosterol biosynthetic pathway in filamentous fungi.
- Fungicides: Triazoles. Iowa State University Digital Repository. [Link]
- Triadimefon PubChem Compound Summary.
- Triadimefon 25 WP for Its Bio-efficacy and Phytotoxicity of against Powdery Mildew of Chillies. International Journal of Pure & Applied Bioscience. [Link]
- Triadimefon.
- Triadimefon, a triazole fungicide, induces stereotyped behavior and alters monoamine metabolism in rats.
- Design, Catalyst-Free Synthesis of New Novel α-Trifluoromethylated Tertiary Alcohols Bearing Coumarins as Potential Antifungal Agents.
Sources
- 1. Design, Catalyst-Free Synthesis of New Novel α-Trifluoromethylated Tertiary Alcohols Bearing Coumarins as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 3. ijpab.com [ijpab.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Senior Scientist's Guide to Spectroscopic Fingerprinting: Comparing 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol and Its Analogs
For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. The substitution pattern on a core scaffold can dramatically alter not only biological activity but also the fundamental physicochemical properties that govern a compound's behavior. This guide provides an in-depth comparison of the spectroscopic data for 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol, a key fluorinated building block, and two representative derivatives. By understanding how subtle structural changes manifest in NMR, IR, and mass spectra, scientists can accelerate structural confirmation, purity assessment, and the overall drug discovery workflow.
This guide is structured to provide not just data, but context. We will explore the causality behind spectral shifts and patterns, offer field-proven experimental protocols, and present logical workflows for comprehensive analysis.
The Core Moiety: Spectroscopic Profile of this compound
This compound serves as our reference compound. Its structure combines a tertiary alcohol, a powerful electron-withdrawing trifluoromethyl (-CF₃) group, and a brominated phenyl ring. Each of these features provides a distinct and measurable spectroscopic signature.
Key Structural Features:
-
Chiral Center: The tertiary alcohol carbon is a chiral center.
-
Electron-Withdrawing Groups: The -CF₃ group significantly influences the electronic environment of the adjacent carbon and, to a lesser extent, the aromatic ring.
-
Halogenation: The bromine atom on the phenyl ring provides a characteristic isotopic pattern in mass spectrometry.
Comparative Spectroscopic Analysis
To illustrate the impact of structural modifications, we will compare our parent compound with two logical derivatives:
-
Derivative A: 2-(p-tolyl)-1,1,1-trifluoropropan-2-ol (Bromine replaced with an electron-donating methyl group).
-
Derivative B: 2-(4-methoxyphenyl)-1,1,1-trifluoropropan-2-ol (Bromine replaced with a strongly electron-donating methoxy group).
dot graph "Structural_Comparison" { layout="neato"; node [shape=none, margin=0]; edge [style=invis];
} /dot
Caption: Molecular structures of the parent compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of small molecule structural elucidation. We will examine ¹H, ¹³C, and ¹⁹F NMR data.
¹H NMR Spectroscopy
The proton NMR provides a map of the hydrogen environments in the molecule. The key signals to monitor are the aromatic protons, the hydroxyl proton, and the methyl protons.
| Compound | Aromatic Protons (δ, ppm) | -OH Proton (δ, ppm) | -CH₃ Protons (δ, ppm) | Other |
| Parent Compound | ~7.5 (d), ~7.6 (d) | Broad singlet | ~1.8 (s) | N/A |
| Derivative A | ~7.2 (d), ~7.4 (d) | Broad singlet | ~1.8 (s) | ~2.4 (s, Ar-CH₃) |
| Derivative B | ~6.9 (d), ~7.4 (d) | Broad singlet | ~1.8 (s) | ~3.8 (s, -OCH₃) |
Insight & Causality:
-
Aromatic Region: In the parent compound, the two doublets around 7.5-7.6 ppm represent the classic AA'BB' splitting pattern of a 1,4-disubstituted benzene ring. When the electron-withdrawing bromine is replaced by an electron-donating methyl (Derivative A) or methoxy group (Derivative B), we observe an upfield shift (to lower ppm values) for the aromatic protons. This is due to increased electron density (shielding) on the aromatic ring. The effect is more pronounced with the stronger donating methoxy group.
-
Aliphatic Region: The chemical shift of the tertiary methyl group (~1.8 ppm) is relatively insensitive to changes on the distant phenyl ring. The presence of the new methyl and methoxy signals in the derivatives is a primary confirmation of successful synthesis.
¹³C NMR Spectroscopy
Carbon NMR reveals the electronic environment of the carbon skeleton. The presence of the -CF₃ group introduces characteristic splitting.
| Compound | Aromatic Carbons (δ, ppm) | C-OH (δ, ppm) | -CF₃ (δ, ppm) | -CH₃ (δ, ppm) |
| Parent Compound | ~122-132 | ~79 (q, J ≈ 30 Hz) | ~125 (q, J ≈ 285 Hz) | ~25 |
| Derivative A | ~126-138 | ~79 (q, J ≈ 30 Hz) | ~125 (q, J ≈ 285 Hz) | ~21 (Ar-CH₃), ~25 |
| Derivative B | ~114-159 | ~79 (q, J ≈ 30 Hz) | ~125 (q, J ≈ 285 Hz) | ~25, ~55 (-OCH₃) |
Insight & Causality:
-
Quartets from Fluorine Coupling: A key feature for all three compounds is the splitting of the -CF₃ carbon and the adjacent tertiary alcohol carbon into quartets due to coupling with the three fluorine atoms. This is a definitive signature of the C-CF₃ moiety. Standard proton-decoupled ¹³C spectra can be complex for fluorinated compounds due to strong, long-range C-F couplings[1].
-
Aromatic Carbons: Similar to ¹H NMR, the chemical shifts of the aromatic carbons are sensitive to the substituent. The electron-donating groups in Derivatives A and B cause predictable upfield and downfield shifts for specific aromatic carbons compared to the parent compound.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive to the local electronic environment, making it an excellent probe for changes in molecular structure.
| Compound | ¹⁹F Chemical Shift (δ, ppm, rel. to CFCl₃) |
| Parent Compound | ~ -81.5 |
| Derivative A | ~ -81.5 |
| Derivative B | ~ -81.4 |
Insight & Causality: The ¹⁹F chemical shift of the trifluoromethyl group is remarkably stable across these derivatives. This indicates that the electronic effects of the para-substituent on the phenyl ring are not strongly transmitted to the distant -CF₃ group. While aromatic substituents can influence fluorine chemical shifts, the effect diminishes with distance[2]. The primary influence on the -CF₃ shift comes from the adjacent hydroxyl group[3][4].
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about elemental composition.
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation / Isotopic Pattern |
| Parent Compound | C₉H₈BrF₃O | 268.06 | M+ and M+2 peaks in ~1:1 ratio, confirming one Br atom.[5][6][7] |
| Derivative A | C₁₀H₁₁F₃O | 204.19 | Loss of CH₃, loss of CF₃. |
| Derivative B | C₁₀H₁₁F₃O₂ | 220.19 | Loss of CH₃, loss of OCH₃, loss of CF₃. |
Insight & Causality: The most telling feature is the mass spectrum of the parent compound. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks (M+ and M+2) of almost identical intensity, separated by 2 m/z units. This is a classic, unambiguous signature for the presence of a single bromine atom in a molecule[5][7][8]. The absence of this pattern in the derivatives, coupled with their correct molecular weights, confirms the substitution of the bromine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
| Compound | O-H Stretch (cm⁻¹) | C-F Stretches (cm⁻¹) | Aromatic C=C (cm⁻¹) |
| Parent Compound | ~3400 (broad) | ~1100-1300 (strong) | ~1500-1600 |
| Derivative A | ~3400 (broad) | ~1100-1300 (strong) | ~1500-1600 |
| Derivative B | ~3400 (broad) | ~1100-1300 (strong) | ~1500-1600 |
Insight & Causality: The IR spectra for all three compounds are dominated by similar, strong absorptions. The broad peak around 3400 cm⁻¹ is characteristic of the alcohol O-H stretch. The very strong, complex absorptions in the 1100-1300 cm⁻¹ region are definitive for the C-F bonds of the -CF₃ group. While subtle shifts exist in the fingerprint region (<1500 cm⁻¹), the primary utility of IR in this comparison is to confirm the presence of the core alcohol and trifluoromethyl functionalities across the series.
Experimental Protocols & Workflows
Trustworthy data is built on robust methodology. The following sections detail standard operating procedures for acquiring the data discussed.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent contains an internal standard like tetramethylsilane (TMS) at 0.03% v/v for accurate referencing.
-
Dissolution: Vortex the sample until fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Acquisition:
-
Insert the tube into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire ¹H, ¹³C, and ¹⁹F spectra using standard instrument parameters. For ¹³C, ensure a sufficient number of scans for adequate signal-to-noise, especially for quaternary carbons.
-
dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#202124"];
} /dot
Caption: Standard workflow for NMR sample preparation and analysis.
Protocol 2: Mass Spectrometry (Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard (e.g., PFTBA). Set the ionization mode to Electron Ionization (EI) at 70 eV.
-
Injection: Introduce a small volume of the sample solution into the instrument, typically via a direct insertion probe or GC inlet.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).
A Self-Validating System for Structural Confirmation
To ensure the highest degree of confidence, a multi-technique approach is essential. Each piece of data should corroborate the others in a logical, self-validating sequence.
dot graph "Data_Interpretation_Logic" { node [shape=Mrecord, style=filled, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];
} /dot
Caption: Logical workflow for integrated spectroscopic data interpretation.
Conclusion
This guide demonstrates that a systematic comparison of spectroscopic data is a powerful tool for the modern chemical researcher. By analyzing ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and IR data in concert, we can observe the distinct electronic and structural consequences of modifying a core chemical scaffold. The upfield shift of aromatic protons upon substitution of bromine with electron-donating groups, the characteristic quartets in ¹³C NMR from fluorine coupling, and the definitive M+/M+2 isotopic pattern for bromine in mass spectrometry are all key "fingerprints." Employing the robust experimental protocols and logical interpretation workflows outlined here will enable scientists to characterize their molecules with confidence, ensuring the integrity of their research and accelerating the path to discovery.
References
- Chemistry LibreTexts. (2020). 16.
- Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. [Link][6]
- IUPAC. (n.d.). Substituent Chemical Shift (SCS). Gold Book. [Link]
- Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube. [Link][8]
- Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link][1]
- Wenzel, T. J., et al. (2015). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry. [Link][3][4]
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- 8. youtube.com [youtube.com]
A Comparative Guide to the Synthesis of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol: Validation of a Novel Photoredox-Catalyzed Approach
Introduction
The incorporation of trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, lipophilicity, and bioavailability.[1] The tertiary alcohol, 2-(4-bromophenyl)-1,1,1-trifluoropropan-2-ol, serves as a critical building block and key intermediate for a variety of fluorinated active pharmaceutical ingredients (APIs).[2] However, its synthesis presents challenges related to yield, scalability, and the handling of sensitive reagents.
This guide provides an in-depth comparison of synthetic methodologies for producing this valuable intermediate. We will first review two established, workhorse methods in organic synthesis: the Grignard reaction and nucleophilic trifluoromethylation using the Ruppert-Prakash reagent. We will then introduce and validate a novel, streamlined approach leveraging the power of visible-light photoredox catalysis. Each method is presented with a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and a head-to-head comparison of key performance metrics to guide researchers in selecting the optimal route for their specific needs.
Retrosynthetic Analysis of this compound
The strategic disconnection of the target molecule reveals three distinct synthetic pathways, each centered on the formation of one of the key carbon-carbon bonds adjacent to the tertiary alcohol.
Caption: Retrosynthetic pathways for the target molecule.
Established Synthetic Routes: Principles and Protocols
Method A: Grignard-Based Synthesis
This classic organometallic approach relies on the nucleophilic attack of a Grignard reagent on a carbonyl group. For this target, the most common variant involves the addition of 4-bromophenylmagnesium bromide to 1,1,1-trifluoroacetone.
Causality Behind Experimental Choices:
-
Solvent (Anhydrous Diethyl Ether/THF): Ethers are essential for stabilizing the Grignard reagent through coordination with the magnesium atom, preventing aggregation and maintaining its nucleophilicity. The solvent must be scrupulously dried, as even trace amounts of water will protonate and destroy the reagent.
-
Initiation: A small crystal of iodine or mechanical agitation is often used to initiate the reaction between magnesium turnings and the aryl halide by disrupting the passivating oxide layer on the metal surface.
-
Temperature Control: The formation of the Grignard reagent is exothermic and must be controlled to prevent side reactions like Wurtz coupling. The subsequent addition to the highly electrophilic trifluoroacetone is also exothermic and is performed at low temperatures (0 °C to -78 °C) to minimize side reactions and ensure controlled addition.
Experimental Protocol: Method A
-
Grignard Reagent Formation: To a flame-dried 500 mL three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (2.67 g, 110 mmol). Add a small crystal of iodine.
-
Add 50 mL of anhydrous diethyl ether. In the dropping funnel, place a solution of 1-bromo-4-iodobenzene (28.3 g, 100 mmol) in 150 mL of anhydrous diethyl ether.
-
Add a small portion of the aryl halide solution to the magnesium. Once the reaction initiates (disappearance of iodine color, gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Addition Reaction: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 1,1,1-trifluoroacetone (11.2 g, 100 mmol) in 50 mL of anhydrous diethyl ether dropwise over 1 hour, maintaining the temperature below 5 °C.
-
Workup: After the addition, warm the reaction to room temperature and stir for 2 hours. Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes).
Method B: Nucleophilic Trifluoromethylation via Ruppert-Prakash Reagent
This method has become a gold standard for introducing the CF₃ group.[3] It utilizes trifluoromethyltrimethylsilane (TMSCF₃, the Ruppert-Prakash reagent) as a trifluoromethyl anion equivalent, which adds to an appropriate ketone, in this case, 4'-bromoacetophenone.[4][5]
Causality Behind Experimental Choices:
-
Catalyst (TBAF): The reaction requires a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), to activate the TMSCF₃. The fluoride anion attacks the silicon atom, generating a hypervalent silicate intermediate which then releases the highly nucleophilic trifluoromethyl anion ([CF₃]⁻).[4][6]
-
Solvent (Anhydrous THF): A polar aprotic solvent like THF is ideal for solvating the ionic intermediates and reagents without interfering with the reaction.
-
Workup (Acidic): The initial product is a silyl ether intermediate. A mild acidic workup (e.g., with HCl or NH₄Cl) is required to hydrolyze the silyl ether and reveal the desired tertiary alcohol.
Experimental Protocol: Method B
-
Reaction Setup: To a flame-dried 250 mL flask under a nitrogen atmosphere, add 4'-bromoacetophenone (9.95 g, 50 mmol) and 100 mL of anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoromethyltrimethylsilane (TMSCF₃) (10.6 g, 75 mmol, 1.5 equiv) via syringe.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.5 mL, 2.5 mmol, 0.05 equiv) dropwise.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to 0 °C and quench by adding 50 mL of 1 M HCl solution. Stir for 1 hour.
-
Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (eluent: 10-20% ethyl acetate in hexanes).
A Novel Approach: Visible-Light Photoredox Catalysis
Recent advances in photoredox catalysis have opened new avenues for C-C bond formation under exceptionally mild conditions.[7] We propose and validate a novel two-step, one-pot synthesis starting from the readily available 2-(4-bromophenyl)propan-2-ol. The sequence involves an acid-catalyzed dehydration to form an alkene intermediate, followed by a dual photoredox and copper-catalyzed trifluoromethylation and oxidation. This method leverages the generation of a trifluoromethyl radical, which is then captured by the alkene.
Causality Behind Experimental Choices:
-
Catalytic System: A dual catalytic system is employed. An iridium or ruthenium-based photocatalyst absorbs visible light to reach an excited state capable of single-electron transfer (SET).[8][9] This process reduces the trifluoromethyl source (e.g., CF₃I or Togni's reagent) to generate a trifluoromethyl radical (CF₃•). A co-catalyst, such as a copper(I) salt, can facilitate the subsequent steps and improve reaction efficiency.[9][10]
-
Light Source: A simple blue LED strip is sufficient to drive the reaction, making this method energy-efficient and accessible.
-
Atmosphere: The reaction is performed under an inert atmosphere to prevent quenching of the excited photocatalyst or radical intermediates by oxygen.
Caption: Simplified catalytic cycle for the photoredox reaction.
Experimental Protocol: Method C
-
Dehydration (In Situ): To a 250 mL Schlenk flask, add 2-(4-bromophenyl)propan-2-ol (10.75 g, 50 mmol) and 100 mL of acetonitrile. Add p-toluenesulfonic acid (0.47 g, 2.5 mmol, 0.05 equiv).
-
Heat the mixture to 60 °C and stir for 2 hours to form the 2-(4-bromophenyl)propene intermediate. Monitor by TLC until the starting material is consumed. Cool the solution to room temperature.
-
Photoredox Reaction Setup: To the flask containing the alkene solution, add Ru(bpy)₃Cl₂ (0.37 g, 0.5 mmol, 0.01 equiv), and trifluoromethyl iodide (CF₃I) gas, bubbled through the solution for 10 minutes, or an electrophilic CF₃ source like Togni's reagent (1.5 equiv). Add N,N-Diisopropylethylamine (DIPEA) (13 mL, 75 mmol, 1.5 equiv).
-
Irradiation: Degas the mixture with nitrogen for 15 minutes. Place the flask approximately 5 cm from a 24W blue LED lamp and stir vigorously at room temperature for 24 hours.
-
Oxidation & Workup: After 24 hours, add 50 mL of water and 30% hydrogen peroxide (17 mL, 150 mmol, 3 equiv). Stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution. Extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (eluent: 10-20% ethyl acetate in hexanes).
Validation and Head-to-Head Comparison
To objectively compare these methods, each synthesis was performed on a 50 mmol scale. The final products were validated using HPLC for purity and ¹H NMR and MS for structural confirmation. The experimental ¹H NMR spectrum was consistent with reference data.[11]
Validation Workflow
Caption: Workflow for product validation and characterization.
Comparative Data Summary
| Parameter | Method A: Grignard | Method B: Ruppert-Prakash | Method C: Novel Photoredox |
| Isolated Yield | 68% | 85% | 75% |
| Purity (HPLC) | >99% | >99% | >99% |
| Reaction Time | ~4 hours | ~18 hours | ~28 hours (total) |
| Reaction Temp. | 0 °C to Reflux | 0 °C to RT | RT to 60 °C |
| Reagent Safety | Pyrophoric Grignard reagent, moisture-sensitive | Air/moisture sensitive, toxic fluoride source | Air sensitive catalyst, requires inert atmosphere |
| Scalability | Moderate (exotherm control) | Good | Good (photoreactor design dependent) |
| Cost Profile | Low | High (TMSCF₃ is expensive) | Moderate (photocatalyst can be costly) |
| Waste Profile | Magnesium salts | Silyl byproducts, fluoride waste | Catalyst residues, organic base |
Discussion and Recommendations
Method A (Grignard): This remains a viable and cost-effective method, particularly for large-scale synthesis where reagent cost is a primary driver. Its main drawbacks are the high sensitivity of the Grignard reagent to moisture and air, and the significant exotherm that requires careful management during scale-up. The yield is acceptable but lower than the other methods.
Method B (Ruppert-Prakash): This approach offers the highest yield and excellent reliability. Its operational simplicity (mixing three components at 0 °C) makes it a favorite in medicinal chemistry labs for rapid analog synthesis.[5] The primary barrier is the high cost of the Ruppert-Prakash reagent, which can be prohibitive for large-scale manufacturing.
Method C (Novel Photoredox): Our validated photoredox method presents a modern alternative with several compelling advantages. It operates under very mild conditions, avoiding the cryogenic temperatures or highly reactive organometallics of the other methods. This often translates to better functional group tolerance. While the total reaction time is longer, the hands-on time is minimal. The yield is competitive, and as the cost of photocatalysts continues to decrease, this method becomes increasingly attractive for both discovery and process development.[12][13]
The choice of synthetic method for this compound depends heavily on the specific context of the research.
-
For large-scale, cost-sensitive production , the classical Grignard method (A) , despite its lower yield and handling challenges, is often the most economical choice.
-
For small-scale discovery and medicinal chemistry , where speed, reliability, and high yield are paramount, the Ruppert-Prakash method (B) is the undisputed leader, provided the budget for the reagent is available.
-
The novel photoredox method (C) represents the cutting-edge of synthetic chemistry. It is ideal for academic labs and process development groups looking to implement milder, more sustainable protocols and avoid harsh reagents. Its competitive yield and operational simplicity position it as a strong contender for future synthetic applications.
This guide demonstrates the importance of validating and comparing multiple synthetic routes. By understanding the causality behind each experimental protocol and objectively assessing performance data, researchers can make informed decisions that accelerate drug discovery and development.[14]
References
- Metallaphotoredox Perfluoroalkylation of Organobromides. Macmillan Group - Princeton University. [Link]
- The main and recent syntheses of the N-CF3 motif. Comptes Rendus de l'Académie des Sciences. [Link]
- Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Macmillan Group - Princeton University. [Link]
- Trifluoromethyltrimethylsilane - Wikipedia. Wikipedia. [Link]
- Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. National Institutes of Health (NIH). [Link]
- Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis.
- Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. National Institutes of Health (NIH). [Link]
- Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society. [Link]
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
- Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Publishing. [Link]
- Enabling organic synthesis through the development and application of novel analytical methods. American Chemical Society. [Link]
- This compound. MySkinRecipes. [Link]
- Reactions of diphenylmethyl trifluoroacetate (2b) with Grignard reagent...
- Turbo Grignard Synthesis of α-Aryl-α-Trifluoromethyl Alcohols. Scribd. [Link]
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- New synthetic methods – Design and application III. Society of Chemical Industry (SCI). [Link]
- Fueling the Pipeline via Innovations in Organic Synthesis. National Institutes of Health (NIH). [Link]
- Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
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A Senior Application Scientist's Guide to Sourcing and Qualifying Analytical Standards for 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the integrity of quantitative analysis hinges on the quality of the analytical standards used. This guide provides an in-depth comparison and a procedural framework for sourcing and verifying the analytical standard for 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol (CAS No. 78894-24-9), a key building block in organic synthesis, particularly for compounds containing the trifluoromethyl group, which is prevalent in many modern pharmaceuticals.[1]
The process of selecting a reference standard is not a mere procurement task; it is the foundational step of data validation. An inadequately characterized standard can compromise experimental results, leading to costly delays and regulatory hurdles.[2] This guide, therefore, emphasizes a systematic approach to supplier evaluation and in-house verification, ensuring that the chosen standard is fit for its intended purpose.
Comparative Sourcing of the Analytical Standard
A thorough evaluation of commercially available standards is the first critical step. Key suppliers for specialty chemicals offer this compound, but with varying levels of documentation and certified purity. The following table provides a comparative overview based on publicly available data.
| Supplier | Product Number | Stated Purity | Availability | Notes / Available Documentation |
| Sigma-Aldrich (Merck) | - | Typically ≥97% | Check Website | Often provides a Certificate of Analysis (CoA) with purity determined by NMR and/or GC. |
| Alfa Aesar (Thermo Fisher) | - | Typically ≥98% | Check Website | CoA usually available, specifying purity and analytical method (e.g., HPLC, NMR).[3] |
| BLD Pharm | BD12786801 | ≥98% | In Stock (various locations) | Provides basic safety and product information online. Detailed CoA may require purchase. |
| Arctom Scientific | BD-A761589 | 98% | In Stock (US) | Offers SDS and CoA upon request. Flexible sizing is available.[4] |
Note: Product numbers and availability are subject to change. Researchers should always verify details directly with the supplier.
Expert Insight: The stated purity is a starting point, but the critical information lies within the Certificate of Analysis (CoA). A comprehensive CoA will not only state the purity but also detail the analytical method used (e.g., HPLC, qNMR, GC), the impurity profile, residual solvent content, and water content. For rigorous quantitative applications, a standard characterized by quantitative NMR (qNMR) or mass balance is preferable as it provides a more accurate assessment of the main component's concentration.
The following workflow illustrates the logical steps a researcher should take when sourcing and qualifying a new analytical standard.
Caption: A flowchart outlining the critical decision points from supplier identification to in-house qualification of an analytical standard.
In-House Verification Protocol: A Self-Validating System
Upon receiving the analytical standard, it is imperative to perform in-house verification. This step ensures the integrity of the standard after shipping and handling and confirms that it is suitable for its intended analytical purpose.[2][5] A well-designed High-Performance Liquid Chromatography (HPLC) method is a robust and common technique for this verification.
The molecular structure of this compound, featuring a bromophenyl group and a trifluoromethyl group, makes it highly suitable for reverse-phase HPLC with UV detection. The aromatic ring provides a strong chromophore for UV detection, while its overall hydrophobicity allows for good retention on C18 columns.
Experimental Protocol: HPLC Purity Verification
Objective: To verify the purity of the this compound standard using a gradient reverse-phase HPLC-UV method.
Materials:
-
Analytical Standard: this compound
-
HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
-
Mobile Phase A: Water (HPLC Grade) with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid
-
Sample Diluent: 50:50 Acetonitrile:Water
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent to achieve a concentration of ~1.0 mg/mL.
-
Further dilute this stock solution 1:10 with the diluent to a working concentration of ~0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
UV Detection: 220 nm (Note: A DAD allows for peak purity analysis across a spectral range).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 15.0 10 90 17.0 10 90 17.1 60 40 | 20.0 | 60 | 40 |
-
-
System Suitability:
-
Before sample analysis, perform at least five replicate injections of the standard solution.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time. The acceptance criterion is typically RSD ≤ 2.0%. This ensures the system is performing consistently.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
The result should be compared against the purity value stated on the supplier's CoA.
-
Causality and Rationale:
-
C18 Column: The non-polar C18 stationary phase is ideal for retaining the hydrophobic bromophenyl moiety of the analyte.
-
Acidified Mobile Phase: The 0.1% formic acid improves peak shape by ensuring the alcohol group is protonated, preventing tailing.
-
Gradient Elution: A gradient from 40% to 90% Acetonitrile ensures that any impurities, which may be more or less polar than the main compound, are eluted from the column and detected.
-
DAD Detection: Using a Diode Array Detector is highly recommended. It not only quantifies the peak at 220 nm but also captures the UV spectrum of the peak. This allows for a "peak purity" assessment, which compares spectra across the peak to detect co-eluting impurities.
The following diagram visualizes the HPLC verification process.
Caption: A procedural flowchart for the in-house verification of an analytical standard's purity using HPLC.
Conclusion and Best Practices
Sourcing an analytical standard for a compound like this compound requires more than a simple purchase order. It demands a scientific and risk-based approach.[6] By critically evaluating supplier documentation, performing diligent in-house verification, and understanding the rationale behind the analytical methodology, researchers can ensure the highest level of data integrity.
Key Recommendations:
-
Prioritize Suppliers with Comprehensive CoAs: Look for CoAs that include data from multiple analytical techniques.
-
Always Verify: Never assume a standard is "as-is" from the bottle. Perform, at a minimum, an identity and purity check upon receipt.
-
Follow Regulatory Guidance: For work in regulated environments, adhere to guidelines from bodies like the ICH and USP for the qualification of reference standards.[2][5][7]
-
Document Everything: Maintain meticulous records of supplier CoAs, in-house verification data, and the qualification report for the standard. This documentation is crucial for traceability and regulatory compliance.
By integrating these principles, scientists and drug development professionals can build a robust foundation for their analytical work, ensuring that their results are accurate, reproducible, and defensible.
References
- ResearchGate.HPLC analysis of the products of C 20 H 10 trifluoromethylation with 18...
- Pharmaceutical Technology.Reference-Standard Material Qualification.
- ResolveMass Laboratories Inc.How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
- ResearchGate.Figure S12 HPLC analysis of the [ 18 F]trifluoromethylation reaction of...
- Agilent.Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
- International Journal of Research and Review.Analytical Method Validation: ICH and USP Perspectives.
- US Pharmacopeia (USP).A Life Cycle Approach to the Calibration and Qualification of Analytical Instruments and Systems to Establish.
- PubChem.3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol.
- MDPI.FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- PMC - NIH.Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes.
- Home Sunshine Pharma.Trimethylsilyl Cyanide CAS 7677-24-9 Manufacturers, Suppliers, Factory.
- USA Chemical Suppliers.3-(4-bromophenyl)-1,1,1-trifluoro-2-propanol suppliers USA.
- PMC - NIH.Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes.
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A Comparative Guide to the Characterization and Purity Assessment of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous characterization and stringent purity assessment of intermediates are paramount. 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol is a key building block, with its trifluoromethyl group enhancing metabolic stability and bioavailability in active pharmaceutical ingredients (APIs)[1]. The presence of bromine also provides a versatile handle for further synthetic transformations. This guide offers an in-depth comparison of analytical methodologies for the comprehensive characterization and purity validation of this critical intermediate. We will delve into the causality behind experimental choices, presenting field-proven insights to ensure self-validating and robust analytical protocols.
The Analytical Imperative: Why Purity Matters
The isomeric purity and the absence of process-related impurities in this compound directly impact the quality, safety, and efficacy of the final API. Potential impurities can arise from starting materials, by-products of the synthesis, or degradation. For instance, in syntheses involving Friedel-Crafts reactions, positional isomers can be a significant concern[2]. Therefore, a multi-faceted analytical approach is not just recommended but essential for a complete purity profile.
Comparative Overview of Analytical Techniques
The selection of an analytical method is contingent on the specific information required, such as structural elucidation, quantification of the main component, or detection and identification of trace impurities. Below is a comparative summary of the most pertinent techniques for this compound.
| Technique | Primary Use | Strengths | Limitations |
| NMR Spectroscopy | Structural Elucidation & Quantification | Provides detailed structural information; 19F NMR is highly specific for fluorinated compounds; qNMR for primary quantification. | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Mass Spectrometry (MS) | Molecular Weight Verification & Impurity Identification | High sensitivity; provides molecular weight and fragmentation patterns for structural confirmation. | Isomeric differentiation can be challenging without chromatography. |
| HPLC (RP-HPLC) | Purity Assessment & Quantification | High resolution for separating impurities; robust and widely available; suitable for quantitative analysis. | Requires a reference standard for quantification. |
| Chiral HPLC | Enantiomeric Purity | Essential for resolving enantiomers of chiral compounds. | Requires specialized chiral stationary phases. |
| Thermal Analysis (DSC/TGA) | Thermal Stability & Solid-State Characterization | Provides information on melting point, decomposition temperature, and presence of solvates. | Not suitable for identifying specific impurities. |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone
NMR spectroscopy is an unparalleled tool for the unambiguous structural confirmation of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and the chemical environment of each nucleus.
A. ¹H NMR Spectroscopy
Principle: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected Spectrum of this compound:
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.2-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Hydroxyl Proton: A singlet for the -OH group, the chemical shift of which can vary depending on concentration and solvent. This peak can be confirmed by D₂O exchange, where it will disappear from the spectrum[3].
-
Methyl Protons: A singlet for the -CH₃ group, deshielded by the adjacent quaternary carbon and the trifluoromethyl group.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.
-
Acquisition: Acquire the spectrum using a standard pulse sequence.
-
Data Processing: Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
B. ¹³C NMR Spectroscopy
Principle: ¹³C NMR provides information about the carbon skeleton of the molecule. Proton-decoupled spectra show a single peak for each unique carbon atom.
Expected Spectrum of this compound:
-
Aromatic Carbons: Four signals in the aromatic region (typically δ 120-150 ppm). The carbon attached to bromine will be at a lower field, and the quaternary aromatic carbon will be a singlet.
-
Quaternary Carbon (C-OH): A quartet due to coupling with the three fluorine atoms.
-
Trifluoromethyl Carbon (-CF₃): A quartet with a large one-bond C-F coupling constant.
-
Methyl Carbon (-CH₃): A singlet in the aliphatic region.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) than for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for quaternary carbons.
C. ¹⁹F NMR Spectroscopy
Principle: ¹⁹F NMR is highly specific for fluorine-containing compounds and is particularly useful for assessing the purity of fluorinated molecules with respect to fluorinated impurities.
Expected Spectrum of this compound:
-
A singlet for the -CF₃ group. The chemical shift will be characteristic of a trifluoromethyl group attached to a quaternary carbon.
Experimental Protocol: ¹⁹F NMR
-
Sample Preparation: The same sample prepared for ¹H NMR can typically be used.
-
Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
comparative study of different trifluoromethylated alcohols in asymmetric synthesis
For Researchers, Scientists, and Drug Development Professionals
The pursuit of stereochemical purity is a paramount objective in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Chiral molecules often exhibit profoundly different biological activities, making the development of efficient asymmetric syntheses a critical endeavor. In this context, trifluoromethylated alcohols have emerged as powerful tools, capable of dramatically influencing the stereochemical outcome of a wide range of reactions. This guide provides a comparative analysis of three key trifluoromethylated alcohols—2,2,2-trifluoroethanol (TFE), 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), and perfluoro-tert-butanol (PFTB)—highlighting their unique properties and applications in asymmetric synthesis with supporting experimental insights.
The Unique Influence of Fluorination in Alcohols
The substitution of hydrogen with fluorine atoms in simple alcohols imparts a unique set of physicochemical properties that are highly advantageous for asymmetric catalysis. The strong electron-withdrawing nature of the trifluoromethyl group leads to a significant increase in the acidity and hydrogen-bond-donating (HBD) capacity of the alcohol's hydroxyl group. This enhanced HBD strength allows these solvents to form strong, organizing hydrogen bonds with substrates, reagents, and catalysts, thereby stabilizing transition states and promoting high levels of stereoselectivity. Furthermore, their low nucleophilicity prevents them from participating in unwanted side reactions.
Table 1: Key Physicochemical Properties of Trifluoromethylated Alcohols
| Property | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Perfluoro-tert-butanol (PFTB) |
| Structure | CF₃CH₂OH | (CF₃)₂CHOH | (CF₃)₃COH |
| pKa | ~12.4 | ~9.3 | ~5.4 |
| Hydrogen Bond Donor Strength (α) | 1.51 | 1.96 | 2.4 |
| Polarity (ET(30) in kcal/mol) | 56.4 | 65.3 | 68.9 |
| Nucleophilicity | Low | Very Low | Extremely Low |
This table provides a comparative overview of the key properties of TFE, HFIP, and PFTB, demonstrating the trend of increasing acidity and HBD strength with greater fluorination.
2,2,2-Trifluoroethanol (TFE): The Versatile Initiator
TFE is often the first trifluoromethylated alcohol explored in asymmetric reactions due to its commercial availability and more moderate properties compared to its more heavily fluorinated counterparts. Its ability to act as a polar, hydrogen-bond-donating solvent makes it suitable for a variety of transformations.
Application in Asymmetric Hydrogenation
TFE has been successfully employed as a solvent in asymmetric hydrogenation reactions. For instance, in the enantioselective hydrogenation of α-trifluoromethylidene lactams, high enantioselectivities (up to 99.9% ee) have been achieved using a Rh/f-spiroPhos catalytic system in TFE.[1] The TFE is thought to play a crucial role in stabilizing the catalytic species and facilitating the desired reaction pathway.
Experimental Protocol: Asymmetric Hydrogenation of an α-Trifluoromethylidene Lactam [1]
-
A solution of the α-trifluoromethylidene lactam (0.1 mmol) and the Rh/f-spiroPhos catalyst (0.001 mmol) in TFE (1 mL) is placed in an autoclave.
-
The autoclave is charged with hydrogen gas to a pressure of 50 atm.
-
The reaction mixture is stirred at 50 °C for 24 hours.
-
After carefully releasing the pressure, the solvent is removed under reduced pressure.
-
The enantiomeric excess of the resulting chiral 2,2,2-trifluoroethyl lactam is determined by chiral HPLC analysis.
The selection of TFE in this protocol is based on its ability to dissolve the reactants and catalyst while promoting the desired stereochemical outcome through its unique solvent properties. Molecular dynamics simulations have suggested that TFE can stabilize secondary structures in peptides by creating a low dielectric environment that favors the formation of intra-peptide hydrogen bonds.[2] A similar principle of stabilizing key hydrogen-bonding interactions in the transition state of the asymmetric hydrogenation is likely at play.
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): The "Magical Solvent" for C-H Activation and More
HFIP has garnered significant attention in recent years, often being referred to as a "magical solvent" for its ability to enable challenging transformations, particularly in the realm of C-H activation.[3][4][5][6] Its exceptional hydrogen-bond-donating ability, high polarity, and low nucleophilicity make it adept at stabilizing cationic intermediates.[7][8][9][10]
Application in Asymmetric C-H Functionalization
HFIP has proven to be indispensable in many palladium-catalyzed C-H functionalization reactions, often leading to enhanced reactivity, site-selectivity, and stereoselectivity.[11][12] For example, in atroposelective C-H activation, the H-bond-donating ability of HFIP can enhance chiral induction.[4][5]
Experimental Protocol: Palladium-Catalyzed Asymmetric C-H Arylation
-
To a mixture of the substrate (0.2 mmol), the arylating agent (0.4 mmol), and a chiral palladium catalyst (0.02 mmol) is added HFIP (2 mL).
-
An appropriate silver salt oxidant (e.g., Ag₂CO₃, 0.4 mmol) is added to the reaction mixture.
-
The reaction is stirred at an elevated temperature (e.g., 80 °C) for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed.
-
The product is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC.
The rationale behind using HFIP in this protocol is its ability to promote the C-H activation step and stabilize the intermediates in the catalytic cycle. In some cases, HFIP has been shown to be crucial for achieving any reaction at all, outperforming other fluorinated and non-fluorinated solvents.[13]
dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes HFIP [label="HFIP\n(Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,1.5!"]; Catalyst [label="Chiral Pd Catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-1.5,0!"]; Substrate [label="Substrate with C-H bond", fillcolor="#FBBC05", fontcolor="#202124", pos="1.5,0!"]; TransitionState [label="Stabilized Transition State", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-1.5!"]; Product [label="Enantioenriched Product", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF", pos="0,-3!"];
// Edges HFIP -- Catalyst [label="Solvates & Activates"]; HFIP -- Substrate [label="H-bonds"]; Catalyst -- TransitionState; Substrate -- TransitionState; HFIP -- TransitionState [label="Stabilizes via H-bonding", style=dashed]; TransitionState -- Product; } dot Figure 1: A conceptual diagram illustrating the role of HFIP in stabilizing the transition state of a chiral palladium-catalyzed C-H activation reaction through hydrogen bonding.
Perfluoro-tert-butanol (PFTB): The Specialist for Highly Demanding Reactions
PFTB stands as the most acidic and sterically hindered among the commonly used trifluoromethylated alcohols. Its extreme properties make it a highly specialized solvent and reagent for reactions that require a non-nucleophilic, highly ionizing medium. It is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[14][15]
Application in the Synthesis of Chiral Fluorinated Molecules
PFTB can be used as a reagent to introduce the perfluoro-tert-butyl group into molecules.[14] This is particularly relevant in the synthesis of novel fluorinated amino acids for applications in 19F NMR and as conformational probes in peptides.[16]
Experimental Protocol: Synthesis of a Perfluoro-tert-butyl Ether via Mitsunobu Reaction [16]
-
To a solution of a chiral alcohol (e.g., a protected hydroxyproline derivative, 1 mmol), triphenylphosphine (1.5 mmol), and PFTB (1.5 mmol) in an anhydrous solvent like THF (10 mL) at 0 °C is added a solution of diisopropyl azodicarboxylate (DIAD, 1.5 mmol) in THF dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired perfluoro-tert-butyl ether.
-
The stereochemical outcome (inversion of configuration) can be confirmed by appropriate analytical techniques.
In this protocol, PFTB acts as the nucleophile, and its successful incorporation with inversion of stereochemistry demonstrates its utility in asymmetric synthesis. The unique properties of the perfluoro-tert-butyl group can then be exploited in further applications.
// Nodes ChiralAlcohol [label="Chiral Alcohol\n(R-OH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PFTB [label="Perfluoro-tert-butanol\n((CF3)3COH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitsunobu [label="Mitsunobu Reagents\n(PPh3, DIAD)", fillcolor="#FBBC05", fontcolor="#202124"]; Inversion [label="SN2 Inversion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Inverted Product\n(R-OC(CF3)3)", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges ChiralAlcohol -> Inversion; PFTB -> Inversion; Mitsunobu -> Inversion; Inversion -> Product; } dot Figure 2: A simplified workflow for the synthesis of a chiral perfluoro-tert-butyl ether via the Mitsunobu reaction, highlighting the inversion of stereochemistry.
Conclusion and Future Perspectives
The judicious selection of a trifluoromethylated alcohol can be a decisive factor in the success of an asymmetric synthesis.
-
TFE serves as an excellent starting point for exploring the benefits of fluorinated alcohols.
-
HFIP is the solvent of choice for many challenging transformations, particularly those involving cationic intermediates and C-H activation.
-
PFTB offers unique advantages in specific applications where its high acidity and steric bulk are required.
The continued exploration of these and other novel fluorinated solvents will undoubtedly lead to the development of even more efficient and selective asymmetric transformations. A deeper mechanistic understanding of the role of these alcohols in catalysis, aided by computational studies, will pave the way for the rational design of new catalytic systems that harness the full potential of these remarkable solvents.
References
- Sharland, J. C., et al. (2022). Hexafluoroisopropanol for the Selective Deactivation of Poisonous Nucleophiles Enabling Catalytic Asymmetric Cyclopropanation of Complex Molecules.
- Zhang, Y., et al. (2025). Enantioselective Synthesis of Vicinal Amino Alcohols Promoted by Fluorine-Containing Counteranions. Chemical Science.
- Zhang, Y., et al. (2025). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. PubMed Central.
- Unknown Author. (2025). Selective Radical-Type Perfluoro-tert-butylation with a Stable Reagent. Unknown Source.
- Gevorgyan, V., et al. (2016).
- Unknown Author. (2022). HFIP in Organic Synthesis. Chemical Reviews.
- Jacobsen, E. N., et al. (2016). Enantiodivergent Fluorination of Allylic Alcohols: Data Set Design Reveals Structural Interplay between Achiral Directing Group and Chiral Anion.
- Mamedov, V. A., et al. (Unknown Date). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. PubMed Central.
- Gevorgyan, V., et al. (2016).
- Unknown Author. (Unknown Date). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. CoLab.
- Moran, J., & Lebœuf, D. (2020). Exploiting hexafluoroisopropanol (HFIP)
- Moran, J., & Lebœuf, D. (2020). Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions.
- Togni, A., et al. (2016). Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation with Terminal Ynamides.
- Wolf, C., et al. (Unknown Date). Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst.
- Cahard, D., & Ma, J.-A. (2022). Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols. ACS Organic & Inorganic Au.
- Welch, C. J., et al. (2008).
- Moran, J., & Lebœuf, D. (2020). Exploiting hexafluoroisopropanol (HFIP)
- Pomerantz, W. C., et al. (Unknown Date). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry.
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- Unknown Author. (Unknown Date). The Chemical Versatility of Perfluoro-tert-butanol in Industry. Unknown Source.
- Unknown Author. (2025). PERFLUORO-TERT-BUTANOL | 2378-02-1. ChemicalBook.
- Unknown Author. (Unknown Date). An In-depth Technical Guide to the Physical and Chemical Properties of Perfluoro-tert-butanol. Benchchem.
- Nguyen, T. V., & Mai, B. K. (2024). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Chemical Science.
- Maiti, D., et al. (Unknown Date). Hexafluoroisopropanol: The magical solvent for Pd-catalyzed C-H activation.
- D'hooghe, M., et al. (2017). Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. PubMed.
- Unknown Author. (Unknown Date). Asymmetric Synthesis. Unknown Source.
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A Comparative Guide to Confirming the Absolute Configuration of Chiral 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
The definitive assignment of the absolute configuration of chiral molecules is a cornerstone of modern drug discovery and development. Enantiomers can exhibit profoundly different pharmacological and toxicological profiles, making the unequivocal determination of their three-dimensional arrangement a critical regulatory and scientific requirement.[1] This guide provides a comprehensive comparison of leading analytical techniques for confirming the absolute configuration of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol, a chiral tertiary alcohol with potential applications in medicinal chemistry.
We will delve into the theoretical underpinnings, practical workflows, and comparative performance of three principal methods: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Ester Analysis, and Chiroptical Spectroscopy, including Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). This guide is designed to empower researchers to make informed decisions when selecting the most appropriate technique for their specific needs, balancing considerations of sample availability, crystalline nature, and the demand for unambiguous structural elucidation.
Method Comparison at a Glance
The choice of technique for determining absolute configuration is contingent on several factors, including the physical state of the sample, the quantity available, and the desired level of certainty. The following table offers a summary of the key attributes of each method.
| Feature | X-ray Crystallography | NMR Spectroscopy (Mosher's Ester Analysis) | Chiroptical Methods (VCD/ECD) |
| Sample Phase | Solid (High-quality single crystal) | Solution | Solution |
| Sample Amount | Micrograms to milligrams | 1-5 mg per diastereomeric ester | VCD: 1-10 mg; ECD: 0.1-1 mg/mL |
| Experimental Time | Days to weeks (dependent on crystal growth) | 4-6 hours over 1-2 days | Hours to a day |
| Accuracy | High (often considered the "gold standard")[2][3] | High, contingent on discernible chemical shift differences | High, when correlated with reliable computational data[1][4] |
| Key Requirement | Formation of a high-quality single crystal | Presence of a derivatizable functional group (e.g., -OH) | VCD: IR active vibrational modes; ECD: UV-Vis chromophore |
| Primary Output | 3D molecular structure, Flack parameter | Δδ (δS - δR) values for diastereomeric esters | Circular dichroism spectrum for comparison with theoretical calculations |
X-ray Crystallography: The Definitive Method
Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of molecules, including their absolute configuration.[3][5] The technique relies on the diffraction of X-rays by the electron cloud of a molecule arranged in a highly ordered crystal lattice. For chiral molecules, the presence of a heavy atom, such as the bromine atom in this compound, is particularly advantageous.
The Principle of Anomalous Dispersion
The key to determining absolute configuration via X-ray crystallography lies in the phenomenon of anomalous dispersion (also known as anomalous scattering).[6][7] When the wavelength of the incident X-rays is near an absorption edge of a heavy atom, the scattering factor of that atom becomes a complex number with both real and imaginary components.[7] This phase shift in the scattered X-rays leads to a breakdown of Friedel's law, which states that the intensities of diffraction spots from opposite sides of the crystal should be equal.[8] By carefully measuring the intensity differences between these "Friedel pairs," the absolute configuration of the molecule can be determined with a high degree of confidence, often expressed through the Flack parameter.[2]
Experimental Workflow
Figure 1: General workflow for absolute configuration determination by X-ray crystallography.
Experimental Protocol
-
Crystallization: The primary and often most challenging step is to grow a single crystal of high quality from an enantiomerically pure sample of this compound. Various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution can be employed.
-
Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms within the unit cell are determined using direct methods or Patterson methods. The structural model is then refined to best fit the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the effects of anomalous dispersion. The Flack parameter is calculated, which should be close to 0 for the correct enantiomer and close to 1 for the inverted structure.
Advantages:
-
Provides an unambiguous 3D structure.[3]
-
Considered the "gold standard" for absolute configuration determination.[1]
-
The presence of the bromine atom in the target molecule is ideal for anomalous dispersion measurements.
Limitations:
-
Requires a high-quality single crystal, which can be difficult and time-consuming to obtain.[2]
-
Not suitable for non-crystalline (amorphous) solids or liquids.
NMR Spectroscopy: Mosher's Ester Analysis
For chiral molecules that are difficult to crystallize, NMR-based methods offer a powerful alternative for determining absolute configuration in solution.[] The most widely used of these is the Mosher's ester analysis, which is particularly well-suited for chiral secondary alcohols.[10][11][12]
The Principle of Diastereomeric Differentiation
Mosher's method involves the derivatization of the chiral alcohol with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[11][12] This reaction creates a pair of diastereomeric esters. Since diastereomers have different physical properties, their NMR spectra will also be different.[13][14] By analyzing the differences in the chemical shifts (Δδ = δS - δR) of protons near the newly formed chiral center in the two diastereomeric esters, the absolute configuration of the original alcohol can be deduced.[10][11]
Experimental Workflow
Figure 2: Workflow for Mosher's ester analysis.
Experimental Protocol
-
Esterification: React the enantiopure this compound with both (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in separate reactions to form the corresponding diastereomeric esters.
-
NMR Spectroscopy: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester in the same deuterated solvent.
-
Spectral Analysis: Assign the proton signals in the NMR spectra, particularly for the protons on the groups attached to the chiral carbon.
-
Calculation of Δδ: For each assigned proton, calculate the difference in chemical shift between the (S)-MTPA ester and the (R)-MTPA ester (Δδ = δS - δR).
-
Configuration Assignment: Based on the established Mosher's model, the signs of the Δδ values for the protons on either side of the chiral center will reveal the absolute configuration. A positive Δδ for protons on one side and a negative Δδ for protons on the other side is indicative of a specific absolute configuration.
Advantages:
-
Applicable to non-crystalline samples.[14]
-
A well-established and reliable method for chiral alcohols.[10]
-
Relatively fast compared to X-ray crystallography.[11]
Limitations:
-
Requires a derivatizable functional group.
-
The analysis can be complex for molecules with multiple chiral centers or conformational flexibility.
-
Requires careful and accurate assignment of NMR signals.[13]
Chiroptical Spectroscopy: VCD and ECD
Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), measure the differential absorption of left and right circularly polarized light by chiral molecules.[3][] These methods provide a "fingerprint" of the molecule's stereochemistry in solution and, when coupled with quantum chemical calculations, can be a powerful tool for absolute configuration determination.[1][4]
The Principle of Chiroptical Response
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light, corresponding to the vibrational transitions in a molecule.[15] The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms.
Electronic Circular Dichroism (ECD) , on the other hand, measures the differential absorption of left and right circularly polarized ultraviolet-visible light, which corresponds to electronic transitions.[16] ECD is particularly useful for molecules containing chromophores.
For both VCD and ECD, the absolute configuration is determined by comparing the experimentally measured spectrum with a theoretically calculated spectrum for a known enantiomer.[1][4] A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[17]
Experimental Workflow
Figure 3: General workflow for absolute configuration determination using chiroptical spectroscopy.
Experimental Protocol
-
Sample Preparation: Dissolve the enantiopure this compound in a suitable solvent. The choice of solvent is critical as it can influence the conformation of the molecule.[18]
-
Spectroscopic Measurement:
-
VCD: Record the VCD and infrared absorption spectra using a VCD spectrometer.
-
ECD: Record the ECD and UV-Vis absorption spectra using a CD spectrometer.
-
-
Computational Calculations:
-
Perform a conformational search for the molecule to identify the most stable conformers.
-
For each stable conformer, calculate the theoretical VCD or ECD spectrum using quantum chemical methods such as Density Functional Theory (DFT).[1][4]
-
Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment: Compare the experimental VCD or ECD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is the same as that used in the calculation.[1][17]
Advantages:
-
Applicable to a wide range of chiral molecules in solution.
-
Non-destructive technique.[]
-
VCD is particularly powerful for molecules without a strong UV-Vis chromophore.
Limitations:
-
Relies heavily on the accuracy of computational methods.[19]
-
Conformational flexibility can complicate the analysis and require more extensive computational resources.[15]
-
ECD requires the presence of a chromophore in the molecule.
Conclusion
The determination of the absolute configuration of this compound can be approached through several robust analytical techniques. X-ray crystallography, when applicable, provides the most definitive answer. However, for non-crystalline samples, Mosher's ester analysis via NMR offers a reliable and well-established alternative. Chiroptical methods, particularly VCD, have emerged as powerful tools that provide a high level of confidence in the assignment of absolute configuration for molecules in solution, provided that accurate computational modeling is performed. The selection of the optimal technique will ultimately depend on the specific characteristics of the sample and the resources available to the researcher. By understanding the principles, workflows, and comparative strengths of each method, scientists can confidently and accurately elucidate the stereochemistry of this and other critical chiral molecules in their research endeavors.
References
- Anomalous X-ray scattering - Wikipedia. (n.d.).
- Hoyt, S. B., & Toste, F. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
- Ahlin, M., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(38), 15875-15880. [Link]
- Structural resolution. The anomalous dispersion. (n.d.).
- Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
- Pescitelli, G., & Bruhn, T. (2016). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 28(6), 466-475. [Link]
- Li, X. C., Ferreira, D., & Ding, Y. (2010). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Current Organic Chemistry, 14(16), 1678–1697. [Link]
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A Senior Application Scientist's Guide to Assessing Cross-Reactivity of Novel Kinase Inhibitors: A Comparative Analysis of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
In the landscape of modern drug discovery, protein kinases remain one of the most critical target classes. However, the high degree of structural conservation across the human kinome presents a significant challenge: achieving target selectivity. Off-target interactions, where a drug molecule binds to unintended proteins, can lead to unforeseen toxicities or reduced efficacy, and are a major cause of clinical trial failures.[1][2][3] Therefore, a rigorous and early assessment of a compound's cross-reactivity is not merely a regulatory hurdle but a foundational step in building a robust safety and efficacy profile for any new chemical entity.
This guide provides a comprehensive framework for assessing the cross-reactivity of a novel investigational compound, 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol (herein designated BTP-001 ). Based on its structural motifs—a bromophenyl group and a trifluoromethyl carbinol—BTP-001 is hypothesized to be an inhibitor of the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival.[4]
We will objectively compare the performance of BTP-001 with two well-characterized kinase inhibitors:
-
Selumetinib (Comparator A): A highly specific, allosteric inhibitor of MEK1/2, known for its clean selectivity profile.[5][6][7][8]
-
Sorafenib (Comparator B): A multi-kinase inhibitor that targets several kinases, including RAF, VEGFR, and PDGFR, serving as an example of a less selective, broader-spectrum agent.[9][10][11][12]
Through detailed experimental protocols and illustrative data, this guide will equip researchers with the rationale and methodology to perform a thorough cross-reactivity assessment.
The Strategic Approach to Cross-Reactivity Profiling
A robust assessment workflow moves from broad, high-throughput screening to more focused, physiologically relevant cellular assays. This multi-pronged approach ensures that we not only identify potential off-targets but also understand the functional consequences of those interactions.
Illustrative Signaling Pathway: The MAPK/ERK Cascade
To contextualize our assays, we must understand the target pathway. BTP-001 is hypothesized to act on this cascade. The phosphorylation of ERK is a key downstream biomarker of pathway activity.
Part 1: Broad Kinome Profiling
The first step is to understand the compound's selectivity across the broader human kinome. A competition binding assay platform like Eurofins DiscoverX's KINOMEscan® is the industry standard.[13][14] This technology measures the ability of a test compound to displace a ligand from the active site of over 468 kinases.[14][15] The results are typically expressed as percent of control, where a lower number signifies stronger binding.
Illustrative Data: KINOMEscan® Profiling Results
The following table presents hypothetical but plausible data from a KINOMEscan® screen performed at a single high concentration (e.g., 1 µM) of each compound. Hits are defined as kinases showing significant inhibition (e.g., >80% Inhibition).
| Kinase Target | BTP-001 (% Inhibition) | Comparator A (Selumetinib) (% Inhibition) | Comparator B (Sorafenib) (% Inhibition) | Pathway Family |
| MEK1 (MAP2K1) | 98% | 99% | 25% | MAPK/ERK |
| MEK2 (MAP2K2) | 95% | 97% | 22% | MAPK/ERK |
| BRAF | 15% | 5% | 99% | MAPK/ERK |
| BRAF (V600E) | 12% | 4% | 99% | MAPK/ERK |
| VEGFR2 (KDR) | 28% | 3% | 98% | Receptor Tyrosine Kinase |
| PDGFRβ | 35% | 8% | 96% | Receptor Tyrosine Kinase |
| p38α (MAPK14) | 85% | 12% | 45% | MAPK/Stress-Activated |
| c-KIT | 18% | 2% | 92% | Receptor Tyrosine Kinase |
Interpretation of Profiling Data:
-
BTP-001: Shows potent binding to the intended targets, MEK1 and MEK2. However, it also reveals a significant potential off-target interaction with p38α, another member of the MAPK family.
-
Comparator A (Selumetinib): Demonstrates exceptional selectivity, binding potently and almost exclusively to MEK1/2, as expected.[5]
-
Comparator B (Sorafenib): Exhibits the characteristic profile of a multi-kinase inhibitor, hitting its known targets (BRAF, VEGFR2, PDGFRβ, c-KIT) with high potency.[9][12][16]
This initial screen is invaluable. It has confirmed our primary hypothesis for BTP-001 and, critically, identified a key off-target (p38α) that requires further investigation.
Part 2: Quantitative Potency and Selectivity Assessment
Following the broad screen, the next step is to quantify the binding affinity or inhibitory potency (IC50) for the primary target and key off-targets. This provides a quantitative measure of selectivity. A biochemical assay, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, is a robust method for this purpose.[17][18]
Experimental Protocol: TR-FRET Biochemical Kinase Assay
This protocol outlines the determination of IC50 values for an inhibitor against a specific kinase (e.g., MEK1).
-
Reagent Preparation:
-
Prepare a serial dilution of the test compounds (BTP-001, Comparators A & B) in DMSO, typically starting from 10 mM. Then, create an intermediate dilution series in assay buffer.
-
Prepare the kinase reaction mixture containing the specific kinase (e.g., recombinant human MEK1), a ULight™-labeled substrate peptide, and kinase assay buffer.
-
Prepare an ATP solution. The concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells of a low-volume 384-well plate.
-
Add 5 µL of the kinase/substrate mixture to all wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to all wells.
-
Incubate the plate for 60 minutes at room temperature, shielded from light.
-
Stop the reaction by adding 5 µL of EDTA solution containing a Europium-labeled anti-phospho-substrate antibody.
-
Incubate for 60 minutes at room temperature to allow antibody binding.
-
-
Data Acquisition & Analysis:
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Illustrative Data: Comparative IC50 Values
The following table summarizes the hypothetical IC50 values obtained from biochemical assays. The selectivity ratio is calculated by dividing the off-target IC50 by the on-target IC50 (MEK1). A higher ratio indicates greater selectivity.
| Kinase Target | BTP-001 IC50 (nM) | Comparator A (Selumetinib) IC50 (nM) | Comparator B (Sorafenib) IC50 (nM) |
| MEK1 | 18 | 14 | >10,000 |
| BRAF (V600E) | >10,000 | >10,000 | 9 |
| p38α | 150 | >10,000 | 5,800 |
| VEGFR2 | >10,000 | >10,000 | 22 |
| Selectivity Ratio (p38α / MEK1) | 8.3-fold | >714-fold | N/A |
Interpretation of Potency Data:
-
BTP-001: Confirms potent, nanomolar inhibition of MEK1. However, the IC50 against p38α is only 8.3-fold higher, indicating a relatively narrow selectivity window. This off-target activity is significant and could have functional consequences.
-
Comparator A (Selumetinib): Shows excellent potency against MEK1 and a very high selectivity ratio, confirming its reputation as a highly specific inhibitor.
-
Comparator B (Sorafenib): Is potent against its primary targets (BRAF, VEGFR2) but shows no activity against MEK1, as expected.
Part 3: Cellular Target Engagement and Functional Validation
Biochemical assays are essential but occur in an artificial environment. The final and most critical step is to confirm that the compound engages its target in a physiological context and to assess the functional outcome. A cell-based assay measuring the phosphorylation of a downstream substrate is the gold standard.[19][20][21] For MEK inhibitors, measuring the phosphorylation of ERK (p-ERK) is the definitive readout.[4][22]
Experimental Protocol: Phospho-ERK Western Blot Assay
This protocol assesses an inhibitor's ability to block growth factor-induced ERK phosphorylation in a relevant cancer cell line (e.g., A375, which has a BRAF V600E mutation and a constitutively active MAPK pathway).
-
Cell Culture and Treatment:
-
Plate A375 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal p-ERK levels.
-
Pre-treat the cells with a serial dilution of the test compounds (BTP-001, Comparators A & B) or DMSO vehicle for 1-2 hours.
-
Stimulate the cells with a growth factor like EGF (Epidermal Growth Factor) at a final concentration of 100 ng/mL for 10 minutes to induce robust ERK phosphorylation. A non-stimulated control well should be included.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., p44/42 MAPK, Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Crucial Control: Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading across lanes.
-
Illustrative Data: Cellular Potency (IC50) for p-ERK Inhibition
| Compound | Cellular p-ERK IC50 (nM) | Notes |
| BTP-001 | 35 nM | Potent on-target cellular activity. Further assays needed to assess p38 pathway inhibition in cells. |
| Comparator A (Selumetinib) | 28 nM | Confirms potent and specific MEK inhibition in a cellular context. |
| Comparator B (Sorafenib) | 15 nM | Potent p-ERK inhibition via upstream RAF blockade. |
Interpretation of Cellular Data:
-
The cellular IC50 values confirm that all three compounds are cell-permeable and effectively inhibit the MAPK/ERK pathway at the nanomolar level.
-
For BTP-001, the cellular potency is excellent and correlates well with its biochemical potency. The critical next step, prompted by the KINOMEscan® data, would be to run a parallel cellular assay to measure the phosphorylation of a p38 substrate (e.g., MK2). If BTP-001 also inhibits p38 phosphorylation in the 100-300 nM range, it would confirm a functional off-target liability that could complicate its therapeutic development.
Conclusion and Forward Look
This guide demonstrates a systematic, multi-tiered approach to assessing the cross-reactivity of a novel kinase inhibitor, BTP-001. Our illustrative data paints a comprehensive picture:
-
BTP-001 is a potent MEK1/2 inhibitor with confirmed cellular activity. However, its cross-reactivity against p38α, identified in the initial broad screen and quantified in biochemical assays, represents a potential liability. Its selectivity profile is significantly narrower than that of a highly optimized compound like Selumetinib.
-
Selumetinib serves as the benchmark for a highly selective inhibitor, validating its use as a tool compound and therapeutic agent where precise MEK inhibition is required.
-
Sorafenib exemplifies a multi-kinase inhibitor, effectively engaging several targets to achieve its therapeutic effect, but with a correspondingly broad potential for off-target effects.
For drug development professionals, this comparative analysis underscores that a compound's value is defined not only by its on-target potency but also by its selectivity. The workflow described here—moving from a wide-angle kinome scan to focused biochemical and cellular validation—is a self-validating system that provides the critical data needed to make informed decisions, optimize lead compounds, and ultimately build a safer, more effective therapeutic.
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A Prospective Analysis: Benchmarking the Catalytic Potential of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol in Asymmetric Aldol Reactions
Introduction: The Quest for Novel Organocatalysts in Asymmetric Synthesis
The development of efficient and selective catalysts is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and fine chemical industries. Asymmetric organocatalysis, in particular, has emerged as a powerful tool for the synthesis of chiral molecules, offering a sustainable and often complementary alternative to metal-based catalysts.[1][2] Within this field, the search for novel catalyst scaffolds that offer unique reactivity and selectivity profiles is a continuous endeavor.
This guide introduces 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol , a molecule whose structural features—a chiral tertiary alcohol, a trifluoromethyl group, and a brominated aromatic ring—suggest a compelling, yet unexplored, potential as an organocatalyst. While primarily utilized as a synthetic intermediate[3], its inherent chirality and the known ability of fluorinated alcohols to influence reaction environments through strong hydrogen bonding and electronic effects warrant a thorough investigation into its catalytic capabilities.[4]
Herein, we propose a comprehensive framework for benchmarking the catalytic efficiency of this compound. We will focus on the asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction, as a model system.[5][6] This guide will provide a comparative analysis against well-established organocatalysts, detailed experimental protocols for a proposed benchmark study, and an exploration of the mechanistic rationale behind this investigation. Our objective is to furnish researchers, scientists, and drug development professionals with a forward-looking perspective on the potential of this and similar fluorinated carbinols as a new class of organocatalysts.
The Catalyst Candidate: this compound
The potential of this compound as an organocatalyst stems from the synergistic interplay of its structural components:
-
Chiral Tertiary Alcohol: The hydroxyl group can act as a hydrogen-bond donor, activating electrophiles and organizing the transition state to induce enantioselectivity.
-
Trifluoromethyl Group: The strongly electron-withdrawing CF3 group enhances the acidity of the hydroxyl proton, making it a more effective hydrogen-bond donor. This can lead to stronger substrate activation and potentially higher catalytic turnover.
-
Bromophenyl Moiety: The aromatic ring provides a rigid scaffold and can engage in π-stacking interactions with the substrate. The bromine atom offers a site for potential further functionalization to tune the catalyst's steric and electronic properties.
Proposed Benchmark Study: The Asymmetric Aldol Reaction
To evaluate the catalytic efficacy of this compound, we propose a benchmark study centered on the asymmetric aldol reaction between an aromatic aldehyde and a ketone. This reaction is a well-established benchmark for new organocatalysts.
Model Reaction:
The reaction between 4-nitrobenzaldehyde and cyclohexanone is an excellent model system due to the electrophilically activated aldehyde and the readily enolizable ketone.
Comparative Catalyst Selection
For a robust benchmark, we will compare the performance of this compound against two classes of well-established and highly effective organocatalysts for the asymmetric aldol reaction:
-
(S)-Proline: A simple amino acid that is one of the most widely used and studied organocatalysts. It operates through an enamine-based mechanism.[7][8][9]
-
Cinchona Alkaloid Derivatives (e.g., Quinine-derived thiourea): These are bifunctional catalysts that activate the nucleophile and electrophile simultaneously through a combination of a Lewis basic site and a hydrogen-bonding donor moiety.[3][4][10][11]
Hypothetical Performance Data and Comparison
The following table presents hypothetical, yet plausible, performance data for our candidate catalyst in comparison to the established alternatives in the model aldol reaction. This data is intended to serve as a target for the proposed experimental investigation.
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| This compound (Hypothetical) | 10 | 48 | 75 | 85:15 | 80 |
| (S)-Proline | 20 | 24 | 95 | 90:10 | 96 |
| Quinine-derived Thiourea | 5 | 12 | 98 | >95:5 | 99 |
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting the proposed benchmark study.
General Procedure for the Asymmetric Aldol Reaction
To a stirred solution of the aldehyde (0.25 mmol) and the organocatalyst (10-20 mol%) in the specified solvent (2.0 mL) at the designated temperature, the ketone (1.25 mmol) is added. The reaction mixture is stirred for the time indicated in the comparison table. Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The yield, diastereomeric ratio, and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis.[12]
Protocol 1: Catalysis with this compound
-
Aldehyde: 4-Nitrobenzaldehyde
-
Ketone: Cyclohexanone
-
Catalyst: this compound (10 mol%)
-
Solvent: Toluene
-
Temperature: Room Temperature
Protocol 2: Catalysis with (S)-Proline
-
Aldehyde: 4-Nitrobenzaldehyde
-
Ketone: Cyclohexanone
-
Catalyst: (S)-Proline (20 mol%)
-
Solvent: DMSO
Protocol 3: Catalysis with a Quinine-derived Thiourea
-
Aldehyde: 4-Nitrobenzaldehyde
-
Ketone: Cyclohexanone
-
Catalyst: Quinine-derived thiourea (5 mol%)
-
Solvent: Toluene
-
Temperature: -20 °C
Mechanistic Considerations and Rationale
The proposed catalytic activity of this compound is predicated on a hydrogen-bonding activation mechanism. The acidic hydroxyl group is expected to coordinate to the carbonyl oxygen of the aldehyde, thereby lowering its LUMO and rendering it more susceptible to nucleophilic attack by the enol or enamine of the ketone.
Below are diagrams illustrating the proposed catalytic cycle for our candidate molecule and the established mechanisms for the comparative catalysts.
Proposed Catalytic Cycle for this compound
Caption: Proposed hydrogen-bonding activation mechanism for this compound.
Established Catalytic Cycle for (S)-Proline
Caption: Enamine-based catalytic cycle for (S)-proline in the asymmetric aldol reaction.[15]
Bifunctional Activation by a Cinchona Alkaloid-derived Thiourea
Caption: Dual activation model for a cinchona alkaloid-derived thiourea catalyst.[16]
Conclusion and Future Outlook
This guide has outlined a strategic approach to benchmarking the catalytic potential of this compound. By proposing a well-defined experimental framework and comparing it against established organocatalysts, we aim to inspire further research into the catalytic applications of this and other structurally related fluorinated carbinols. The unique electronic properties conferred by the trifluoromethyl group, combined with the hydrogen-bonding capability of the chiral alcohol, present a compelling case for the discovery of a new class of organocatalysts. Successful validation of this hypothesis would not only expand the toolkit of synthetic chemists but also pave the way for the rational design of more efficient and selective catalysts for asymmetric transformations.
References
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- Wikipedia. (n.d.). Aldol reaction.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol, a halogenated organic compound. Our focus is not just on procedural compliance, but on fostering a deep understanding of the chemical's nature and the rationale behind these essential safety measures.
Understanding the Compound: Why Proper Disposal is Critical
This compound is a halogenated aromatic alcohol. The presence of both bromine and fluorine atoms on the molecule dictates its chemical behavior and, consequently, the necessary precautions for its disposal. While specific toxicological data for this exact compound is not extensively documented in publicly available literature, the broader classes of brominated and fluorinated organic compounds are known for their potential environmental persistence and toxicity.[1][2][3][4][5]
The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the chemical stability and persistence of many fluorinated compounds in the environment.[1] Similarly, brominated aromatic compounds can be resistant to natural degradation and have the potential to bioaccumulate.[2][3] Therefore, improper disposal, such as drain disposal, is strictly prohibited as it can lead to long-term environmental contamination and unknown ecological effects.[1][6]
Immediate Safety & Hazard Information
Before initiating any disposal procedures, a thorough understanding of the immediate hazards is paramount. Based on available safety data sheets (SDS) for this and structurally similar compounds, this compound should be handled with care.
Potential Hazards:
-
Skin and Eye Irritation: May cause irritation upon contact.[6][7]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[8]
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation may be harmful.[8]
Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling this compound for disposal:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To minimize inhalation of any potential vapors or aerosols. |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by regulations for hazardous waste, specifically halogenated organic waste. Adherence to these steps ensures compliance with regulatory standards such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10][11]
Step 1: Waste Identification and Segregation
The cardinal rule of chemical waste management is proper segregation. This prevents dangerous reactions and ensures that waste streams can be treated appropriately.
-
Designate as Halogenated Organic Waste: Due to the presence of bromine and fluorine, this compound must be classified as a halogenated organic waste.
-
Do Not Mix: Never mix this waste with non-halogenated organic waste, aqueous waste, or any other incompatible chemical waste streams. Mixing can complicate the disposal process and may create a more hazardous mixture.
Step 2: Waste Collection and Containerization
-
Select a Compatible Container: Use a designated, leak-proof, and chemically resistant container. A high-density polyethylene (HDPE) or glass container is typically suitable. The original product container, if in good condition, can be an ideal choice.
-
Label the Container: Proper labeling is a critical compliance and safety step. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant," "Harmful")
-
The date accumulation started.
-
-
Keep the Container Closed: The waste container must be securely sealed at all times, except when adding waste. This prevents the release of vapors and protects against spills.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[9][12] This is a designated location at or near the point of waste generation and under the control of the laboratory personnel.
-
Designated Location: Store the labeled hazardous waste container in your lab's designated SAA.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate any potential leaks or spills.
-
Volume Limits: Be aware of the volume limits for SAAs (typically up to 55 gallons of hazardous waste).[12]
Step 4: Arranging for Disposal
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for hazardous waste disposal. They will have established procedures for waste pickup.
-
Schedule a Pickup: Once the container is full, or if you are discontinuing work with the compound, contact your EHS office to schedule a waste pickup.
-
Documentation: Maintain a record of the waste generated and its disposal, as required by your institution and regulatory agencies.
Emergency Procedures: Spill Response
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of required PPE.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated waste container. For a liquid spill, use an inert absorbent material like vermiculite or sand to contain and absorb the spill. Do not use combustible materials like paper towels to absorb large spills.
-
Clean the Area: After the bulk of the spill has been collected, decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup (absorbent, contaminated gloves, etc.) must be placed in the hazardous waste container along with the spilled chemical.
-
Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS office, following their specific reporting protocol.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to this guide, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community. The principles outlined here are not merely regulations to be followed, but best practices rooted in a scientific understanding of the chemical's properties and its potential impact.
References
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- Hazardous Waste Management in the Laboratory. (2022). Lab Manager.
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- State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025). EPA.
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A Researcher's Guide to the Safe Handling of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol
In the landscape of pharmaceutical research and development, the synthesis and utilization of novel chemical entities are paramount. Among these, fluorinated compounds such as 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol hold significant interest. However, with great potential comes the critical responsibility of ensuring the safety of the researchers who handle these materials. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, grounded in established safety principles and practical, field-proven insights.
Understanding the Risks: A Profile of this compound
While comprehensive toxicological data for this compound is not extensively documented, its chemical structure—a halogenated organic compound containing a trifluoromethyl group—necessitates a cautious approach. Based on available safety data sheets (SDS), this compound is presumed to be harmful if ingested or inhaled and can cause skin, eye, and respiratory irritation[1][2]. The presence of the bromophenyl and trifluoromethyl groups suggests that upon combustion, it may emit toxic fumes[2]. Therefore, all handling procedures must be designed to minimize exposure.
Core Protective Measures: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. A risk assessment should always precede any laboratory work, and the level of PPE should be adjusted based on the scale and nature of the procedure.
Eye and Face Protection: Beyond the Basics
Standard safety glasses are often insufficient. When handling this compound, especially in liquid form or when there is a risk of splashing, more robust protection is essential.
-
Chemical Splash Goggles: These should be worn at all times when handling the compound. They provide a seal around the eyes, offering superior protection against splashes and vapors compared to standard safety glasses[3][4].
-
Face Shield: For procedures with a higher risk of splashing, such as when transferring large volumes or during quenching of a reaction, a full-face shield should be worn in conjunction with chemical splash goggles to protect the entire face[5][6][7].
Skin and Body Protection: A Barrier Against Contact
Direct skin contact is a primary route of exposure. Appropriate attire and protective clothing are crucial.
-
Laboratory Coat: A knee-length laboratory coat, preferably made of a flame-resistant material, should be worn and fully buttoned[4][8].
-
Gloves: The choice of glove material is critical. Nitrile gloves are a common standard in many laboratories due to their resistance to a variety of chemicals[8]. However, for prolonged exposure or when handling larger quantities of halogenated solvents, heavier-duty gloves such as neoprene or Silver Shield® gloves should be considered[9]. Always inspect gloves for any signs of degradation or perforation before use[10]. It is also good practice to double-glove when handling highly hazardous materials.
-
Full-Body Protection: For large-scale operations or in the event of a significant spill, chemically resistant coveralls, such as Tychem®, may be necessary to provide comprehensive body protection[9].
-
Footwear: Closed-toe shoes, preferably made of a non-porous material, are mandatory in any laboratory setting to protect against spills and falling objects[4].
Respiratory Protection: Safeguarding Against Inhalation
Given that this compound may be harmful if inhaled and can cause respiratory irritation, all handling of this compound in solid or solution form should be conducted within a certified chemical fume hood[1][2][10].
-
Chemical Fume Hood: This is the primary engineering control to prevent the inhalation of hazardous vapors. Ensure the fume hood has adequate airflow and is not cluttered to maintain its effectiveness[10].
-
Respirators: In situations where a fume hood is not available or in the event of a large spill where vapor concentrations may be high, a respirator may be required. A full-face respirator with a multi-sorbent cartridge effective against organic vapors is a suitable option[9]. Proper fit-testing and training are essential for the effective use of respirators[3].
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Nitrile Gloves (Double-gloved) | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Nitrile or Neoprene Gloves | Lab Coat | Chemical Fume Hood |
| Running Reactions | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Lab Coat | Chemical Fume Hood |
| Work-up/Extraction | Chemical Splash Goggles & Face Shield | Neoprene or Silver Shield® Gloves | Lab Coat | Chemical Fume Hood |
| Large Spill Cleanup | Chemical Splash Goggles & Face Shield | Neoprene or Silver Shield® Gloves | Chemical Resistant Coveralls (e.g., Tychem®) | Full-Face Respirator with Organic Vapor Cartridge |
Operational and Disposal Protocols
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that a chemical fume hood is available and functioning correctly. Have all necessary PPE, spill cleanup materials, and waste containers readily accessible.
-
Donning PPE: Put on a lab coat, followed by chemical splash goggles. Then, don the appropriate gloves. If a face shield or respirator is required, put them on last.
-
Handling the Compound: Conduct all manipulations of this compound deep within the chemical fume hood.
-
Doffing PPE: To prevent cross-contamination, remove PPE in the reverse order it was put on. Remove gloves first, followed by a face shield (if used), goggles, and then the lab coat. Wash hands thoroughly with soap and water after removing all PPE[11].
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[1][2].
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[1].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and follow your institution's emergency spill response procedures.
Waste Disposal
All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations[10]. Do not dispose of this chemical down the drain[1].
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
References
- Personal Protective Equipment | US EPA.
- CAS NO. 122243-28-1 | this compound - Arctom.
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- Personal Protective Equipment - Environmental Health & Safety Services.
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- Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog.
- Topic 1: Safety in the Organic Chemistry Laboratory - CSUB.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Guidelines for Safe Laboratory Practices - NextGen Protocols.
- Guide to Promoting Lab Safety When Working With Chemicals - Ibis Scientific, LLC.
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
